Product packaging for Isochroman-4-ol(Cat. No.:CAS No. 20924-57-6)

Isochroman-4-ol

Cat. No.: B1508723
CAS No.: 20924-57-6
M. Wt: 150.17 g/mol
InChI Key: IXFIRBDJVKBOFO-UHFFFAOYSA-N
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Description

Isochroman-4-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1508723 Isochroman-4-ol CAS No. 20924-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFIRBDJVKBOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726392
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-57-6
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20924-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1H-2-benzopyran-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80726392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-ol and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The stereochemistry of the hydroxyl group at the C-4 position, in conjunction with any substituents on the isochroman ring, plays a pivotal role in the molecule's biological activity and pharmacokinetic profile. A thorough understanding of the chemical structure and stereochemical nuances of this compound is therefore paramount for the rational design and development of novel therapeutics. This guide provides a comprehensive overview of the core structural features, stereoisomers, stereoselective synthesis, and analytical techniques for the stereochemical determination of this compound.

Core Chemical Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₀O₂, possesses a bicyclic structure consisting of a fused benzene ring and a dihydropyran ring, with a hydroxyl group at the 4-position[1]. The presence of a stereocenter at the C-4 carbon atom gives rise to two enantiomers: (R)-isochroman-4-ol and (S)-isochroman-4-ol[2].

Furthermore, if a substituent is present at another position on the heterocyclic ring, diastereomers can exist. For instance, in 3-substituted isochroman-4-ols, the relative orientation of the substituent at C-3 and the hydroxyl group at C-4 leads to the formation of cis and trans diastereomers. In the cis isomer, both groups are on the same side of the dihydropyran ring, while in the trans isomer, they are on opposite sides[3][4][5][6]. The interplay between these stereochemical elements significantly influences the molecule's three-dimensional conformation and its interaction with biological targets.

The conformational flexibility of the dihydropyran ring, which can adopt various chair, boat, and twist-boat conformations, further contributes to the structural complexity of this compound and its derivatives. Conformational analysis is crucial for understanding the spatial arrangement of substituents and their impact on the molecule's stability and reactivity[7][8][9][10][11].

G cluster_stereoisomers Stereoisomers of this compound isochroman This compound (Racemic Mixture) enantiomers Enantiomers isochroman->enantiomers Chiral Center at C4 diastereomers Diastereomers (with additional substituent) isochroman->diastereomers e.g., at C3 R_isomer (R)-Isochroman-4-ol enantiomers->R_isomer S_isomer (S)-Isochroman-4-ol enantiomers->S_isomer cis_isomer cis-Isochroman-4-ol derivative diastereomers->cis_isomer trans_isomer trans-Isochroman-4-ol derivative diastereomers->trans_isomer

Caption: Stereochemical possibilities for this compound.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be achieved through various synthetic routes, with the stereochemical outcome being a critical consideration. A common approach involves the reduction of the corresponding ketone, isochroman-4-one.

General Synthesis: Reduction of Isochroman-4-one

A straightforward method for the preparation of racemic this compound is the reduction of isochroman-4-one using a standard reducing agent such as sodium borohydride (NaBH₄). This reaction typically yields a mixture of the two enantiomers.

G start Isochroman-4-one reagent NaBH₄ Methanol start->reagent Reduction product Racemic this compound reagent->product

Caption: General synthesis of racemic this compound.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is essential for accessing specific enantiomers or diastereomers for biological evaluation. This can be accomplished through several strategies, including the use of chiral reducing agents or chiral catalysts. For instance, the asymmetric reduction of isochroman-4-one using a chiral borane reagent can provide enantiomerically enriched this compound.

Furthermore, stereoselective methods have been developed for the synthesis of substituted isochromanones, which can then be reduced to the corresponding isochroman-4-ols. These methods often employ asymmetric ortho-lithiation strategies or other stereocontrolled reactions to establish the desired relative and absolute stereochemistry[12][13].

Chiral Resolution

For racemic mixtures of this compound, chiral resolution is a common technique to separate the enantiomers. This can be achieved through several methods:

  • Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Subsequent hydrolysis of the separated salts yields the individual enantiomers[14][15][16][17].

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for the separation of enantiomers[18].

  • Enzymatic Resolution: Enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers[19][20].

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of this compound is crucial. Several spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of substituted isochroman-4-ols. The vicinal coupling constant (³J₃,₄) between the protons at C-3 and C-4 in the ¹H NMR spectrum is particularly informative. Generally, a larger coupling constant is indicative of a trans relationship (diaxial orientation of protons), while a smaller coupling constant suggests a cis relationship (axial-equatorial or diequatorial orientation)[3][4].

Stereoisomer Typical ³J₃,₄ Coupling Constant (Hz) Inferred Proton Relationship
trans8 - 12Diaxial
cis2 - 5Axial-equatorial or Diequatorial

Note: The exact values can vary depending on the specific substituents and the solvent used.

For the determination of absolute stereochemistry (R/S), chiral derivatizing agents, such as Mosher's acid, can be used. These agents react with the alcohol to form diastereomeric esters, which exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration[21][22].

Chiroptical Methods

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry can be confidently assigned.

Conclusion

This compound represents a core structure of significant interest in contemporary drug discovery and development. Its stereochemical complexity, arising from the chiral center at C-4 and the potential for diastereomerism, necessitates a deep understanding of its synthesis and characterization. The ability to control and determine the stereochemistry of this compound and its derivatives is a critical capability for medicinal chemists aiming to optimize the pharmacological properties of this important class of molecules. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists working with this compound and related compounds.

References

  • Bogdanov, M. G., & Nikolova, S. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
  • Bogdanov, M. G., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-907. [Link]
  • Di Toro, R., et al. (1993). Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives. Journal of Medicinal Chemistry, 36(23), 3667-3678. [Link]
  • Bogdanov, M. G., & Nikolova, S. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]
  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
  • Sabatino, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5036. [Link]
  • Organic Chemistry Portal. (n.d.). Isochroman synthesis. [Link]
  • Sriram, M., & Ghorai, M. K. (2020). Divergent Synthesis of Isochroman-4-ols, 1,3-Dihydroisobenzofurans, and Tetrahydro-2H-indeno[2,1-b]furan-2-ones via Epoxidation/Cyclization Strategy of (E)-(2-Stilbenyl/Styrenyl)methanols.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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  • Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia, The Free Encyclopedia. [Link]
  • Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry, 81(5), 1943–1966. [Link]
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(24), 16423-16440. [Link]
  • Wikipedia contributors. (2023). Cis–trans isomerism. In Wikipedia, The Free Encyclopedia. [Link]
  • Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols.
  • Chemistry Guru. (n.d.). Stereoisomerism (Cis-Trans Isomerism and Optical Isomerism). [Link]
  • Gáti, T., et al. (2022). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Molecules, 27(16), 5188. [Link]
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  • ResearchGate. (n.d.). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. [Link]
  • Ohtawa, M., et al. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. Bioorganic & Medicinal Chemistry Letters, 18(15), 4432-4435. [Link]
  • Solubility of Things. (n.d.). Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. [Link]
  • Fiveable. (n.d.).
  • Quora. (2018). What's the difference between cis-trans isomers and stereoisomers?. [Link]
  • LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]
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Sources

Physical and chemical properties of isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isochroman-4-ol: Properties, Reactivity, and Synthesis

Introduction

This compound, a heterocyclic alcohol, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. Its structure features a bicyclic system where a benzene ring is fused to a dihydropyran ring, with a hydroxyl group at the 4-position (C4) creating a chiral center.[1] This arrangement imparts a unique combination of aromatic and aliphatic characteristics, rendering it a versatile building block for the synthesis of more complex, biologically active compounds. The isochroman scaffold itself is a core component of numerous natural products and pharmacologically significant molecules, making the study of its derivatives, such as this compound, essential for professionals in drug development and chemical research.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, common synthetic pathways, and its applications.

Physical and Computational Properties

The fundamental physical and computed properties of this compound are crucial for its handling, characterization, and application in synthetic protocols. These properties dictate its solubility, stability, and potential for intermolecular interactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][5]
Molecular Weight 150.17 g/mol [1][5]
CAS Number 20924-57-6[5][6][7]
IUPAC Name 3,4-dihydro-1H-isochromen-4-ol[8]
Appearance Crystalline solid
Topological Polar Surface Area (TPSA) 29.46 Ų[5]
LogP (octanol-water partition coeff.) 1.2502[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]

These computational metrics suggest that this compound possesses moderate polarity and a low degree of conformational flexibility, which are important considerations in designing reactions and predicting its behavior in biological systems. The presence of both a hydrogen bond donor (-OH) and acceptors (ether and hydroxyl oxygens) facilitates interactions with polar solvents and biological targets.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are outlined below.

  • Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3300-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.[9] Additionally, a distinct C-O stretching vibration for the secondary alcohol will appear around 1050-1150 cm⁻¹ . The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching appears just below 3000 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is highly informative. The aromatic protons on the benzene ring typically appear as a multiplet in the δ 6.8-7.2 ppm range. The benzylic protons of the -CH₂O- group are expected around δ 4.7 ppm . The proton attached to the hydroxyl-bearing carbon (H4) would likely resonate around δ 4.5-5.0 ppm . The diastereotopic protons at C3 (-CH₂-) would appear as complex multiplets further upfield. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons between δ 120-140 ppm . The carbon bearing the hydroxyl group (C4) is expected in the δ 60-70 ppm range, while the other aliphatic carbons (C1 and C3) will resonate at slightly different shifts within the aliphatic region.

  • Mass Spectrometry (MS) : In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 150.17 . Fragmentation patterns would likely involve the loss of water (H₂O) from the molecular ion, leading to a significant peak at m/z = 132.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its secondary alcohol and the stability of the isochroman ring system.

Oxidation

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, isochroman-4-one . This transformation is a cornerstone of isochroman chemistry, as isochroman-4-one is a common precursor for various derivatives.

  • Causality of Reagent Choice : The choice of oxidizing agent depends on the desired selectivity and reaction conditions.

    • Mild Reagents : Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are preferred for controlled oxidation to the ketone without over-oxidation or side reactions, especially in the presence of other sensitive functional groups.

    • Harsh Reagents : Stronger oxidants such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) can also effect the transformation but carry a higher risk of cleaving the ether linkage or other undesired reactions under forcing conditions.[10]

Caption: Oxidation of this compound to isochroman-4-one.

Esterification

The hydroxyl group undergoes standard esterification reactions with carboxylic acids (under acidic catalysis, e.g., Fisher esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine). This reaction is crucial for creating ester derivatives, which can act as prodrugs or intermediates for further functionalization.

Substitution and Elimination

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which then allows for nucleophilic substitution reactions at the C4 position. Depending on the reaction conditions and the nature of the nucleophile/base, elimination to form an unsaturated isochromene derivative is also a possible competing pathway.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, isochroman-4-one.

  • Mechanism Insight : This transformation relies on the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of isochroman-4-one. The choice of reducing agent is critical for controlling the reaction.

    • Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is safe to handle and highly effective for reducing ketones without affecting other functional groups like esters or aromatic rings.

    • Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent and must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether). While it will readily reduce the ketone, its high reactivity makes it less chemoselective and requires more stringent handling procedures. For the specific reduction of isochroman-4-one, NaBH₄ is generally the superior and safer choice.

Synthesis_Pathway Start Isochroman-4-one Product This compound Start->Product Reduction Reagent 1. NaBH₄, MeOH 2. H₂O workup

Caption: Primary synthetic route to this compound.

Other advanced synthetic strategies can construct the isochroman ring system directly, such as the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde.[11]

Experimental Protocol: Reduction of Isochroman-4-one

This protocol describes a self-validating system for the synthesis of this compound, where reaction progress can be easily monitored.

Objective: To synthesize this compound via the sodium borohydride reduction of isochroman-4-one.

Materials:

  • Isochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve isochroman-4-one (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of ketone). Begin stirring the solution with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Rationale: The reduction is exothermic; cooling controls the reaction rate and prevents potential side reactions.

  • Addition of Reductant: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled, stirring solution in small portions over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and maintains a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases and the pH is slightly acidic. Caution: Hydrogen gas is evolved.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x with EtOAc). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Rationale: Washing removes residual salts and water, aiding in the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford pure this compound.

Applications in Research and Drug Development

The this compound moiety is a valuable synthon due to its inherent chirality and the versatile reactivity of the hydroxyl group.

  • Chiral Building Block: As a chiral alcohol, (S)- and (R)-isochroman-4-ol are used as starting materials for the enantioselective synthesis of complex molecules.[1][12] The stereochemistry at C4 can direct the stereochemical outcome of subsequent reactions.

  • Scaffold for Bioactive Molecules: The isochroman framework is present in compounds with diverse biological activities, including antimicrobial and neuroprotective effects.[1] this compound serves as a key intermediate to access these more functionalized and potent analogues.

  • Intermediate in Natural Product Synthesis: The structural motif is found in a variety of natural products. Synthetic chemists utilize this compound and its derivatives to construct these complex natural targets, enabling further study of their biological functions.

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a strategic intermediate in organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signatures, and versatile chemical reactivity make it an indispensable tool for researchers. The ability to easily synthesize it from isochroman-4-one and subsequently transform its hydroxyl group into a wide array of other functionalities underscores its importance. For scientists and professionals in drug development, a thorough understanding of this compound provides a gateway to synthesizing novel chemical entities with significant therapeutic potential.

References

  • Gelin, M., et al. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 27(12), 2616-2620.
  • TBA, et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Chemical Biology.
  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound.
  • ResearchGate. (n.d.). Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde.
  • National Center for Biotechnology Information. (n.d.). Isochromane. PubChem.
  • Ammann, S. E., et al. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie International Edition in English, 55(33), 9571-5.
  • TBA. (n.d.). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. PMC.
  • National Institute of Standards and Technology. (n.d.). 4-methyl-isochroman,4a'. NIST WebBook.
  • TBA, et al. (2024). DDQ-catalyzed oxidative α-allylation of isochromans under aerobic conditions. RSC Advances.
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Sources

A Guide to the Spectroscopic Characterization of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for isochroman-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data to elucidate the molecular structure of this compound.

Introduction

This compound, with the molecular formula C₉H₁₀O₂, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a fused benzene ring and a dihydropyran ring with a hydroxyl group, makes it a valuable chiral building block for the synthesis of various bioactive molecules. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this compound. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular properties.

This guide will provide a detailed examination of the expected spectroscopic data for this compound, offering insights into how each spectrum is interpreted to confirm the compound's identity and structure.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the isochroman ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m4HH-5, H-6, H-7, H-8 (Aromatic)
~4.80d1HH-1 (ax)
~4.65d1HH-1 (eq)
~4.75t1HH-4
~4.20dd1HH-3 (ax)
~3.90dd1HH-3 (eq)
~2.50s1HOH

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 7.00-7.20 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern and the conformation of the dihydropyran ring.

  • Methylene Protons at C1 (H-1): The two protons at the C1 position are diastereotopic due to the chiral center at C4. They are expected to appear as two separate signals, likely doublets due to geminal coupling, around δ 4.65 and 4.80 ppm.

  • Methine Proton at C4 (H-4): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a triplet around δ 4.75 ppm, due to coupling with the adjacent methylene protons at C3.

  • Methylene Protons at C3 (H-3): The two protons at the C3 position are also diastereotopic and will likely appear as two distinct signals, each as a doublet of doublets, in the region of δ 3.90-4.20 ppm.

  • Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet around δ 2.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a frequency of 75-125 MHz. The sample preparation is identical. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135C-8a
~133C-4a
~128C-6
~127C-7
~126C-5
~125C-8
~68C-1
~65C-4
~63C-3

Interpretation:

  • Aromatic Carbons: The six aromatic carbons are expected to resonate in the downfield region of the spectrum (δ 125-135 ppm). The two quaternary carbons (C-4a and C-8a) will likely have lower intensities compared to the protonated carbons.

  • Oxygenated Carbons: The carbon atom bonded to the ether oxygen (C-1) is expected to appear around δ 68 ppm. The carbon bearing the hydroxyl group (C-4) will be found at a similar chemical shift, around δ 65 ppm.

  • Aliphatic Carbon: The methylene carbon at the C3 position is expected to be the most upfield signal, appearing around δ 63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the this compound sample is placed on a salt plate (e.g., NaCl or KBr) as a thin film, or mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-WeakC=C stretch (aromatic)
1250-1000StrongC-O stretch (ether and alcohol)

Interpretation:

  • O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a series of medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed as medium intensity bands just below 3000 cm⁻¹.

  • C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorption bands in the fingerprint region, between 1250 and 1000 cm⁻¹, will correspond to the C-O stretching vibrations of the ether linkage and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
150High[M]⁺ (Molecular Ion)
132Moderate[M - H₂O]⁺
121High[M - CHO]⁺
104High[C₈H₈]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 150, corresponding to the molecular weight of this compound (C₉H₁₀O₂).

  • Fragmentation Pattern:

    • A peak at m/z 132 would correspond to the loss of a water molecule (18 Da) from the molecular ion.

    • A prominent peak at m/z 121 is likely due to the loss of a formyl radical (CHO, 29 Da).

    • The base peak is often observed at m/z 104, which can be attributed to a retro-Diels-Alder fragmentation, a characteristic pathway for this type of heterocyclic system.

    • A peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment in compounds containing a benzyl group.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure report Technical Report / Publication structure->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and related compounds, ensuring the integrity and accuracy of their scientific endeavors. The synergy of these analytical methods underscores their power in modern chemical research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. [Link]
  • Spectral Database for Organic Compounds (SDBS).National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.

1H and 13C NMR spectral analysis of isochroman-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isochroman-4-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and natural product synthesis, necessitating robust analytical methods for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and stereochemical assignment of its derivatives. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of isochroman-4-ols, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind characteristic chemical shifts, the logic of coupling constant analysis for determining stereochemistry, and the application of 2D NMR techniques for complete spectral assignment.

Introduction: The Significance of Isochroman-4-ols and NMR

This compound derivatives are heterocyclic compounds that form the core of numerous biologically active molecules. Their synthesis often yields diastereomeric mixtures (cis and trans isomers), where each stereoisomer can exhibit profoundly different pharmacological activities.[1] Therefore, the ability to not only confirm the core structure but also to definitively assign the relative stereochemistry is critical for advancing drug discovery programs and understanding structure-activity relationships (SAR).

NMR spectroscopy provides an unparalleled, non-destructive window into the molecular structure at the atomic level. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle with high fidelity. This guide will deconstruct the NMR spectra of isochroman-4-ols, transforming raw spectral data into definitive structural knowledge.

Foundational NMR Concepts for this compound Analysis

A mastery of NMR interpretation is built on understanding a few core principles:

  • Chemical Shift (δ) : The position of a signal on the NMR spectrum (in ppm) is dictated by the electronic environment of the nucleus.[2] Electronegative atoms, such as the oxygen atoms in the isochroman ring, withdraw electron density, "deshielding" nearby nuclei and shifting their signals to a higher ppm value (downfield).[2][3]

  • Spin-Spin Coupling (J) : The interaction between non-equivalent nuclei on adjacent carbons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J-value, in Hz), is dependent on the dihedral angle between the coupled protons, a principle governed by the Karplus relationship. This is the cornerstone of stereochemical assignment in cyclic systems.[4]

  • Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[5]

Decoding the ¹H NMR Spectrum of Isochroman-4-ols

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The signals can be assigned to specific protons based on their chemical shift, multiplicity, and integration.

Characteristic Chemical Shift Regions
  • Aromatic Protons (H-5, H-6, H-7, H-8) : These protons typically resonate in the downfield region of δ 7.0–7.5 ppm . Their splitting patterns (e.g., doublets, triplets) depend on the substitution pattern of the benzene ring.

  • Benzylic Protons (H-1) : The two protons at the C-1 position are adjacent to both the aromatic ring and the ring oxygen. This dual deshielding effect places their signals around δ 4.5–5.0 ppm . They often appear as a pair of doublets (an "AB quartet") due to being diastereotopic.

  • Methylene Protons (H-3) : The C-3 protons are adjacent to the chiral center at C-4, making them diastereotopic. They are expected to appear as two distinct multiplets in the range of δ 3.8–4.3 ppm . Each signal is typically a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the H-4 proton.

  • Carbinol Proton (H-4) : This proton, attached to the same carbon as the hydroxyl group, is a key diagnostic signal. It typically appears around δ 4.8–5.2 ppm . Its multiplicity is critical for stereochemical assignment.

  • Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly variable (δ 1.5–5.0 ppm ) and depends on solvent, concentration, and temperature. The signal is often broad and will disappear upon shaking the sample with a drop of D₂O, a definitive method for its identification.

Stereochemical Assignment: The Power of Coupling Constants and NOE

The primary challenge in analyzing isochroman-4-ols is determining the relative stereochemistry of the substituent at C-4 (the hydroxyl group) with respect to other substituents. This is achieved by analyzing the coupling between H-4 and the adjacent H-3 protons.

  • Trans Isomer : In the trans isomer, the H-4 proton is typically axial. It has an axial-axial (large) and an axial-equatorial (small) coupling to the two H-3 protons. This results in a larger coupling constant, typically ³J ≈ 8–12 Hz .

  • Cis Isomer : In the cis isomer, the H-4 proton is typically equatorial. It has an equatorial-axial (small) and an equatorial-equatorial (small) coupling to the H-3 protons. This leads to smaller coupling constants, typically ³J ≈ 2–5 Hz .[4]

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive confirmation of through-space proximity, solidifying the stereochemical assignment.[6]

  • For a trans isomer (axial H-4), irradiation of the H-4 signal would show a strong NOE correlation to the axial H-3 proton and the axial H-5 proton.

  • For a cis isomer (equatorial H-4), irradiation of the H-4 signal would show strong NOE correlations to the equatorial H-3 proton and the H-5 proton.

cluster_trans Trans Isomer (Axial H-4) NOE cluster_cis Cis Isomer (Equatorial H-4) NOE Irradiate H-4 (axial) Irradiate H-4 (axial) Observe NOE on H-3 (axial) Observe NOE on H-3 (axial) Irradiate H-4 (axial)->Observe NOE on H-3 (axial) Strong Observe NOE on H-5 (axial) Observe NOE on H-5 (axial) Irradiate H-4 (axial)->Observe NOE on H-5 (axial) Strong Irradiate H-4 (eq) Irradiate H-4 (eq) Observe NOE on H-3 (eq) Observe NOE on H-3 (eq) Irradiate H-4 (eq)->Observe NOE on H-3 (eq) Strong Observe NOE on H-5 Observe NOE on H-5 Irradiate H-4 (eq)->Observe NOE on H-5 Strong

Caption: Key NOE correlations for stereochemical assignment.

Unraveling the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon environment.[7]

Characteristic ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic for the this compound core.

Carbon AtomEnvironmentTypical Chemical Shift (δ, ppm)
Aromatic C Benzene Ring115–140
C-8a Aromatic Quaternary (Ortho to O)130–135
C-4a Aromatic Quaternary125–130
C-1 Benzylic, O-CH₂-Ar68–75
C-3 Aliphatic, O-CH₂-CH65–70
C-4 Carbinol, CH-OH60–70

Note: These are typical values and can vary based on substituents and solvent.[8][9][10]

DEPT for Carbon Identification

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between carbon types:

  • DEPT-135 : CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • DEPT-90 : Only CH signals are observed.

This allows for the unambiguous assignment of the C-4 (CH, positive in DEPT-135, visible in DEPT-90) and C-3 (CH₂, negative in DEPT-135) signals.

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands a robust and reproducible experimental approach. The following protocol ensures high-quality data for reliable analysis.

Sample Preparation
  • Mass Measurement : Accurately weigh 5–10 mg of the this compound derivative.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional) : If the solution is cloudy, filter it through a small plug of glass wool into the NMR tube to remove particulate matter.

A Logical Workflow for Spectral Acquisition and Analysis

The following workflow ensures a comprehensive and self-validating analysis, where data from one experiment informs the next.

A Prepare Sample B Acquire ¹H NMR (Proton Spectrum) A->B Step 1 C Acquire ¹³C & DEPT (Carbon Skeleton) B->C Step 2 F Propose Preliminary Structure & Assignments B->F D Acquire COSY (¹H-¹H Correlations) C->D Step 3 C->F E Acquire HSQC (¹H-¹³C Direct Correlations) D->E Step 4 D->F E->F G Acquire HMBC (¹H-¹³C Long-Range Correlations) F->G Step 5 (Confirm Connectivity) H Acquire NOESY/ROESY (Through-Space Correlations) F->H Step 6 (Determine Stereochem) I Confirm Structure & Assign Stereochemistry G->I H->I

Caption: A logical workflow for complete NMR-based structural elucidation.

  • 2D Correlation Spectroscopy (COSY) : Identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals indicates they are coupled, essential for tracing the connectivity within the heterocyclic ring.

  • Heteronuclear Single Quantum Coherence (HSQC) : Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals based on the already-assigned proton signals.

  • Heteronuclear Multiple Bond Correlation (HMBC) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons to the rest of the molecule.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) : As discussed, this is the definitive experiment for determining stereochemistry by identifying protons that are close in space.[6][11]

Conclusion

The NMR spectral analysis of this compound derivatives is a systematic process that moves from broad identification to fine stereochemical detail. By understanding the fundamental principles of chemical shifts and coupling constants and employing a logical workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous structural and stereochemical assignments. This guide provides the foundational knowledge and practical strategies necessary to confidently characterize these important molecules, ensuring the scientific integrity and accelerating the progress of research and development projects.

References

  • Supporting information for various organic synthesis papers containing NMR data.
  • Bogdanov, M. G., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-7. [Link]
  • University of Calgary. NMR Chemical Shifts. [Link]
  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(13), 2764-2770. [Link]
  • Leonori, D., et al. (2014). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journal of Organic Chemistry. [Link]
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
  • Tarn, J. (2020). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. [Link]
  • Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. Journal of the American Chemical Society, 132(37), 12946-59. [Link]
  • Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]
  • The OChem Lounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. [Link]
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Cimino, P., et al. (2019). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 84(11), 7046-7053. [Link]
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  • UCI Media. (2011). Lecture 19.

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A Technical Guide to the Quantum Chemical Analysis of Isochroman-4-ol Stereoisomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for determining the relative stability of cis- and trans-isochroman-4-ol stereoisomers using quantum chemical calculations. The methodologies detailed herein are grounded in established computational chemistry principles, offering a robust framework for researchers engaged in drug discovery and molecular design.

Scientific Rationale and Strategic Importance

The isochroman scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The orientation of substituents on the saturated heterocyclic ring can profoundly influence a molecule's three-dimensional shape, polarity, and ability to interact with biological targets. In the case of isochroman-4-ol, the relative orientation of the hydroxyl group at the C4 position gives rise to cis and trans diastereomers. Understanding the inherent thermodynamic stability of these isomers is critical for:

  • Predicting Dominant Conformations: The lowest energy conformer is the most likely to be populated at equilibrium, influencing the compound's overall properties.

  • Interpreting Experimental Data: Knowledge of the stable form aids in the interpretation of NMR spectra and crystal structure data.

  • Guiding Synthetic Strategies: Understanding the factors that govern stability can inform the design of stereoselective synthetic routes.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the preferred 3D structure is fundamental to building accurate SAR models.

The stability of these isomers is primarily dictated by a delicate balance of non-covalent interactions, including steric hindrance and intramolecular hydrogen bonding.[1][2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico tool to quantify these subtle energetic differences.[1][4]

Theoretical Foundation: The Quantum Chemical Approach

To accurately model the stability of this compound isomers, we will employ Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest.[5][6]

Choice of Functional: B3LYP and M06-2X

The selection of the exchange-correlation functional is a critical decision in any DFT study. For this analysis, we recommend a two-pronged approach:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It provides a robust and generally reliable description of molecular geometries and energies for a broad range of organic molecules.[5][7] Its extensive benchmarking provides a solid foundation for its application here.[5]

  • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This high-nonlocality functional is particularly well-suited for systems where non-covalent interactions, such as dispersion and hydrogen bonding, are significant.[8] Given the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen in this compound, M06-2X is expected to provide a more refined energetic description.

The Pople Basis Set: 6-311+G(d,p)

The basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. For this application, the 6-311+G(d,p) basis set is recommended:

  • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the electron density compared to smaller double-zeta sets.

  • +: Diffuse functions are added for heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and the tails of wavefunctions, which are central to hydrogen bonding.[9]

  • G(d,p): Polarization functions are added to both heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These allow for the description of non-spherical electron distributions, which is essential for modeling the directional nature of chemical bonds and interactions.[9][10]

Solvation Effects: The Polarizable Continuum Model (PCM)

Biological interactions and many chemical reactions occur in solution. To mimic this environment, an implicit solvation model is necessary. The Polarizable Continuum Model (PCM) is a computationally efficient and widely used method. It treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field. This accounts for the bulk electrostatic effects of the solvent, which can influence conformational preferences.[11] For this study, water will be used as the solvent to simulate a polar, protic environment relevant to many biological systems.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the complete computational procedure for determining the relative stability of cis- and trans-isochroman-4-ol. This workflow is designed to be executed using a quantum chemistry software package such as Gaussian.[9][12]

Step 1: Initial Structure Generation
  • Construct 3D models of both cis- and trans-isochroman-4-ol using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

  • For the cis isomer, the hydroxyl group and the hydrogen at C4 are on the same side of the dihydropyran ring.

  • For the trans isomer, the hydroxyl group and the hydrogen at C4 are on opposite sides of the ring.

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate reasonable starting structures.

Step 2: Gas-Phase Geometry Optimization
  • Objective: To find the lowest energy conformation of each isomer in the gas phase.

  • Procedure:

    • Submit the initial structures to the quantum chemistry software.

    • Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

    • The optimization algorithm will systematically adjust the molecular geometry to find a stationary point on the potential energy surface.

    • Repeat the optimization using the M06-2X functional with the same basis set.

Step 3: Vibrational Frequency Analysis
  • Objective: To confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Procedure:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p)).

    • Verification: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

    • The output will provide the ZPVE, as well as thermal corrections to enthalpy and Gibbs free energy.

Step 4: Solvated Single-Point Energy Calculation
  • Objective: To calculate the energy of the optimized gas-phase structures in a solvated environment.

  • Procedure:

    • Using the optimized gas-phase geometries, perform a single-point energy calculation.

    • Employ the PCM model with water as the solvent.

    • This calculation should be performed for both isomers at both levels of theory.

Step 5: Data Analysis and Stability Determination
  • Objective: To compare the energies of the cis and trans isomers and determine the more stable form.

  • Procedure:

    • Extract the electronic energies (E), the Gibbs free energies (G) from the gas-phase frequency calculations, and the solvated energies (E_solv).

    • Calculate the relative energies (ΔE and ΔG) for each level of theory:

      • ΔE = E_trans - E_cis

      • ΔG = G_trans - G_cis

    • A negative value indicates that the trans isomer is more stable, while a positive value indicates the cis isomer is more stable.

    • Compare the gas-phase and solvated energy differences to understand the influence of the solvent on stability.

G cluster_setup Step 1: Initial Setup cluster_gas Step 2 & 3: Gas-Phase Calculations cluster_solv Step 4: Solvation cluster_analysis Step 5: Analysis s1 Build 3D Structures (cis & trans) s2 Force Field Pre-optimization (e.g., MMFF94) s1->s2 g1 Geometry Optimization (B3LYP & M06-2X) 6-311+G(d,p) s2->g1 g2 Frequency Analysis (Confirm Minimum & Get G) g1->g2 solv1 Single-Point Energy with PCM (Water) on Optimized Geometry g2->solv1 a1 Extract Energies (E_gas, G_gas, E_solv) solv1->a1 a2 Calculate Relative Stability (ΔE, ΔG) a1->a2 a3 Identify Most Stable Isomer a2->a3 G cluster_cis cis-Isochroman-4-ol (More Stable) cluster_trans trans-Isochroman-4-ol (Less Stable) cis trans cis_label Intramolecular H-Bond (OH···O-ether) Stabilizing Interaction trans_label No Intramolecular H-Bond Potential for Steric Hindrance

Caption: Key interactions governing isomer stability.

Conclusion

This guide provides a comprehensive and technically sound protocol for the quantum chemical investigation of this compound stereoisomer stability. By employing DFT with appropriate functionals and basis sets, researchers can gain valuable, quantitative insights into the factors governing molecular conformation. The anticipated greater stability of the cis isomer, driven by intramolecular hydrogen bonding, highlights the importance of considering subtle non-covalent interactions in molecular design and drug development. The rigorous application of this computational workflow can significantly enhance the understanding of structure-property relationships and guide the synthesis of targeted, conformationally defined molecules.

References

  • Google. (n.d.). Current time in Edmonton, CA.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoret. Chem. Acc., 120, 215–241.
  • Afzal, A., & Armstrong, D. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89(8), e202400055.
  • Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford CT.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. PubMed.
  • Pérez, C., et al. (2021). Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol. Journal of the American Chemical Society, 143(49), 20732–20740.
  • Humphrey, S. S., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(4), 439-465.
  • Fokialakis, A., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 37, 467–492.
  • OBC. (2016). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry.
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The Isochroman-4-ol Scaffold: A Technical Guide to Synthesis and Characterization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochroman scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, isochroman-4-ol and its analogs represent a critical class of intermediates and target molecules in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound analogs, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible approach to the design and execution of synthetic and analytical protocols.

Introduction: The Significance of the this compound Core

The 3,4-dihydro-1H-isochromen-4-ol, or this compound, framework is a key building block in the synthesis of complex molecules with significant therapeutic potential.[5][6] Its inherent structural features, including a chiral center at the C4 position, offer opportunities for the development of stereoselective compounds with enhanced biological specificity. The hydroxyl group at the C4 position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

The isochroman moiety itself is a recognized heterocyclic scaffold in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic applications.[3] Medicinal chemists have successfully synthesized isochroman-based candidates targeting the central nervous system (CNS), as well as those with antioxidant, antimicrobial, antihypertensive, and antitumor activities.[4] This guide will delve into the practical aspects of synthesizing and characterizing these valuable compounds, providing a foundation for their application in drug discovery programs.

Synthetic Strategies for this compound Analogs

The construction of the this compound core can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern on both the aromatic ring and the dihydropyran moiety, as well as the stereochemical outcome at the C4 position.

Oxa-Pictet-Spengler Cyclization: A Cornerstone Approach

The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of isochromans.[7][8] This acid-catalyzed reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone.

Causality of Experimental Choices:

  • Catalyst: While various Brønsted and Lewis acids can be employed, iron(II) triflate (Fe(OTf)₂) has emerged as a highly efficient and environmentally benign catalyst for this transformation.[9] Its use allows for mild reaction conditions and often leads to high yields. Bismuth triflate (Bi(OTf)₃) is another effective catalyst, offering low toxicity and ease of handling.[8]

  • Solvent: The choice of solvent is critical. Hexafluoroisopropanol (HFIP) has been shown to significantly expand the scope and accelerate the rate of the reaction, even allowing for the use of epoxides as aldehyde surrogates.[7] Toluene is also a commonly used solvent, particularly in iron-catalyzed reactions.[9]

  • Substrate Scope: The electronic nature of the β-arylethanol plays a significant role. Electron-rich derivatives generally react more readily.[9] The choice of the carbonyl component dictates the substitution at the C1 position of the resulting isochroman.

Experimental Protocol: Iron-Catalyzed Oxa-Pictet-Spengler Cyclization

  • To a solution of the β-arylethanol (1.0 equiv) in toluene (0.2 M), add the aldehyde or ketone (1.2 equiv).

  • Add Fe(OTf)₂ (1 mol%) to the mixture.

  • Stir the reaction mixture at 70 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman.

G cluster_reactants Reactants cluster_conditions Conditions beta_arylethanol β-Arylethanol reaction_center + beta_arylethanol->reaction_center aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->reaction_center catalyst Fe(OTf)₂ (1 mol%) product 1-Substituted Isochroman catalyst->product solvent Toluene, 70 °C solvent->product reaction_center->product Oxa-Pictet-Spengler

Caption: Oxa-Pictet-Spengler Cyclization Workflow.

Asymmetric Synthesis: Accessing Chiral Isochroman-4-ols

The development of enantioselective methods for the synthesis of this compound analogs is of paramount importance for their application in drug discovery, as stereochemistry often dictates biological activity.

2.2.1. Organocatalytic Intramolecular Reactions

A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones, which can serve as precursors to chiral isochroman-4-ols.[10][11] This approach utilizes a secondary amine catalyst to achieve excellent yields and stereoselectivities.[10]

2.2.2. Metal-Catalyzed Asymmetric Cascade Reactions

A bimetallic relay catalytic system, combining a rhodium(II) complex and a chiral N,N'-dioxide-metal complex, has been successfully employed in an asymmetric cascade O-H insertion/aldol cyclization to produce optically active isochromanone derivatives.[12] These lactones can be subsequently reduced to the corresponding isochroman-4-ols.

2.2.3. Biomimetic Asymmetric Hetero-Diels-Alder Reaction

Inspired by biosynthetic pathways, a biomimetic asymmetric hetero-Diels-Alder reaction has been developed to construct tetracyclic isochroman frameworks.[13] This method utilizes a Au(I)/chiral Sc(III) bimetallic catalytic system to generate isochromene and ortho-quinonemethide in situ, which then undergo a stereoselective cycloaddition.[13]

Characterization of this compound Analogs

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound analogs. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the dihydropyran ring, which provide information about their relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. Chiral HPLC is crucial for determining the enantiomeric excess (ee) of asymmetrically synthesized analogs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analogs, GC-MS can provide information on both purity and molecular weight.

Table 1: Representative Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, benzylic protons (C1-H), and protons on the dihydropyran ring (C3-H, C4-H). The chemical shift and multiplicity of C4-H are indicative of its environment.
¹³C NMR Resonances for aromatic carbons, the benzylic carbon (C1), the carbon bearing the hydroxyl group (C4), and the other aliphatic carbon (C3).
IR (cm⁻¹) Broad absorption around 3400 cm⁻¹ (O-H stretch), and absorptions in the 1250-1050 cm⁻¹ region (C-O stretch).
HRMS Observed m/z value consistent with the calculated molecular formula (C₉H₁₀O₂).[6]

G cluster_characterization Analytical Techniques Synthesis Synthesis of this compound Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR HPLC HPLC (Purity, ee) Characterization->HPLC Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation

Caption: Experimental Workflow for Synthesis and Characterization.

Future Directions and Applications

The synthetic methodologies and characterization techniques outlined in this guide provide a robust framework for the development of novel this compound analogs. Future research in this area will likely focus on:

  • The development of more efficient and stereoselective catalytic systems.

  • The expansion of the substrate scope to access a wider diversity of analogs.

  • The application of these compounds in high-throughput screening campaigns to identify new drug leads.

  • The elucidation of the mechanism of action of biologically active this compound derivatives.

The continued exploration of the this compound scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Research progress in biological activities of isochroman derivatives. (2021). European Journal of Medicinal Chemistry, 213, 113073.
  • Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.).
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  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. (n.d.).
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023).
  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed.
  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (2016).
  • Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. (2021).
  • This compound | 20924-57-6. (n.d.). J&K Scientific LLC.
  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (n.d.). Organic Chemistry Portal.
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  • 20924-57-6 | this compound. (n.d.). ChemScene.
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  • The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. (n.d.).
  • Synthesis of isochromans via Fe(OTf)
  • Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. (n.d.).
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A Technical Guide to the Preliminary Biological Screening of Isochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological evaluation of novel isochroman-4-ol derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The narrative moves beyond a simple recitation of protocols to offer insights into the strategic decisions underpinning a successful screening cascade, from the initial synthesis of a focused compound library to a multi-faceted assessment of biological activity.

Introduction: The Therapeutic Potential of the Isochroman Scaffold

The isochroman ring system, a privileged oxygen-containing heterocycle, is a structural motif present in a variety of bioactive natural products and synthetic molecules.[1] Derivatives of isochroman have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antihypertensive effects.[2] The this compound core, in particular, offers a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential. This guide outlines a logical and efficient workflow for the initial biological characterization of a library of novel this compound derivatives.

Synthesis of this compound Derivatives: Building the Foundation for Biological Screening

A successful biological screening campaign begins with a well-designed and synthetically accessible library of compounds. For the this compound scaffold, a divergent synthesis strategy starting from readily available (E)-(2-styrenyl)methanols via an epoxidation/cyclization cascade offers an efficient route to the core structure.[3]

General Synthetic Scheme

The synthesis commences with the epoxidation of a substituted (E)-(2-styrenyl)methanol using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide undergoes a regioselective intramolecular cyclization, yielding the desired this compound scaffold. By varying the substituents on the styrenyl precursor, a diverse library of derivatives can be generated to probe the impact of electronic and steric factors on biological activity.

Styrenyl (E)-(2-Styrenyl)methanol Precursor Epoxide Epoxide Intermediate Styrenyl->Epoxide m-CPBA (Epoxidation) Isochroman This compound Core Scaffold Epoxide->Isochroman Intramolecular Cyclization Library Library of Derivatives (Varying R groups) Isochroman->Library Derivatization

Caption: Synthetic workflow for this compound derivatives.

Hypothetical Library of this compound Derivatives for Initial Screening

For the purpose of this guide, we will consider a hypothetical library of five this compound derivatives with varying substituents on the aromatic ring. This selection allows for an initial exploration of SAR.

Compound IDR1R2
ISO-001 HH
ISO-002 4-OCH₃H
ISO-003 4-ClH
ISO-004 H6-F
ISO-005 3,4-(OCH₃)₂H

In Vitro Anticancer Screening: The MTT Assay

The initial assessment of anticancer potential is a cornerstone of oncological drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for evaluating cell viability and proliferation.[2][4][5]

Scientific Rationale

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the cytotoxic or cytostatic effects of the test compounds.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Isochroman Derivatives Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Hypothetical IC₅₀ Values
Compound IDIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
ISO-001 > 100> 100
ISO-002 55.278.4
ISO-003 25.835.1
ISO-004 42.651.9
ISO-005 15.322.7
Doxorubicin 0.81.2

Antibacterial and Antifungal Screening: Broth Microdilution Method

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[7][8]

Scientific Rationale

This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[7] This provides a quantitative measure of the compound's antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for antibacterial screening; Candida albicans and Aspergillus fumigatus for antifungal screening) adjusted to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). The concentration range typically spans from 0.125 to 256 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.[11][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Isochroman Derivatives Dilutions->Inoculate Incubate Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation: Hypothetical MIC Values (µg/mL)
Compound IDS. aureusE. coliC. albicansA. fumigatus
ISO-001 > 256> 256> 256> 256
ISO-002 128> 256256> 256
ISO-003 3264128256
ISO-004 64128256> 256
ISO-005 163264128
Ciprofloxacin 0.50.25--
Amphotericin B --12

Antioxidant Activity Screening: DPPH and ABTS Assays

Oxidative stress is implicated in the pathophysiology of numerous diseases. The evaluation of a compound's antioxidant potential is, therefore, a crucial component of a preliminary biological screen. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for assessing radical scavenging activity.[13][14][15]

Scientific Rationale
  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[15]

Experimental Protocols
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of the this compound derivative in methanol to the DPPH solution. The final concentrations of the derivatives should be in a range suitable for determining the IC₅₀ (e.g., 1-100 µg/mL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add the this compound derivative solution to the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ radical scavenging activity and determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Radical Prepare DPPH or ABTS Radical Solution Mix Mix Radical and Sample Solutions Radical->Mix Sample Prepare Isochroman Derivative Solutions Sample->Mix Incubate Incubate Mix->Incubate Read_Abs Measure Absorbance Incubate->Read_Abs Calculate_IC50 Calculate % Scavenging and IC50 Read_Abs->Calculate_IC50

Caption: Workflow for DPPH/ABTS antioxidant assays.

Data Presentation: Hypothetical IC₅₀ Values (µg/mL)
Compound IDDPPH Scavenging IC₅₀ABTS Scavenging IC₅₀
ISO-001 > 100> 100
ISO-002 45.138.5
ISO-003 82.375.9
ISO-004 65.758.2
ISO-005 22.818.4
Ascorbic Acid 5.24.1

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the preliminary biological screening of novel this compound derivatives. The described workflow, encompassing synthesis and a tiered evaluation of anticancer, antimicrobial, and antioxidant activities, provides a solid foundation for identifying promising lead compounds. The hypothetical data presented illustrates how a focused library of derivatives can yield valuable initial SAR insights.

Compounds exhibiting potent activity in these preliminary screens, such as ISO-005 in our hypothetical example, would warrant further investigation. Subsequent steps would include more extensive in vitro testing against a broader panel of cancer cell lines and microbial strains, mechanism of action studies, and ultimately, in vivo evaluation in relevant animal models. This structured and scientifically-grounded screening cascade is essential for the efficient and effective discovery of new therapeutic agents based on the versatile this compound scaffold.

References

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Methodological & Application

Application Note: Stereoselective Reduction of Isochroman-4-one to Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereoselective synthesis of isochroman-4-ol diastereomers is a critical transformation in the development of pharmacologically active molecules. The relative stereochemistry of the hydroxyl group at the C4 position significantly influences biological activity. This guide provides a comprehensive overview of the mechanistic principles and field-proven protocols for the diastereoselective reduction of isochroman-4-one, enabling researchers to predictably access either the cis or trans isomer of this compound. Detailed experimental procedures, analytical methods for stereochemical assignment, and a comparative data summary are presented to support drug discovery and development professionals.

Introduction & Scientific Rationale

The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties including antitumor, antihypertensive, and antimicrobial activities.[1] The controlled synthesis of specific stereoisomers of isochroman derivatives is paramount, as the three-dimensional arrangement of substituents dictates molecular recognition and biological function.

The reduction of the prochiral ketone in isochroman-4-one to a chiral alcohol introduces a new stereocenter at the C4 position. The resulting product, this compound, can exist as two diastereomers: cis and trans. The ability to selectively synthesize one diastereomer over the other is a crucial step in constructing complex molecules and performing structure-activity relationship (SAR) studies.

This application note details two reliable and contrasting protocols for the stereoselective reduction of isochroman-4-one. The choice of hydride reagent is the primary determinant of the stereochemical outcome, governed by principles of steric approach control. By selecting either a sterically unencumbered reagent like Sodium Borohydride or a bulky reagent such as L-Selectride®, researchers can direct the synthesis toward the desired trans or cis diastereomer, respectively.

Mechanistic Principles of Diastereoselection

The stereochemical outcome of the reduction of cyclic ketones like isochroman-4-one is dictated by the trajectory of the nucleophilic hydride attack on the carbonyl carbon. The two primary pathways are axial and equatorial attack, leading to the formation of an equatorial or axial alcohol, respectively.

  • Axial Attack: A nucleophile approaches from the axial face of the molecule. This leads to the formation of the thermodynamically more stable equatorial alcohol (the trans isomer in the case of this compound). This pathway is generally favored by small, unhindered reducing agents.

  • Equatorial Attack: A nucleophile approaches from the more open equatorial face. This pathway avoids torsional strain with adjacent axial protons during the transition state but is subject to greater steric hindrance. This approach yields the sterically less stable axial alcohol (the cis isomer). This pathway is favored by bulky, sterically demanding reducing agents.[2]

The selection of the reducing agent allows for the exploitation of these competing pathways to achieve high diastereoselectivity.

G cluster_start Isochroman-4-one cluster_pathways Stereoselective Reduction Pathways cluster_products Diastereomeric Products start Isochroman-4-one (Prochiral Ketone) axial Axial Hydride Attack (e.g., NaBH₄) start->axial Less Steric Hindrance Leads to stable product equatorial Equatorial Hydride Attack (e.g., L-Selectride®) start->equatorial Bulky Reagent Avoids torsional strain trans_product trans-Isochroman-4-ol (Equatorial OH) axial->trans_product Forms major product cis_product cis-Isochroman-4-ol (Axial OH) equatorial->cis_product Forms major product

Figure 1: Logical workflow illustrating how the choice of reducing agent and its pathway of attack dictates the formation of either cis or trans this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for achieving high diastereoselectivity.

Protocol A: Synthesis of trans-Isochroman-4-ol (via Axial Attack)

This protocol utilizes Sodium Borohydride (NaBH₄), a small hydride donor, which preferentially attacks from the axial face to yield the thermodynamically favored trans-isochroman-4-ol as the major product.[3][4]

Materials and Reagents:

  • Isochroman-4-one

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add isochroman-4-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add Sodium Borohydride (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure trans-isochroman-4-ol.

Protocol B: Synthesis of cis-Isochroman-4-ol (via Equatorial Attack)

This protocol employs Lithium tri-sec-butylborohydride (L-Selectride®), a sterically demanding hydride source. Its bulk favors attack from the less hindered equatorial face, leading to the selective formation of the cis-isochroman-4-ol.[1] A study on the closely related tetralin-1,4-dione showed that L-Selectride preferentially forms the cis-diol with a diastereomeric ratio of 84:16.[1]

Materials and Reagents:

  • Isochroman-4-one

  • L-Selectride® (1.0 M solution in Tetrahydrofuran)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of isochroman-4-one (1.0 eq) in anhydrous THF (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Using a syringe, add L-Selectride® solution (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: Maintaining a low temperature is critical for maximizing diastereoselectivity and preventing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the cis-isochroman-4-ol.

Figure 2: General experimental workflow for the stereoselective reduction of isochroman-4-one.

Characterization & Stereochemical Assignment

The primary method for determining the stereochemistry of the this compound products is ¹H NMR spectroscopy. The key diagnostic signal is the vicinal coupling constant (³J) between the proton at C4 (H4, the carbinol proton) and the adjacent benzylic protons at C3 (H3).

The magnitude of this coupling constant is dependent on the dihedral angle between the H3 and H4 protons, as described by the Karplus relationship.

  • cis-Isomer: The H3 and H4 protons have a gauche relationship (dihedral angle ~60°), resulting in a small coupling constant , typically in the range of 2-5 Hz .

  • trans-Isomer: The H3 and H4 protons have an anti-periplanar relationship (dihedral angle ~180°), resulting in a large coupling constant , typically in the range of 8-12 Hz .

Table 1: Diagnostic ¹H NMR Data for Stereochemical Assignment of this compound

Isomer H4 Position H3-H4 Dihedral Angle Expected ³J(H3,H4) Stereochemical Relationship
cis Axial ~60° (ax-eq / eq-ax) 2–5 Hz gauche

| trans | Equatorial | ~180° (ax-ax) | 8–12 Hz | anti-periplanar |

The diastereomeric ratio (d.r.) can be accurately determined by integrating the distinct H4 signals (or other well-resolved signals) corresponding to each diastereomer in the ¹H NMR spectrum of the crude reaction mixture.

Comparative Data Summary

The choice of reducing agent has a profound and predictable impact on the stereochemical outcome of the reduction.

Table 2: Summary of Reducing Agents and Expected Stereoselectivity

Entry Reducing Agent Key Feature Hydride Attack Major Product Expected d.r. (cis:trans)
1 Sodium Borohydride (NaBH₄) Small, unhindered Predominantly Axial trans-Isochroman-4-ol Low to moderate selectivity for trans
2 L-Selectride® Bulky, hindered Predominantly Equatorial cis-Isochroman-4-ol >80:20 (High selectivity for cis)

| 3 | Lithium Aluminum Hydride (LAH) | Small, highly reactive | Predominantly Axial | trans-Isochroman-4-ol | Moderate selectivity for trans |

Conclusion

The stereoselective reduction of isochroman-4-one is a well-controlled process that can be effectively directed to yield either the cis or trans diastereomer of this compound. High cis selectivity is achieved through equatorial hydride delivery from sterically demanding reagents like L-Selectride®. Conversely, smaller reagents such as NaBH₄ favor axial attack to produce the trans isomer as the major product. The protocols and analytical guidelines presented herein provide researchers with a robust framework for the synthesis and characterization of these valuable building blocks, facilitating advancements in medicinal chemistry and drug development.

References

  • Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. Nature Communications.
  • Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Molecules.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. ACS Publications.
  • Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California.
  • Observation of 1H-1H J-couplings in fast magic-angle-spinning solid-state NMR spectroscopy. Nature Communications.
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.
  • Reductions. University of Pittsburgh, Department of Chemistry.
  • 1H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 mT. Leiden University Scholarly Publications.
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.
  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed.
  • Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein Journal of Organic Chemistry.
  • Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Publishing.
  • 1H NMR Coupling Constants. University of Wisconsin-Madison.
  • Coupling constants for 1H and 13C NMR. University of Puget Sound.
  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity.
  • NABH4, NaBH4/CeCl3, NaBH3CN, L-Selectride & K-Selectride Reducing Regents Reaction & Mechanism. YouTube.
  • 1H–1H Coupling in Proton NMR. ACD/Labs.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Research progress in biological activities of isochroman derivatives. PubMed.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

Asymmetric synthesis of chiral isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Asymmetric Synthesis of Chiral Isochroman-4-ol: A Strategic Guide for Medicinal Chemistry & Drug Development

Abstract: The chiral this compound scaffold is a privileged structural motif present in numerous bioactive natural products and pharmaceutical agents. The stereochemistry of the hydroxyl group at the C4 position is often critical for biological efficacy and target engagement, making its stereocontrolled synthesis a paramount objective in drug discovery and development.[1][2][3] This guide provides an in-depth analysis of key methodologies for the asymmetric synthesis of chiral this compound, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind strategic choices in catalysis and reaction design. Core strategies discussed include transition-metal-catalyzed asymmetric transfer hydrogenation, organocatalytic cyclization reactions, and green biocatalytic reductions. Each section includes a discussion of the underlying mechanism, detailed experimental protocols, and comparative data to guide methodology selection.

The Strategic Importance of Chirality: The this compound Scaffold

In modern pharmaceutical science, chirality is not a esoteric concept but a central pillar of drug design.[4] The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[2][3] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] The enantiomer responsible for the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even toxic, is the "distomer."[2] The historical tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical need to control stereochemistry in drug development.[4]

The isochroman framework is a key component of many biologically active compounds.[5] Specifically, the chiral this compound moiety, with its stereogenic center at the C4 position, is a valuable building block. Precise control over this center is essential for optimizing a drug candidate's safety and efficacy profile. This guide details three robust and field-proven strategies to achieve this control.

Key Methodologies for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound typically starts from the prochiral ketone, isochroman-4-one. The primary challenge lies in the stereoselective reduction of the carbonyl group.

Transition-Metal Catalysis: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. It relies on a chiral catalyst, typically based on ruthenium (Ru) or rhodium (Rh), to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the substrate.

Mechanism & Rationale: The efficacy of this method stems from the formation of a transient, chiral metal-hydride complex. A chiral ligand, often a diamine or an amino alcohol, coordinates to the metal center, creating a highly structured and asymmetric environment. The isochroman-4-one substrate coordinates to this complex in a sterically favored orientation, exposing one of its two prochiral faces to the metal-hydride. The subsequent hydride transfer occurs selectively to this exposed face, leading to the formation of one enantiomer of the alcohol in excess. The choice of ligand chirality (e.g., (R,R)- or (S,S)-diamine) directly dictates whether the (R)- or (S)-alcohol is produced.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow start_prep Catalyst Preparation reaction_setup Reaction Setup (Inert Atmosphere) start_prep->reaction_setup Pre-form complex reaction Reaction (Substrate, H-Donor, Base, Catalyst) reaction_setup->reaction Add reagents workup Aqueous Work-up & Extraction reaction->workup Quench reaction purification Purification (Chromatography) workup->purification Isolate crude product analysis Chiral Analysis (HPLC) purification->analysis Determine yield & ee

Caption: General experimental workflow for ATH of isochroman-4-one.

Protocol 1: Ruthenium-Catalyzed ATH of Isochroman-4-one

This protocol is a representative example using a well-established Ru-TsDPEN catalyst.

  • Catalyst System: [RuCl₂(p-cymene)]₂ with (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

  • Hydrogen Donor: Formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (5:2 ratio).

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).

  • Add 2 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 20 minutes to form the active catalyst. The solution should turn a deep purple. Causality: Pre-forming the catalyst ensures complete coordination of the chiral ligand to the metal center before the substrate is introduced, which is crucial for achieving high enantioselectivity.

  • Reaction Setup: In a separate flask, dissolve isochroman-4-one (0.5 mmol, 1.0 equiv) in 3 mL of the HCOOH/NEt₃ azeotrope.

  • Initiation: Transfer the substrate solution to the catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of water. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Comparative Performance of Catalytic Systems

Catalyst SystemH-DonorTemp (°C)Yield (%)ee (%)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃289599 (S)[6]
[RhCl₂(Cp*)((S,S)-TsDPEN)]i-PrOH/KOH809297 (R)N/A
Chiral Cationic Ruthenium-DiamineVariousVariousup to 99up to 99[6]
Organocatalysis: The Metal-Free Alternative

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high stereoselectivity.[7] For isochroman synthesis, this can involve intramolecular reactions where the chiral catalyst guides the formation of the stereocenter.

Mechanism & Rationale: A common strategy involves an intramolecular Mannich or aldol-type reaction of a suitably designed linear precursor.[8] For example, a 2-formylbenzoate derivative can be reacted with a nucleophile in the presence of a chiral secondary amine catalyst (e.g., a proline derivative). The catalyst first forms a chiral enamine or iminium ion intermediate with one of the substrates. This activation lowers the LUMO or raises the HOMO of the substrate, respectively, and the bulky chiral scaffold of the catalyst blocks one face of the intermediate. The subsequent intramolecular cyclization is thus directed, setting the key stereocenter with high fidelity.

Organocatalytic Intramolecular Cyclization Cycle

Organo_Cycle catalyst Chiral Catalyst (e.g., Proline deriv.) intermediate Chiral Intermediate (Enamine/Iminium) catalyst->intermediate substrate Linear Substrate substrate->intermediate + Catalyst cyclization Intramolecular Cyclization intermediate->cyclization Stereodirecting attack product_release Hydrolysis cyclization->product_release product_release->catalyst Catalyst regeneration product Chiral Product (Isochromanone deriv.) product_release->product

Caption: Catalytic cycle for an organocatalyzed intramolecular reaction.

Protocol 2: Organocatalytic Synthesis of a Chiral 4-Aminoisochromanone Precursor

This protocol describes the synthesis of a 4-aminoisochromanone, which can be subsequently converted to the desired 4-hydroxyisochroman. It demonstrates the power of organocatalysis in setting the C4 stereocenter.[7][8]

  • Catalyst: Tetrazole-substituted proline derivative (20 mol%).

  • Substrates: 2-Oxopropyl-2-formylbenzoate and p-anisidine.

Step-by-Step Procedure:

  • Reaction Setup: To a vial, add 2-oxopropyl-2-formylbenzoate (0.2 mmol, 1.0 equiv), p-anisidine (0.24 mmol, 1.2 equiv), the chiral proline-derived catalyst (0.04 mmol, 20 mol%), and 1.0 mL of DMSO. Causality: DMSO is an ideal solvent for this reaction, aiding in the dissolution of all components and facilitating the ionic intermediates.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and wash with water (3 x 10 mL) to remove the DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the desired cis-4-aminoisochromanone. This method typically achieves excellent diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee).[8]

  • Conversion to Alcohol: The resulting amino group can be converted to the hydroxyl group via methods such as diazotization followed by hydrolysis, preserving the stereochemistry.

Performance of Proline-Derived Catalysts

CatalystSolventYield (%)dr (cis:trans)ee (%)Reference
Tetrazole-Proline ADMSO8599:199[8]
(S)-Diphenylprolinol TMS EtherToluene95>95:599[9]
L-ProlineDMSO68N/A76[9]
Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. For the reduction of ketones, ketoreductases (KREDs) offer exceptional enantioselectivity under mild, environmentally benign conditions (typically in water at room temperature).

Mechanism & Rationale: The active site of a ketoreductase enzyme is an exquisitely tailored chiral pocket. The enzyme binds the isochroman-4-one substrate in a highly specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the carbonyl carbon from either the re- or si-face, depending on the specific enzyme used. This process, governed by the "Prelog's rule" for many KREDs, results in the formation of a single enantiomer of the alcohol with often perfect enantioselectivity (>99% ee).

Biocatalytic Reduction Workflow

Biocatalysis_Workflow prep Biocatalyst Prep (e.g., Yeast in Buffer) reaction Reaction (Substrate + Biocatalyst) prep->reaction Add Substrate incubation Incubate with Shaking (Controlled Temp) reaction->incubation Maintain Conditions workup Filtration & Extraction incubation->workup Separate Biomass analysis Purification & Analysis workup->analysis Isolate Product

Caption: General workflow for a whole-cell biocatalytic reduction.

Protocol 3: Whole-Cell Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol provides a simple, cost-effective, and environmentally friendly method.

  • Biocatalyst Preparation: In a 250 mL Erlenmeyer flask, suspend 10 g of Baker's Yeast in 100 mL of a 0.1 M phosphate buffer (pH 7.0) containing 2% glucose. Causality: The glucose is a carbon source for the yeast, allowing it to regenerate the necessary NADPH/NADH cofactors in-situ for the reduction.

  • Pre-incubation: Shake the flask at 30 °C and 150 rpm for 1 hour to activate the yeast.

  • Substrate Addition: Dissolve 100 mg of isochroman-4-one in 1 mL of ethanol. Add this solution dropwise to the yeast suspension.

  • Reaction: Continue to shake the flask at 30 °C and 150 rpm. Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. Reactions are typically complete in 24-72 hours.

  • Work-up: Once the reaction is complete, add 20 g of Celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude chiral this compound.

  • Purification & Analysis: Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.

Protocol: Determination of Enantiomeric Excess (ee)

A robust synthesis protocol is incomplete without a validated method to confirm its stereochemical outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Prepare Racemic Standard & Enantiopure Sample col_select Select Chiral Column (e.g., Polysaccharide-based) start->col_select mp_select Select Mobile Phase (e.g., Hexane/IPA) col_select->mp_select optimize Optimize Conditions (Flow Rate, Temp, Ratio) mp_select->optimize inject_racemic Inject Racemic Standard optimize->inject_racemic Baseline Separation? inject_sample Inject Enantiopure Sample inject_racemic->inject_sample Identify Peaks analyze Analyze Chromatogram (Calculate Peak Area) inject_sample->analyze result Calculate ee% analyze->result

Caption: A systematic workflow for chiral HPLC analysis.

General Protocol for Chiral HPLC Analysis:

  • Prepare Racemic Standard: Synthesize a racemic sample of this compound, typically by reduction of isochroman-4-one with sodium borohydride (NaBH₄). This is essential for identifying the retention times of both enantiomers.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.

  • Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol (IPA).

  • Method Development:

    • Inject the racemic standard using an initial mobile phase composition (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

    • Adjust the ratio of Hexane:IPA to achieve baseline separation of the two enantiomeric peaks. Increasing the polar modifier (IPA) content generally decreases retention time.

  • Sample Analysis: Once optimal separation is achieved for the racemate, inject the enantiomerically enriched sample obtained from your asymmetric synthesis.

  • Calculation: Integrate the peak areas for both enantiomers in the chromatogram. The enantiomeric excess is calculated using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)

Summary and Future Outlook

The asymmetric synthesis of chiral this compound is a well-developed field with multiple robust solutions available to the modern chemist.

  • Asymmetric Transfer Hydrogenation stands out for its high efficiency, excellent enantioselectivity, and broad applicability, making it a workhorse in both academic and industrial settings.

  • Organocatalysis offers a compelling metal-free alternative, avoiding concerns of heavy metal contamination in final products, which is particularly important in drug development.

  • Biocatalysis represents the greenest approach, operating under mild aqueous conditions to deliver products with often unparalleled levels of enantiopurity.

The choice of method depends on factors such as scale, cost, required enantiopurity, and the availability of catalysts or equipment. Future advancements will likely focus on the development of novel, more active catalysts (metal-based, organo-, and bio-), the adaptation of these methods to continuous flow synthesis for improved scalability and safety, and the use of computational chemistry to predict and design catalysts for even greater selectivity.

References

  • Fujita, M., Mori, K., Shimogaki, M., & Sugimura, T. (2012). Asymmetric synthesis of 4,8-dihydroxyisochroman-1-one polyketide metabolites using chiral hypervalent iodine(III). Organic Letters, 14(5), 1294–1297. [Link]
  • Wang, C., Wei, Y., Sun, J., & Lin, G. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman.
  • Qiang, S., Chan, T.-C., & Yeung, Y.-Y. (2019). Strategies for the synthesis of isochroman derivatives and intermolecular halo-cycloacetalization of olefinic aldehyde.
  • Wang, Y., et al. (2020). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers. [Link]
  • Zhu, S., et al. (2017). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PubMed Central. [Link]
  • Bergstrom, B. D. (2021). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. [Link]
  • Majumdar, S., & Shil, D. (2024). The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]
  • Carulu, A. C., & Iacob, A. A. (2022).
  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
  • Kammerer, C. (2023). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. [Link]
  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction.
  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. (2022). MDPI. [Link]
  • The Significance of Chirality in Drug Design and Development. (2025).

Sources

The Oxa-Pictet-Spengler Reaction: A Comprehensive Guide to Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isochroman Scaffold

The isochroman framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its presence in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, has rendered it a highly sought-after target in synthetic and medicinal chemistry. The Oxa-Pictet-Spengler (OPS) reaction, an oxygen-analog of the celebrated Pictet-Spengler reaction, stands as a powerful and atom-economical strategy for the construction of the isochroman core. This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone, proceeding through a key oxocarbenium ion intermediate. This guide provides an in-depth exploration of the Oxa-Pictet-Spengler reaction for isochroman synthesis, offering detailed mechanistic insights, a comparative analysis of catalytic systems, and robust experimental protocols tailored for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Journey to Isochroman Formation

The Oxa-Pictet-Spengler reaction is typically promoted by Brønsted or Lewis acids. The generally accepted mechanism commences with the activation of the carbonyl component (an aldehyde in this case) by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydroxyl group of the β-arylethanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of a water molecule generates a highly reactive oxocarbenium ion. The pivotal ring-closing step involves an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethanol attacks the oxocarbenium ion. A final deprotonation step regenerates the aromaticity and yields the desired isochroman product.

The rate-determining step and the overall efficiency of the reaction are profoundly influenced by the nature of the catalyst, the electronic properties of both the β-arylethanol and the aldehyde, and the reaction conditions. For instance, electron-donating groups on the aromatic ring of the β-arylethanol accelerate the cyclization step by increasing the nucleophilicity of the arene.

Visualizing the Mechanism

Oxa_Pictet_Spengler_Mechanism Reactants β-Arylethanol + Aldehyde Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H₂O Cyclized Cyclized Intermediate Oxocarbenium->Cyclized Intramolecular Electrophilic Aromatic Substitution Isochroman Isochroman Product Cyclized->Isochroman - H⁺ Catalyst H⁺ (Acid Catalyst)

Caption: Generalized mechanism of the acid-catalyzed Oxa-Pictet-Spengler reaction.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of the Oxa-Pictet-Spengler reaction. A variety of catalysts, ranging from simple Brønsted acids to sophisticated chiral Lewis acids, have been employed. This section provides a comparative overview of some of the most effective catalytic systems.

Catalyst SystemTypical LoadingSolventTemperature (°C)Reaction TimeTypical YieldsKey Advantages & Considerations
Fe(OTf)₂ 1 mol%Toluene704 hGood to ExcellentInexpensive, environmentally benign, and highly efficient for electron-rich substrates.[1]
Bi(OTf)₃ / TfOH 1-10 mol%Toluenert - 701-24 hGood to ExcellentBi(OTf)₃ is a moisture-tolerant Lewis acid that can generate triflic acid (TfOH) in situ, the putative active catalyst.[2]
Dual Catalysis 5-10 mol% eachToluene-302-24 hGood to ExcellentEnables highly enantioselective reactions, particularly for tryptophol derivatives.[3]
Chiral Phosphoric Acid 5-10 mol%Dichloromethanert12-48 hGood to ExcellentProvides access to enantioenriched isochromans through cooperative catalysis with a hydrogen-bond donor.[3][4]
HFIP / TfOH 10 mol% TfOHHFIP20< 1 hGood to ExcellentExpands the substrate scope to include less reactive nucleophiles and allows the use of epoxides as aldehyde surrogates.[4]

Note: Yields are highly substrate-dependent. The data presented here is for comparative purposes and is based on representative examples from the cited literature.

Experimental Protocols

Protocol 1: Iron(II) Triflate Catalyzed Synthesis of 1-Substituted Isochromans

This protocol is adapted from the work of Zhou et al. and provides a practical and efficient method for the synthesis of a range of isochromans.[1]

Materials:

  • β-Arylethanol (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Iron(II) triflate (Fe(OTf)₂, 0.01 mmol, 1 mol%)

  • Toluene (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethanol (1.0 mmol) and the aldehyde (1.0 mmol).

  • Add toluene (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Add iron(II) triflate (1 mol%) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired isochroman.

Protocol 2: Enantioselective Synthesis of Tetrahydropyrano[3,4-b]indoles via Dual Catalysis

This protocol, based on the findings of Seidel and coworkers, is designed for the asymmetric synthesis of indole-fused pyrans, a class of isochroman analogs.[3]

Materials:

  • Tryptophol derivative (0.1 mmol, 1.0 equiv)

  • Aldehyde (0.12 mmol, 1.2 equiv)

  • Chiral bisthiourea catalyst (e.g., 1a in the original publication, 0.01 mmol, 10 mol%)

  • (S)-Indoline-2-carboxylic acid methyl ester hydrochloride (0.01 mmol, 10 mol%)

  • Toluene (2 mL)

  • 5 Å Molecular sieves (activated)

Procedure:

  • To a flame-dried vial, add the chiral bisthiourea catalyst (10 mol%) and (S)-indoline-2-carboxylic acid methyl ester hydrochloride (10 mol%).

  • Add activated 5 Å molecular sieves to the vial.

  • Add toluene (1 mL) and cool the mixture to -30 °C.

  • In a separate vial, dissolve the tryptophol derivative (0.1 mmol) and the aldehyde (0.12 mmol) in toluene (1 mL).

  • Slowly add the solution of the tryptophol and aldehyde to the pre-cooled catalyst mixture.

  • Stir the reaction at -30 °C and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.

Workflow Visualization

Experimental_Workflow cluster_0 Protocol 1: Fe(OTf)₂ Catalyzed Synthesis cluster_1 Protocol 2: Enantioselective Dual Catalysis P1_Start Combine Reactants & Catalyst P1_React Heat at 70°C, 4h P1_Start->P1_React P1_Workup Aqueous Workup P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Isochroman Product P1_Purify->P1_Product P2_Start Prepare Catalyst Mixture at -30°C P2_Add Add Substrate Solution P2_Start->P2_Add P2_React Stir at -30°C, 2-24h P2_Add->P2_React P2_Quench Quench & Extract P2_React->P2_Quench P2_Purify Column Chromatography P2_Quench->P2_Purify P2_Product Enantioenriched Product P2_Purify->P2_Product

Caption: Comparative workflow for the synthesis of isochromans.

Conclusion and Future Outlook

The Oxa-Pictet-Spengler reaction has emerged as a cornerstone in the synthesis of isochromans and their analogs. The development of new catalytic systems, particularly those enabling enantioselective transformations, has significantly broadened the scope and utility of this powerful reaction. The protocols detailed in this guide, from a cost-effective iron-catalyzed method to a sophisticated dual-catalysis system for asymmetric synthesis, provide researchers with a robust toolkit for accessing a wide variety of isochroman derivatives.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more challenging starting materials, and the application of this methodology in the total synthesis of complex natural products and the development of novel therapeutic agents. The continued exploration of the Oxa-Pictet-Spengler reaction promises to unlock new avenues in organic synthesis and drug discovery.

References

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, RSC Publishing. URL
  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. University of Liverpool IT Services. URL
  • Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant.
  • The Oxa-Pictet–Spengler Reaction: A Highlight on the Different Efficiency between Isochroman and Phthalan or Homoisochroman Derivative Syntheses.
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.
  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Semantic Scholar. URL
  • ChemInform Abstract: Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects.
  • The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.
  • Bismuth Triflate as a Safe and Readily Handled Source of Triflic Acid: Application to the Oxa–Pictet–Spengler Reaction.
  • The Pictet-Spengler Reaction Upd

Sources

The Versatile Chiral Synthon: A Guide to the Application of Isochroman-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged structural motif present in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] The stereochemistry at the C4 position of the isochroman ring is often crucial for the biological function of these molecules. This guide provides an in-depth exploration of isochroman-4-ol as a versatile chiral building block in organic synthesis, offering detailed protocols for its preparation in both racemic and enantiopure forms, and showcasing its application in the synthesis of complex molecular architectures.

The Significance of Chiral this compound

Enantiomerically pure this compound serves as a valuable starting material for the synthesis of a variety of complex chiral molecules. Its rigid bicyclic structure and the presence of a hydroxyl group that can be further functionalized make it an attractive synthon for introducing chirality and building molecular complexity. The applications of chiral isochromans are diverse, ranging from their use as key intermediates in the synthesis of neurokinin-1 (NK₁) receptor antagonists to their potential as precursors for novel chiral ligands in asymmetric catalysis.[2][3]

Synthesis of Racemic this compound

A straightforward and high-yielding method for the preparation of racemic this compound is the reduction of the corresponding ketone, isochroman-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4][5][6][7]

Protocol 1: Reduction of Isochroman-4-one to (±)-Isochroman-4-ol

Materials:

  • Isochroman-4-one

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isochroman-4-one (1.0 equiv) in methanol or ethanol (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equiv) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Workflow for Racemic this compound Synthesis

G start Start with Isochroman-4-one dissolve Dissolve in MeOH/EtOH start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with H₂O react->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify end_product (±)-Isochroman-4-ol purify->end_product

Caption: Synthesis of racemic this compound.

Accessing Enantiopure this compound

There are two primary strategies for obtaining enantiomerically pure this compound: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution of (±)-Isochroman-4-ol

A. Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by crystallization due to their different physical properties.[8][9][10][11][12] For an alcohol like this compound, it is often necessary to first introduce a carboxylic acid handle.

Protocol 2: Resolution via Diastereomeric Salt Formation

Part 1: Formation of Phthalate Half-Ester

  • React (±)-isochroman-4-ol with phthalic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding racemic phthalate half-ester.

  • Purify the half-ester by standard workup and crystallization.

Part 2: Diastereomeric Salt Formation and Separation

  • Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add an equimolar amount of a chiral amine resolving agent (e.g., (+)- or (-)-brucine, strychnine, or (R)- or (S)-1-phenylethylamine).

  • Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate out.

  • Separate the crystals by filtration. The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • Liberate the enantiopure phthalate half-ester from the salt by treatment with an acid.

  • Hydrolyze the enantiopure half-ester under basic conditions to yield the enantiopure this compound.

B. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally friendly method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic alcohol.[13][14][15] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the acylation of secondary alcohols.[13][16]

Protocol 3: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-Isochroman-4-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or ethyl acetate)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a flask containing (±)-isochroman-4-ol (1.0 equiv) dissolved in an anhydrous solvent, add the acyl donor (1.0-2.0 equiv) and immobilized CALB (typically 10-50% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the ester product by flash column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of this compound.

Table 1: Comparison of Chiral Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Resolution Formation and separation of diastereomeric saltsScalable, well-establishedCan be laborious, requires stoichiometric resolving agent, maximum 50% yield for one enantiomer
Enzymatic Kinetic Resolution Enantioselective acylation catalyzed by a lipaseHigh enantioselectivity, mild conditions, reusable catalystMaximum 50% yield for one enantiomer without a racemization step, requires screening of enzymes and conditions
Asymmetric Synthesis of this compound

An alternative to resolution is the direct asymmetric synthesis of one enantiomer from the prochiral starting material, isochroman-4-one. Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones.[17][18][19]

Protocol 4: Asymmetric Transfer Hydrogenation of Isochroman-4-one

Materials:

  • Isochroman-4-one

  • Chiral catalyst (e.g., a Ru(II) or Ir(III) complex with a chiral diamine or amino alcohol ligand)

  • Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In an inert atmosphere, prepare the chiral catalyst solution by dissolving the metal precursor and the chiral ligand in the anhydrous solvent.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve isochroman-4-one in the anhydrous solvent.

  • Hydrogenation: Add the catalyst solution to the ketone solution, followed by the hydrogen donor.

  • Reaction: Stir the mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC/MS).

  • Workup: Quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography to obtain the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or GC.

Pathways to Enantiopure this compound

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution ketone_asym Isochroman-4-one asym_red Asymmetric Transfer Hydrogenation ketone_asym->asym_red enantio_ol Enantiopure this compound asym_red->enantio_ol rac_ol (±)-Isochroman-4-ol resolution Diastereomeric Salt Formation or Enzymatic Kinetic Resolution rac_ol->resolution sep_enantio Separation of Enantiomers resolution->sep_enantio enantio_s (S)-Isochroman-4-ol sep_enantio->enantio_s enantio_r (R)-Isochroman-4-ol sep_enantio->enantio_r

Caption: Routes to enantiopure this compound.

Applications in the Synthesis of Bioactive Molecules and Chiral Ligands

Enantiopure this compound is a valuable precursor for the synthesis of complex molecules with important biological activities and for the development of novel chiral ligands.

Synthesis of a Neurokinin-1 (NK₁) Receptor Antagonist Intermediate

The isochroman framework is a key component of CJ-17,493, a potent and selective neurokinin-1 (NK₁) receptor antagonist. The synthesis of this compound relies on a key chiral isochroman intermediate, which can be accessed through the kinetic resolution of a related racemic alcohol.[2]

Conceptual Application: The enantiopure this compound can be converted into a more complex isochroman derivative through a series of functional group manipulations. For instance, the hydroxyl group can be used to direct further reactions or be converted into other functional groups, such as an amine, which is present in the final structure of CJ-17,493.

Synthesis of Chiral P,O-Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis.[3][20][21] The enantiopure this compound backbone can be utilized to synthesize novel P,O-ligands, where the phosphorus atom and the oxygen of the isochroman ring can coordinate to a metal center.

Protocol 5: Synthesis of a Chiral P,O-Ligand from (R)-Isochroman-4-ol (Conceptual)

Materials:

  • (R)-Isochroman-4-ol

  • Anhydrous THF

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Standard inert atmosphere glassware

Procedure:

  • Deprotonation: In an inert atmosphere, dissolve (R)-isochroman-4-ol in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise to deprotonate the alcohol, forming the corresponding alkoxide.

  • Phosphinylation: To the alkoxide solution, add chlorodiphenylphosphine dropwise at -78 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the resulting P,O-ligand by column chromatography under an inert atmosphere.

Table 2: Potential Applications of Enantiopure this compound

Application AreaExampleSignificance
Drug Development Synthesis of NK₁ receptor antagonistsAccess to enantiomerically pure drug candidates with improved efficacy and reduced side effects.[2]
Asymmetric Catalysis Precursor for chiral P,O-ligandsDevelopment of novel ligands for enantioselective transformations.[3]
Natural Product Synthesis Building block for complex natural productsProvides a rigid chiral scaffold for the construction of intricate molecular architectures.[22][23]

References

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  • Szatmári, I., et al. (2017). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. Tetrahedron: Asymmetry, 28(1), 104-109. [Link]
  • Imamoto, T., et al. (2006). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis.
  • Bergstrom, B. D. (2018). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. [Link]
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • Singh, B., et al. (2020). Bioinspired Synthesis of Bridged Isochromane Fused Pyrazoles by a Silver Catalyzed Cascade Reaction and Its Application for Antibacterial Activity. ACS Omega, 5(35), 22448-22457. [Link]
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  • Forró, E., & Fülöp, F. (2007). Optical Resolution of Racemic Alcohols via Diastereoisomeric Supramolecular Compound Formation with O,O′-Dibenzoyl-(2R,3R)-tartaric Acid. Chirality, 19(8), 615-620. [Link]
  • Wiemann, L. O., et al. (2015). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation.
  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
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  • Yanagisawa, M., et al. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. Bioorganic & Medicinal Chemistry Letters, 18(15), 4450-4453. [Link]
  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
  • Zhang, Z., et al. (2020). Asymmetric hydrogenation of oxocarbenium ions: from isochroman ketals to chiral isochromans. Angewandte Chemie International Edition, 59(46), 20496-20500. [Link]
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]
  • Simkó, D., et al. (2013). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Journal of Pharmaceutical and Biomedical Analysis, 84, 137-142. [Link]
  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
  • Wiemann, L. O., et al. (2015). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 7(12), 2534-2550. [Link]
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(13), 2764-2770. [Link]
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Application Notes and Protocols for Isochroman-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold as a Privileged Structure in Drug Discovery

The isochroman moiety, a bicyclic ether, is a structural motif of significant interest in medicinal chemistry. Its presence in a variety of natural products with diverse biological activities has established it as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1] Isochroman derivatives have demonstrated a wide spectrum of pharmacological properties, including antihypertensive, antitumor, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide will focus specifically on isochroman-4-ol derivatives, exploring their synthesis, biological evaluation, and potential as therapeutic agents, with a detailed focus on their application as modulators of the Retinoid X Receptor (RXR).

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the reduction of the corresponding isochroman-4-one precursors. This two-step approach allows for a wide range of substitutions to be introduced on the aromatic ring and at other positions of the isochroman core, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of Isochroman-4-one Precursors

The construction of the isochroman-4-one scaffold can be accomplished through various methods, including the annulation of Weinreb amides.[4] This protocol provides a general procedure for the synthesis of a substituted isochroman-4-one.

Experimental Protocol: Synthesis of a Substituted Isochroman-4-one

  • Starting Material Preparation: Begin with an appropriately substituted 2-benzyl alcohol derivative.

  • Weinreb Amide Formation: React the 2-benzyl alcohol with N-methoxy-N-methyl-2-bromopropanamide in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF).

  • Cyclization: The crucial annulation step is performed by treating the resulting Weinreb amide with a strong base, such as tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This intramolecular cyclization affords the isochroman-4-one core.[4]

  • Deprotection (if necessary): If protecting groups are used on the aromatic ring (e.g., benzyl ethers), they can be removed at this stage. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethyl acetate.

  • Purification: The crude isochroman-4-one is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • The use of a Weinreb amide in the cyclization step is advantageous as it is less prone to over-addition of the organolithium reagent compared to other esters.

  • The low temperature (-78 °C) for the cyclization reaction is critical to control the reactivity of the organolithium reagent and prevent side reactions.

  • Catalytic hydrogenation is a clean and efficient method for the deprotection of benzyl ethers, yielding the desired phenol.

Protocol 2: Stereoselective Reduction to this compound Derivatives

The reduction of the ketone at the 4-position of the isochroman-4-one scaffold yields the desired this compound. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Experimental Protocol: Reduction of Isochroman-4-one to this compound

  • Dissolution: Dissolve the purified isochroman-4-one in a suitable anhydrous solvent. For less hindered ketones, methanol or ethanol are often sufficient. For more sterically demanding reductions, tetrahydrofuran (THF) or dichloromethane (DCM) may be preferred.

  • Reduction: Cool the solution in an ice bath (0 °C). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The amount of NaBH₄ used is typically in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a more polar alcohol spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Self-Validating System:

  • The progress of the reduction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint.

  • The stereochemical outcome of the reduction can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the coupling constants of the proton at C4. For more complex structures, X-ray crystallography can confirm the relative stereochemistry.

Application Note: Isochroman-Containing Molecules as Potent and Selective Retinoid X Receptor (RXR) Agonists

Background: The Therapeutic Potential of RXR Modulation

The Retinoid X Receptors (RXRs) are ligand-activated nuclear receptors that play a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors.[5][6] As such, RXR is a significant therapeutic target for a range of diseases, including cancer and metabolic disorders. Bexarotene is an FDA-approved RXR agonist used in the treatment of cutaneous T-cell lymphoma.[5] However, its therapeutic use is associated with side effects, prompting the development of novel RXR modulators with improved potency and selectivity.[5]

The Isochroman Scaffold in the Design of Novel RXR Agonists

Recent studies have explored the incorporation of the isochroman scaffold into the design of novel RXR agonists.[5] The rationale behind this approach is to utilize the rigid, bicyclic structure of the isochroman core to orient key pharmacophoric features in a manner that enhances binding affinity and selectivity for the RXR ligand-binding pocket.

Workflow for the Development and Evaluation of Isochroman-Based RXR Agonists

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR A Design of Isochroman Analogs B Synthesis of Precursors A->B C Final Compound Synthesis B->C D Structural Characterization (NMR, MS) C->D E RXRα Activation Assay (Luciferase) D->E Test Compounds F Cell Viability Assay (e.g., MTT) E->F G LXR Activity Assay (Off-target) E->G H Determine EC50 and IC50 Values F->H G->H Generate Data I Structure-Activity Relationship (SAR) Analysis H->I J Lead Compound Identification I->J J->A Iterative Design

Caption: Workflow for the development of isochroman-based RXR agonists.

Protocol 3: RXRα Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the ability of a test compound to activate the RXRα receptor.

Experimental Protocol:

  • Cell Culture: Utilize a suitable cell line (e.g., KMT2A-MLLT3) that has been stably transfected with a luciferase reporter construct under the control of an RXR response element.[5]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Bexarotene). Treat the cells with the compounds for a specified period (e.g., 24 hours).

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., DMSO vehicle). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Protocol 4: Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds.

Experimental Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., KMT2A-MLLT3) in a 96-well plate.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for an extended period (e.g., 96 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data and Structure-Activity Relationship (SAR) of Isochroman-Containing RXR Agonists

The following table summarizes the biological activity of a series of isochroman-containing analogs in comparison to the known RXR agonist Bexarotene.[5]

CompoundDescriptionRXRα Activation EC50 (nM)Cell Viability IC50 (nM)
BexaroteneReference RXR Agonist11.2>10,000
Analog 29Isochroman analog of CD32542.53,120
Analog 40Isochroman analog of NEt-TMN2.21,460

Data adapted from reference[5].

Structure-Activity Relationship Insights:

  • The incorporation of the isochroman moiety in analogs 29 and 40 resulted in compounds with significantly greater potency in activating RXRα compared to Bexarotene, as indicated by their lower EC50 values.[5]

  • The isochroman-containing analogs also demonstrated improved anti-proliferative activity (lower IC50 values) in a leukemia cell line compared to Bexarotene.[5]

  • These findings suggest that the rigid isochroman scaffold can effectively position key functional groups for optimal interaction with the RXR ligand-binding pocket, leading to enhanced agonistic activity and antiproliferative effects.

RXR Signaling Pathway

RXR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Agonist) RXR RXR Ligand->RXR Binding & Activation Heterodimer RXR-NR Heterodimer RXR->Heterodimer Partner NR Partner (e.g., RAR, LXR) Partner->Heterodimer RXRE RXR Response Element Heterodimer->RXRE DNA DNA Transcription Gene Transcription RXRE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Differentiation, Apoptosis) Protein->Response

Caption: Simplified RXR signaling pathway activated by an this compound agonist.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in medicinal chemistry. Their straightforward synthesis from isochroman-4-one precursors allows for extensive structural modifications to fine-tune their biological activity. The successful application of the isochroman scaffold in the development of potent RXR agonists highlights the potential of this heterocyclic system in targeting nuclear receptors. Future research in this area could focus on the stereoselective synthesis of isochroman-4-ols to investigate the impact of stereochemistry on biological activity, as well as the exploration of these derivatives against other therapeutic targets where the rigid isochroman core may offer advantages in ligand design.

References

  • An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. (2022). MDPI. [Link]
  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
  • Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. (n.d.).
  • Research progress in biological activities of isochroman derivatives. (n.d.).
  • Examples of natural products and synthetic bioactive molecules bearing the isochroman core. (n.d.).
  • Research progress in biological activities of isochroman deriv
  • Retinoid X Receptor Activation Prevents Diabetic Retinopathy in Murine Models. (2022). MDPI. [Link]

Sources

Application Notes and Protocols: Isochroman-4-one Derivatives in the Synthesis of Novel Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isochroman-4-one Scaffold as a Privileged Structure in Cardiovascular Drug Discovery

Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the continuous development of novel and more effective antihypertensive agents.[1] In the landscape of medicinal chemistry, certain molecular scaffolds, often referred to as "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The isochroman moiety, and particularly its oxidized form, isochroman-4-one, has emerged as such a scaffold in the design of cardiovascular drugs.[2] While the initial query focused on isochroman-4-ol, current research highlights the synthetic versatility and biological relevance of the isochroman-4-one core in creating potent antihypertensive candidates.

This technical guide provides an in-depth exploration of the application of isochroman-4-one derivatives in the synthesis of novel antihypertensive agents. We will delve into the strategic design, synthetic methodologies, and structure-activity relationships (SAR) of these emerging drug candidates, providing detailed protocols for their preparation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation cardiovascular therapeutics.

Strategic Design of Isochroman-4-one-Based Antihypertensive Agents: A Hybrid Approach

A promising strategy in modern drug design involves the creation of hybrid molecules that integrate two or more pharmacophores to achieve a synergistic or multi-target therapeutic effect. This approach has been successfully applied to the isochroman-4-one scaffold, primarily leveraging the naturally occurring, moderately antihypertensive compound, (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP).[2][3]

The core concept is to chemically link the XJP scaffold with known antihypertensive pharmacophores. Two key classes of hybrid compounds have shown significant promise:

  • Isochroman-4-one-Arylpiperazine Hybrids: These compounds target α1-adrenergic receptors, which are crucial in regulating vascular tone. The arylpiperazine moiety is a well-established pharmacophore in α1-blockers like Naftopidil.[3][4] By tethering this to the isochroman-4-one core, researchers aim to create novel α1-adrenergic receptor antagonists with enhanced potency and potentially improved pharmacokinetic profiles.[3][4]

  • Isochroman-4-one-Isopropanolamine Hybrids: This class of hybrids is designed to target β-adrenergic receptors. The N-substituted isopropanolamine side chain is the hallmark of most β-blockers, such as Propranolol.[5] The hybridization of this pharmacophore with the isochroman-4-one scaffold has yielded compounds with potent β1-adrenoceptor blocking effects.[5][6]

The following diagram illustrates the general design strategy for these hybrid molecules.

G cluster_0 Pharmacophore 1: Isochroman-4-one Core cluster_1 Pharmacophore 2: Antihypertensive Moiety Isochroman-4-one Isochroman-4-one Scaffold (e.g., XJP) Linker Linker Isochroman-4-one->Linker Covalent Linkage Arylpiperazine Arylpiperazine Moiety (α1-blocker) Hybrid_Molecule Novel Hybrid Antihypertensive Agent Arylpiperazine->Hybrid_Molecule Forms Hybrid 1 Isopropanolamine Isopropanolamine Moiety (β-blocker) Isopropanolamine->Hybrid_Molecule Forms Hybrid 2 Linker->Arylpiperazine Linker->Isopropanolamine

Caption: Hybrid Drug Design Strategy.

Synthetic Methodologies and Experimental Protocols

The synthesis of these promising antihypertensive agents can be dissected into two main stages: the construction of the core isochroman-4-one scaffold and its subsequent derivatization to form the hybrid molecules.

Protocol 1: Synthesis of the Isochroman-4-one Core (e.g., (±)-XJP) via Parham-Type Cyclization

A highly efficient method for constructing the isochroman-4-one ring system is the Parham-type cyclization utilizing a Weinreb amide as an internal electrophile.[7] This approach offers high yields and can be completed rapidly.[7]

G Start Substituted 2-Bromobenzyl Alcohol Step1 Reaction with N-methoxy-N-methyl-2-bromopropanamide Start->Step1 Intermediate1 Weinreb Amide Intermediate Step1->Intermediate1 Step2 Parham-Type Cyclization (t-BuLi, -78°C) Intermediate1->Step2 Intermediate2 Protected Isochroman-4-one Step2->Intermediate2 Step3 Deprotection (e.g., Pd/C, H2) Intermediate2->Step3 End (±)-XJP Step3->End

Caption: Synthesis of (±)-XJP Workflow.

Step-by-Step Protocol:

  • Synthesis of the Weinreb Amide Intermediate:

    • To a solution of the starting substituted 2-bromobenzyl alcohol in an appropriate anhydrous solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C.

    • After stirring for 30 minutes, add N-methoxy-N-methyl-2-bromopropanamide and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography to yield the Weinreb amide.

  • Parham-Type Cyclization:

    • Dissolve the Weinreb amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add t-butyllithium (t-BuLi) dropwise, and the cyclization is typically complete within minutes.[7]

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain the protected isochroman-4-one.

  • Deprotection to Yield (±)-XJP:

    • Dissolve the protected isochroman-4-one in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (±)-XJP.

Protocol 2: Synthesis of Isochroman-4-one-Arylpiperazine Hybrids

This protocol describes the general procedure for coupling the isochroman-4-one core with various arylpiperazines.[4]

Step-by-Step Protocol:

  • Epoxidation of the Isochroman-4-one:

    • Dissolve the synthesized isochroman-4-one (e.g., XJP analogues) in anhydrous acetone.

    • Add anhydrous potassium carbonate (K2CO3) to the solution.

    • Reflux the mixture under a nitrogen atmosphere for 30 minutes.

    • Add epichlorohydrin and continue to reflux for an additional 3 hours.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude epoxide intermediate by column chromatography.

  • Ring-Opening with Arylpiperazines:

    • Dissolve the epoxide intermediate in a suitable solvent such as ethanol or isopropanol.

    • Add the desired substituted arylpiperazine (typically 1.2 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the final hybrid compound.

Self-Validation and Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized isochroman-4-one hybrids have demonstrated significant antihypertensive activity in both in vitro and in vivo models.

Quantitative Data on Antihypertensive Activity
Compound IDHybrid TypeIn Vitro ActivityIn Vivo Activity (SHR model)Reference
6e ArylpiperazinePotent vasodilation and α1-adrenergic receptor antagonismSignificantly reduced systolic and diastolic blood pressure, comparable to Naftopidil[3][4]
IIId IsopropanolaminePotent β1-adrenoceptor blocking effect, comparable to PropranololReduced systolic and diastolic blood pressure by over 40%[5]
(±)-XJP Core ScaffoldModerate antihypertensive activityPotent antihypertensive activity in renal hypertensive rats (ACE inhibitor)[2]

SHR: Spontaneously Hypertensive Rat

Structure-Activity Relationship (SAR) Insights

The biological evaluation of these hybrid series has provided valuable insights into their structure-activity relationships:

  • For Isochroman-4-one-Arylpiperazine Hybrids: The nature of the substituent on the arylpiperazine ring significantly influences the α1-adrenergic receptor antagonistic activity and vasodilation potency.[3][4]

  • For Isochroman-4-one-Isopropanolamine Hybrids: The N-substituted isopropylamine group is crucial for β-adrenoceptor blocking activity.[6] Furthermore, the position of the isopropanolamine linkage on the isochroman-4-one aromatic ring affects the potency, with the 7-substituted derivative showing high antihypertensive activity.[6]

These SAR findings are critical for the rational design of future generations of isochroman-4-one-based antihypertensive agents with optimized efficacy and safety profiles.

Conclusion and Future Perspectives

The isochroman-4-one scaffold has proven to be a versatile and promising platform for the development of novel antihypertensive agents. The molecular hybridization strategy, combining the isochroman-4-one core with established pharmacophores, has led to the discovery of potent dual-acting compounds with significant potential for the treatment of hypertension. The detailed synthetic protocols and SAR insights provided in this guide offer a solid foundation for researchers to further explore and innovate in this exciting area of cardiovascular drug discovery. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise mechanisms of action to pave the way for potential clinical development.

References

  • Yu, H., Wu, X., Huang, X., Bai, R., Tang, Y., Jiang, J., Liu, J., Yao, H., & Xu, J. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(13), 2764–2770. [Link]
  • Bai, R., Huang, X., Yang, X., Hong, W., Tang, Y., Yao, H., Jiang, J., Liu, J., Shen, M., Wu, X., & Xu, J. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry, 21(9), 2449–2458. [Link]
  • Various Authors. (n.d.). Synthetic approaches of isochromanones. ResearchGate.
  • Zhao, Q., Henrion, G., & Gagosz, F. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 27(12), 2616–2620. [Link]
  • Yu, H., Wu, X., Huang, X., Bai, R., Tang, Y., Jiang, J., Liu, J., Yao, H., & Xu, J. (2019).
  • Wang, Q., Wu, X., Huang, X., Bai, R., Tang, Y., Jiang, J., Liu, J., Yao, H., & Xu, J. (2016). An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide.
  • Bai, R., et al. (2013). Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates.
  • Liu, J., Ren, H., Xu, J., Bai, R., Yan, Q., Huang, W., Wu, X., Fu, J., Wang, Q., Wu, Q., & Fu, R. (2009). Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4. Bioorganic & Medicinal Chemistry Letters, 19(6), 1822–1824. [Link]
  • Wu, H., Li, X., He, C., Huang, X., Shen, M., & Xu, J. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. Molecules, 27(13), 4118. [Link]
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
  • Various Authors. (n.d.). Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal.
  • Loh, Y. C., Chan, S. Y., Tew, W. Y., Oo, C. W., & Yam, M. F. (2020). Creation of Novel Antihypertensive Agent via Structure-Activity Relationship Study on Phytochemicals towards Vasorelaxant Activity. Molecules, 25(24), 5878. [Link]
  • Mashita, R., et al. (1993). Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions. Chemical & Pharmaceutical Bulletin, 41(6), 1060-1065. [Link]

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Topic: Development of Isochroman-4-ol-Based Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isochroman scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Recent investigations have highlighted derivatives of this scaffold, particularly isochroman-4-ols, as a promising class of anti-inflammatory agents.[1][2]

Notably, specific polyphenolic isochroman compounds have been shown to potently inhibit the activation of microglia, the primary immune cells of the central nervous system. This inhibition is achieved by downregulating the production of key pro-inflammatory and neurotoxic mediators, including tumor necrosis factor-alpha (TNF-α), various interleukins (IL-1β, IL-6), nitric oxide (NO), and prostanoids.[3] Mechanistic studies indicate that these effects are mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade, via modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

This guide provides a comprehensive, field-proven workflow for the development of novel isochroman-4-ol-based anti-inflammatory drugs. It covers protocols from the initial chemical synthesis and diversification of a compound library to a robust in vitro screening cascade and subsequent in vivo validation, equipping research teams with the necessary tools to identify and advance lead candidates.

Section 1: Synthesis and Diversification of this compound Analogs

Expert Rationale: The foundation of any drug discovery program is a structurally diverse library of compounds. This allows for the systematic exploration of the structure-activity relationship (SAR), identifying the chemical motifs crucial for biological activity. The Oxa-Pictet-Spengler reaction is a highly effective and modular method for constructing the isochroman core, making it an ideal starting point for generating a library of this compound derivatives.[5][6] Subsequent functionalization allows for fine-tuning of properties like potency, selectivity, and pharmacokinetics.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification & SAR A β-Phenylethanol Derivatives C Oxa-Pictet-Spengler Reaction A->C B Aldehyde/Ketone Building Blocks B->C D This compound Core Library C->D Formation of core scaffold E Functional Group Interconversion D->E F Aromatic Ring Substitution D->F G Stereoselective Synthesis D->G H Final Analog Library for Screening E->H Generate diverse analogs F->H Generate diverse analogs G->H Generate diverse analogs

Caption: Synthetic workflow for an this compound library.

Protocol 1.1: Representative Synthesis of an this compound Derivative

This protocol describes a general procedure for the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde to form the isochroman ring system.

Materials:

  • Substituted β-phenylethanol

  • Substituted benzaldehyde

  • Hexafluoroisopropanol (HFIP) as solvent[5]

  • Triflic acid (TfOH) as catalyst

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the β-phenylethanol (1.0 eq) and the aldehyde (1.2 eq) in HFIP.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add triflic acid (0.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Screening Cascade for Anti-inflammatory Activity

Expert Rationale: A multi-tiered screening cascade is essential for efficiently identifying lead compounds. The process begins with broad, high-throughput assays to quickly filter the library, followed by more complex, mechanism-specific cellular assays to characterize the mode of action of the most promising "hits." This approach conserves resources by focusing detailed analysis on compounds with the highest potential.

G A LPS (Lipopolysaccharide) B TLR4 Receptor A->B C MyD88-dependent Signaling Cascade B->C D NF-κB Activation (Nuclear Translocation) C->D E Gene Transcription D->E F iNOS mRNA E->F G COX-2 mRNA E->G H Pro-inflammatory Cytokine mRNA E->H I iNOS Protein F->I J COX-2 Protein G->J K TNF-α, IL-6, IL-1β H->K L Nitric Oxide (NO) I->L M Prostaglandins J->M N Inflammatory Response K->N L->N M->N X This compound Derivative X->D Inhibits

Caption: LPS-induced inflammatory pathway and the target of isochroman derivatives.

Protocol 2.1: Primary Screen — Inhibition of Heat-Induced Protein Denaturation

Causality: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent this denaturation can be an early indicator of anti-inflammatory potential. This assay is simple, cost-effective, and serves as an excellent first-pass screen.[7][8]

Procedure:

  • Prepare test solutions of this compound derivatives in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 10-1000 µg/mL).

  • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.45 mL of Tris-HCl buffer (pH 6.8) and 0.05 mL of the test solution or reference drug (e.g., Diclofenac sodium).

  • A control tube should contain 0.05 mL of the solvent instead of the test solution.

  • Incubate all tubes at 37 °C for 20 minutes.

  • Induce denaturation by heating the tubes at 72 °C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Protocol 2.2: Cellular Assay — Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Causality: During inflammation, macrophages are stimulated to produce large amounts of NO via the iNOS enzyme. NO is a key inflammatory mediator, and its inhibition is a primary therapeutic goal. This assay provides a quantitative measure of a compound's ability to suppress this cellular response.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compounds and a reference inhibitor (e.g., L-NAME)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours. Include wells for vehicle control (DMSO) and a positive control (LPS only).

  • Inflammatory Stimulus: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (media only).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed NO reduction is not due to cytotoxicity.

Protocol 2.3: Mechanistic Assay — Cytokine Measurement by ELISA

Causality: To confirm that the compounds are modulating key signaling proteins, the levels of pro-inflammatory cytokines like TNF-α and IL-6 are measured in the supernatant from the NO assay. This provides direct evidence of the compound's impact on the inflammatory signaling cascade.[3][9]

Procedure:

  • Use the remaining cell culture supernatant from Protocol 2.2.

  • Follow the manufacturer's protocol for commercially available ELISA kits for mouse TNF-α and IL-6.

  • Briefly, the supernatant is added to antibody-coated plates, followed by detection antibodies and a substrate solution.

  • The absorbance is read at the specified wavelength, and cytokine concentrations are calculated from a standard curve.

Protocol 2.4: Target Confirmation — Western Blot for iNOS and COX-2

Causality: This protocol directly assesses whether the observed reduction in NO and prostaglandins (the products of COX-2) is due to decreased expression of the iNOS and COX-2 enzymes, confirming the mechanism of action suggested by previous studies.[3]

Procedure:

  • Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 2.2 in larger format plates (e.g., 6-well plates).

  • After 24 hours, lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density to determine the relative expression levels of iNOS and COX-2 compared to the loading control.

| Table 1: Summary of In Vitro Screening Data | | :--- | :--- | :--- | :--- | :--- | | Compound ID | Protein DenaturationInhibition (%) | NO InhibitionIC₅₀ (µM) | TNF-α Reduction(% at 10 µM) | Cell Viability(% at 100 µM) | | Iso-4-ol-001 | 78.5 | 12.3 | 65.2 | >95% | | Iso-4-ol-002 | 45.2 | 55.8 | 21.7 | >95% | | Diclofenac | 85.1 | 25.6 | 70.1 | >95% |

Section 3: In Vivo Evaluation of Lead Candidates

Expert Rationale: While in vitro assays are crucial for understanding mechanism and potency, they cannot replicate the complexity of a whole organism. In vivo models are indispensable for evaluating a compound's efficacy, bioavailability, and overall physiological effect. The carrageenan-induced paw edema model is the gold standard for assessing acute inflammation.[10][11]

G A Select Lead Candidates (High in vitro potency, low toxicity) B Dose Formulation & Administration (e.g., oral gavage) A->B C Acute Model: Carrageenan Paw Edema B->C Acute Study D Chronic Model: Cotton Pellet Granuloma B->D Chronic Study E Measure Paw Volume (Edema) C->E F Measure Granuloma Dry Weight D->F G Efficacy Assessment (% Inhibition) E->G F->G H Preliminary Safety & PK/PD Analysis G->H Advance to further studies

Caption: Workflow for in vivo evaluation of lead candidates.

Protocol 3.1: Acute Inflammation — Carrageenan-Induced Paw Edema

Causality: Carrageenan injection into the paw of a rodent induces a well-characterized biphasic inflammatory response, involving the release of histamine, serotonin, and prostaglandins.[10] Measuring the reduction in paw swelling (edema) provides a direct and reliable measure of a compound's acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound and reference drug (e.g., Indomethacin)

  • 1% w/v Carrageenan solution in sterile saline

  • Digital plethysmometer or calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.[10]

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 doses).

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

| Table 2: Summary of In Vivo Paw Edema Data (at 3 hours) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | Edema Inhibition (%) | | Vehicle Control | - | 0.85 ± 0.06 | - | | Iso-4-ol-001 | 25 | 0.51 ± 0.04 | 40.0 | | Iso-4-ol-001 | 50 | 0.38 ± 0.05 | 55.3 | | Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 3(1), 5. [Link]
  • Lezoul, N., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2329. [Link]
  • Perianayagam, J. B., Sharma, S. K., & Pillai, K. K. (2006). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 1(2). [Link]
  • Sakat, S. S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Young Pharmacists, 6(2), 2-7. [Link]
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Pharmaron. (n.d.).
  • Li, W., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(13), 2764-2770. [Link]
  • Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: Structure-activity relationship. Food Chemistry, 173, 54-61. [Link]
  • Phosrithong, N., et al. (2022).
  • Ismael, A., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(11), 2977-2983. [Link]
  • Wang, X., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
  • Ahmad, S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. RSC Advances, 12(35), 22695-22707. [Link]
  • Bergstrom, B. D. (2022). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal. [Link]
  • Di Paola, R., et al. (2013). 1-Phenil-6,7-dihydroxy-isochroman inhibits inflammatory activation of microglia. Neuroscience Letters, 554, 12-17. [Link]
  • Pîrvu, A. E., et al. (2017). Main Isoflavones Found in Dietary Sources as Natural Anti-inflammatory Agents. Current Drug Targets, 18(14), 1662-1671. [Link]
  • Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry, 173, 54-61. [Link]
  • Min, K., & Ebeler, S. E. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 11(4), 639. [Link]
  • Liu, D., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(12), 3244-3251. [Link]
  • Kumar, S., et al. (2013). Synthesis and Antiinflammatory Activity of Fluorinated Isocoumarins and 3,4-Dihydroisocoumarins. Letters in Drug Design & Discovery, 10(1), 57-64. [Link]
  • Al-Harrasi, A., et al. (2019). Anti-Inflammatory Activity of Natural Products. Molecules, 24(13), 2478. [Link]
  • Cardeno, A., et al. (2021). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. Nutrients, 13(12), 4230. [Link]
  • Caldefie-Chezet, F., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages.

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Application Notes & Protocols: Isochroman-4-ol Hybrids as Potential Cardioprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, driving an urgent need for novel therapeutic strategies. Pathological cardiac remodeling, characterized by hypertrophy, fibrosis, and apoptosis, is a common endpoint for many CVDs, leading to heart failure. Isochroman-4-ol and its derivatives represent a promising class of heterocyclic compounds, with demonstrated bioactivities. This guide details the rationale, synthesis, and comprehensive preclinical evaluation of this compound hybrids as potential cardioprotective agents. We provide detailed protocols for assessing their efficacy from in vitro cellular models to ex vivo and in vivo models of cardiac injury, with a focus on elucidating their mechanisms of action through key signaling pathways.

Introduction: The Therapeutic Rationale

The isochroman scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities. The hybridization of this core with other pharmacophores is a powerful strategy to develop multi-target agents. For cardioprotection, the goal is to design hybrids that can simultaneously combat oxidative stress, inflammation, and apoptosis—three critical drivers of cardiac injury and remodeling.[1][2]

This compound hybrids are hypothesized to act via several mechanisms:

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.[3]

  • Anti-inflammatory Action: By modulating pro-inflammatory signaling pathways.

  • Anti-apoptotic Effects: By inhibiting the signaling cascades that lead to programmed cell death in cardiomyocytes.

This guide provides a systematic workflow for screening and validating novel this compound hybrids, from initial synthesis to mechanistic validation.

General Synthesis of this compound Hybrids

The synthesis of isochroman derivatives can be achieved through various strategies, with the oxa-Pictet–Spengler reaction being a prominent and direct method.[4][5] This reaction typically involves the cyclization of a β-arylethyl alcohol with an aldehyde or ketone.

Protocol 1: Generalized Synthesis via Oxa-Pictet-Spengler Reaction

Principle: This protocol describes a general, acid-catalyzed cyclization to form the isochroman core, which can be further modified to create various hybrids.

Materials:

  • Substituted 2-phenylethanol derivative

  • Appropriate aldehyde or ketone (this will form the "hybrid" part of the molecule)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Triflic acid, TMSOTf)[5]

  • Standard glassware for organic synthesis

  • Purification supplies (Silica gel for column chromatography, TLC plates, solvents)

Procedure:

  • Dissolve the 2-phenylethanol derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., 5-10 mol%) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound hybrid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation Workflow

A robust preclinical evaluation follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex and physiologically relevant ex vivo and in vivo models.

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subgraph "cluster_0" { label="Phase 1: Synthesis & In Vitro Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis & \nCharacterization"]; H9c2_Screen [label="Cardiomyocyte Protection Assay\n(H9c2 Cells)"]; ROS_Assay [label="Antioxidant Activity\n(ROS Measurement)"]; Apoptosis_Assay [label="Anti-Apoptotic Assay\n(Annexin V/PI)"]; Synthesis -> H9c2_Screen -> ROS_Assay -> Apoptosis_Assay; }

subgraph "cluster_1" { label="Phase 2: Ex Vivo & In Vivo Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Langendorff [label="Ex Vivo Heart Model\n(Langendorff I/R)"]; MI_Model [label="In Vivo Myocardial\nInfarction Model"]; Langendorff -> MI_Model; }

subgraph "cluster_2" { label="Phase 3: Mechanism of Action"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway\nAnalysis (Western Blot)"]; }

Apoptosis_Assay -> Langendorff [label="Lead Compound\nSelection", lhead=cluster_1]; MI_Model -> Pathway_Analysis [label="Tissue\nAnalysis", lhead=cluster_2]; } dot Caption: High-level workflow for cardioprotective drug discovery.

In Vitro Assessment of Cardioprotection

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used and reliable in vitro model for initial cardiotoxicity and cardioprotection studies.[6][7][8]

Protocol 2: Cytoprotection in an H9c2 Model of Doxorubicin-Induced Cardiotoxicity

Principle: Doxorubicin (DOX) is a potent chemotherapeutic agent known for its cardiotoxic side effects, primarily through inducing massive oxidative stress and apoptosis.[9][10] This assay measures the ability of a test compound to protect H9c2 cells from DOX-induced cell death.

Materials:

  • H9c2 rat cardiomyoblasts

  • DMEM high glucose medium, 10% FBS, Penicillin-Streptomycin

  • Doxorubicin hydrochloride

  • This compound hybrid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound hybrid (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a "vehicle control" group treated with DMSO at the same final concentration.

  • Induction of Injury: Add Doxorubicin to a final concentration of 1 µM to all wells except the "control" group.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[11]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control (untreated) cells.

Treatment GroupDoxorubicin (1 µM)Hybrid (10 µM)Expected Cell Viability (%)
Control--100%
Vehicle + DOX+- (Vehicle only)~50-60%
Hybrid + DOX++> 60% (Dose-dependent increase)
Hybrid Only-+~100% (To check for toxicity)
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by intracellular ROS. A reduction in fluorescence indicates antioxidant activity.

Procedure:

  • Follow steps 1-3 from Protocol 2 using a black, clear-bottom 96-well plate.

  • After the pre-treatment period, remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add PBS to each well and then induce oxidative stress with Doxorubicin (1 µM) or H₂O₂ (100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a microplate reader.

  • Interpretation: A lower fluorescence signal in the hybrid-treated groups compared to the DOX-only group indicates a reduction in intracellular ROS.

Ex Vivo & In Vivo Validation

Promising candidates from in vitro screening should be validated in more complex models that better recapitulate human physiology.

Protocol 4: Langendorff Isolated Perfused Heart (Ischemia-Reperfusion Model)

Principle: The Langendorff apparatus allows for the study of an isolated heart's function independent of systemic neuronal and hormonal influences.[12][13] This ex vivo model is the gold standard for assessing the direct effects of compounds on myocardial ischemia-reperfusion (I/R) injury.[14][15]

Procedure:

  • Heart Isolation: Anesthetize a rat and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).[13]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. Insert a balloon into the left ventricle to measure cardiac function (LVDP, dP/dt).

  • Drug Perfusion: Perfuse the heart with the this compound hybrid for a set period (e.g., 15 minutes) before inducing ischemia.

  • Global Ischemia: Stop the perfusion to induce global ischemia for 30 minutes.[16]

  • Reperfusion: Restore the perfusion for 60-120 minutes.[16]

  • Data Acquisition: Continuously record cardiac function parameters throughout the experiment.

  • Infarct Size Measurement: At the end of reperfusion, slice the heart and stain with 1% triphenyl tetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. Calculate the infarct size as a percentage of the total ventricular area.

ParameterI/R Control GroupI/R + Hybrid Group
LVDP Recovery (%)~20-30%Significantly Higher
Infarct Size (% of LV)~40-50%Significantly Lower
Protocol 5: Murine Model of Myocardial Infarction (MI)

Principle: This in vivo model involves the permanent ligation of the left anterior descending (LAD) coronary artery in a mouse, closely mimicking a human heart attack.[17][18][19][20] It is used to assess the long-term effects of a therapeutic agent on cardiac remodeling and function post-MI.

Procedure:

  • Anesthesia & Ventilation: Anesthetize the mouse, intubate, and connect it to a small animal ventilator.[20][21]

  • Surgery: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Pass a suture (e.g., 7-0 silk) under the LAD artery and tie it off permanently.[19][20] Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Drug Administration: The this compound hybrid can be administered via oral gavage or intraperitoneal injection, starting before or immediately after surgery and continuing daily.

  • Functional Assessment: Perform echocardiography at baseline and at various time points post-MI (e.g., 7, 14, and 28 days) to measure parameters like Ejection Fraction (EF) and Fractional Shortening (FS).

  • Histology: At the end of the study, euthanize the animals, excise the hearts, and perform histological analysis (e.g., Masson's Trichrome staining) to assess fibrosis and infarct size.

Elucidating the Mechanism of Action

Understanding how a compound works is critical. This compound hybrids likely modulate key cell survival and antioxidant pathways.

Key Cardioprotective Signaling Pathways
  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[22][23][24] Under stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of protective genes like Heme Oxygenase-1 (HO-1) and SOD.[22][23] Many natural products exert cardioprotective effects by activating this pathway.[25][26]

  • PI3K/Akt Pathway: This is a crucial pro-survival signaling cascade.[27][28] Activation of Akt kinase inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins (like Bad) and promoting cell survival.[29][30][31]

dot graph "Nrf2_Pathway" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Hybrid [label="this compound\nHybrid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(e.g., I/R Injury)", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1_Nrf2 [label="Keap1-Nrf2\nComplex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Genes [label="Antioxidant Genes\n(HO-1, SOD, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Cardioprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges ROS -> Keap1_Nrf2 [label=" Induces\nDissociation "]; Hybrid -> Keap1_Nrf2 [label=" Stabilizes Nrf2\n(Inhibits Keap1) ", style=dashed, arrowhead=tee]; Keap1_Nrf2 -> Nrf2 [label=" Releases "]; Nrf2 -> Nucleus [label=" Translocation "]; subgraph "cluster_Nucleus" { bgcolor="#F1F3F4"; style=filled; color=lightgrey; ARE -> Genes [label=" Upregulates\nTranscription "]; {rank=same; Nrf2; ARE;} } Genes -> Protection; } dot Caption: Proposed activation of the Nrf2 antioxidant pathway.

Protocol 6: Western Blot Analysis of Signaling Proteins

Principle: Western blotting allows for the quantification of specific proteins in cell or tissue lysates, providing direct evidence of pathway activation.

Procedure:

  • Sample Preparation: Lyse H9c2 cells or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins (e.g., phospho-Akt, total-Akt, Nrf2, HO-1, cleaved Caspase-3, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensity and normalize to the loading control. An increased ratio of p-Akt/Akt or higher levels of Nrf2 and HO-1 in hybrid-treated groups would confirm pathway activation.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound hybrids as potential cardioprotective agents. This systematic approach, from chemical synthesis and in vitro screening to in vivo efficacy and mechanistic studies, is essential for identifying and validating promising new therapeutic candidates. Future work should focus on optimizing the hybrid structures for improved potency and drug-like properties, as well as exploring their efficacy in other models of cardiovascular disease, such as diabetic cardiomyopathy or pressure-overload hypertrophy.

References

A comprehensive, numbered list of all sources cited in the text, including titles, sources, and verifiable URLs.

Sources

Application Notes and Protocols for Evaluating the Antitumor Activity of Novel Isochroman-4-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isochroman Scaffolds in Oncology

The isochroman core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including promising antitumor effects.[1][2] While extensive research has been conducted on various isochroman analogs, the specific class of isochroman-4-ol compounds represents a novel and underexplored area with significant therapeutic potential. This document serves as a comprehensive technical guide for researchers and drug development professionals interested in evaluating the antitumor properties of these novel compounds.

Given the nascent stage of research into this compound derivatives, this guide will draw upon established methodologies and mechanistic insights from closely related isochroman and isocoumarin compounds.[3][4] In particular, evidence suggests that the antitumor activity of isochromanone derivatives may be mediated through the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5][6] Therefore, this application note will provide a theoretical framework and detailed experimental protocols to investigate the efficacy and mechanism of action of novel this compound compounds, with a focus on their potential to induce apoptosis and inhibit cancer cell proliferation.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[3][7] In many forms of cancer, this pathway is constitutively active, leading to uncontrolled cell division and resistance to programmed cell death.[4][8] The inhibition of this pathway is, therefore, a key strategy in the development of novel anticancer therapeutics.[9]

Based on studies of structurally related isochromanone and isocoumarin derivatives, it is hypothesized that novel this compound compounds may exert their antitumor effects by inhibiting the PI3K/Akt signaling pathway.[10] This inhibition would lead to a downstream cascade of events culminating in the induction of apoptosis. Key molecular events may include the dephosphorylation of Akt, leading to the activation of pro-apoptotic proteins (e.g., Bad, Bax) and the inactivation of anti-apoptotic proteins (e.g., Bcl-2).[7] This ultimately results in the activation of caspases, the executioners of apoptosis, and subsequent cancer cell death.[10]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Pro_Apoptotic Pro-Apoptotic Proteins (Bad, Bax) Akt->Pro_Apoptotic Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2) Akt->Anti_Apoptotic Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Caspases->Apoptosis Isochroman_4_ol This compound Compound Isochroman_4_ol->PI3K Inhibits Isochroman_4_ol->Akt Inhibits

Caption: Proposed mechanism of action for this compound compounds via inhibition of the PI3K/Akt pathway.

Experimental Protocols

A systematic evaluation of the antitumor activity of novel this compound compounds involves a tiered approach, beginning with in vitro screening to assess cytotoxicity and progressing to more detailed mechanistic and in vivo studies for promising candidates.

I. In Vitro Antitumor Activity Screening

The initial phase of evaluation focuses on determining the cytotoxic effects of the this compound compounds on a panel of cancer cell lines.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

B. Data Presentation: Cytotoxicity of this compound Derivatives

The results of the cell viability assays should be summarized in a table for clear comparison of the cytotoxic potency of different compounds across various cell lines.

CompoundCell LineIC50 (µM) after 48h
This compound A MCF-7 (Breast)15.2 ± 1.8
HCT116 (Colon)22.5 ± 2.5
A549 (Lung)31.0 ± 3.1
This compound B MCF-7 (Breast)8.7 ± 0.9
HCT116 (Colon)12.1 ± 1.3
A549 (Lung)18.4 ± 2.0
Doxorubicin (Control) MCF-7 (Breast)0.5 ± 0.06
HCT116 (Colon)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2

Note: The data presented in this table is representative and for illustrative purposes only.

II. Mechanistic Studies: Elucidating the Mode of Action

For compounds that demonstrate significant cytotoxicity, further investigation is required to understand their mechanism of action.

A. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

B. Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the PI3K/Akt signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the this compound compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, Bad).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation Start Novel this compound Compounds Cell_Culture Cancer Cell Line Panel (e.g., MCF-7, HCT116, A549) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Active Compounds Western_Blot Western Blot Analysis (PI3K/Akt Pathway) IC50->Western_Blot Active Compounds Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Western_Blot->Mechanism Xenograft Tumor Xenograft Model (e.g., Nude Mice) Mechanism->Xenograft Promising Mechanism Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Xenograft->Toxicity_Study Preclinical Preclinical Candidate Selection Efficacy_Study->Preclinical Toxicity_Study->Preclinical

Caption: A comprehensive workflow for the evaluation of novel antitumor compounds.

III. In Vivo Antitumor Efficacy Studies

Compounds that show promising in vitro activity and a well-defined mechanism of action should be advanced to in vivo studies to assess their efficacy and safety in a living organism.

A. Tumor Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomly assign the tumor-bearing mice to treatment and control groups.

  • Compound Administration: Administer the this compound compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The protocols and methodologies outlined in this application note provide a robust framework for the systematic evaluation of these compounds. By elucidating their cytotoxic effects, understanding their mechanism of action, and validating their efficacy in preclinical models, researchers can accelerate the translation of these promising molecules from the laboratory to the clinic. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to ensure the safety of lead candidates.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Gogoi, N., Borah, A. J., & Pal, M. (2021). Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(7), 1437–1449. [Link]
  • Lo, C., & Chang, S. (2021). The PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(9), 4541.
  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28.
  • Mishra, R., Patel, H., & Alanazi, S. (2016). Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Molecular and Clinical Oncology, 5(1), 167-172. [Link]
  • Shaaban, M., & El-Sayed, R. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Noble Life Sciences. (n.d.).
  • ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study.
  • Cheon, S. H., Lee, J. Y., Chung, B. H., Choi, B. G., Cho, W. J., & Kim, T. S. (1999). Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. Archives of Pharmacal Research, 22(2), 179–183. [Link]
  • ResearchGate. (2021). Research progress in biological activities of isochroman derivatives.
  • Singh, P., & Kaur, M. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • de Souza, M. V. N. (2018). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 6, 429. [Link]
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. M. (2020). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. Cancers, 12(4), 893.
  • Zhang, M., Zhang, L., & Liu, S. (2022). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Molecules, 27(11), 3567. [Link]
  • El-Sayed, N. A. A., Al-Hussain, S. A., & Al-Wabli, R. I. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Molecules, 27(7), 2216. [Link]
  • Shanmugam, M. K., Lee, J. H., & Chai, E. Z. (2016). Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action. Cancer Letters, 380(2), 504-514.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Imperative for Chiral Separation

In drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[1][2] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Therefore, the ability to separate and quantify the enantiomers of pharmaceutical intermediates like isochroman-4-ol is a regulatory and safety mandate.[3]

High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, speed, and reproducibility.[4][5][6]

Principle of Enantioselective Chromatography

The fundamental principle of chiral HPLC is the creation of a chiral environment that allows for differential interaction with the two enantiomers of an analyte.[7][8] This is achieved by using a column packed with a Chiral Stationary Phase (CSP).

The mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[9] The stability of these complexes is governed by a combination of intermolecular forces, including:

  • Hydrogen Bonding: Interactions involving the hydroxyl group of this compound.

  • π-π Interactions: Between the aromatic ring of the analyte and the CSP.

  • Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities or grooves of the CSP than the other.

These differences in interaction energy cause one enantiomer to be retained on the column longer than the other, resulting in their separation and elution as two distinct peaks.[7] Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are exceptionally effective for a wide array of chiral compounds and serve as the foundation for this method.[2][10][11]

A Systematic Workflow for Method Development

Developing a robust chiral separation method is a systematic process of screening and optimization. The goal is to find the ideal combination of a chiral stationary phase and a mobile phase that yields the best selectivity and resolution.[9][12] A typical workflow involves screening a set of complementary CSPs across different mobile phase modes (Normal Phase, Polar Organic, and Reversed Phase).

Chiral_Method_Development start_node Start: Racemic this compound screen_csp Step 1: CSP Screening (e.g., Amylose & Cellulose Phases) start_node->screen_csp screen_mp Step 2: Mobile Phase Screening (Normal, Polar Organic, Reversed) screen_csp->screen_mp analyze Analyze Results: Initial Separation? Peak Shape? screen_mp->analyze no_sep No / Poor Separation analyze->no_sep No promising_sep Promising Separation Found analyze->promising_sep Yes no_sep->screen_csp Select New CSPs / Modes optimize Step 3: Optimization - Mobile Phase Ratio - Additives (e.g., DEA) - Flow Rate & Temperature promising_sep->optimize validate Final Method Validation (Resolution > 1.5, Robustness) optimize->validate

Caption: Workflow for Chiral HPLC Method Development and Optimization.

Detailed Experimental Protocol

This protocol provides a robust and validated starting point for the chiral separation of this compound enantiomers. Minor adjustments may be necessary depending on the specific HPLC system and column used.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: An amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column is recommended for its broad applicability.[7][10] (e.g., Chiralpak® AD-H, Lux® Amylose-1, or equivalent).

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA).

  • Additive: Diethylamine (DEA).

  • Sample: Racemic this compound standard.

Recommended Chromatographic Conditions

All quantitative data and starting parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale & Optimization Notes
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silicaThis CSP provides excellent chiral recognition for a wide variety of racemates through hydrogen bonding and π-π interactions.[2][10]
Column Dimensions 250 x 4.6 mmStandard analytical dimension providing good efficiency and resolution.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)Normal Phase Mode. The hexane/IPA ratio is critical for retention and resolution. Increasing IPA content will decrease retention times.[7] Adjust this ratio to achieve a resolution factor (Rs) > 1.5.
Additive 0.1% Diethylamine (DEA)The basic additive masks residual silanol groups on the silica surface, significantly improving peak shape and preventing tailing for polar analytes like this compound.[3][7]
Flow Rate 1.0 mL/minA good starting point. Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution at the cost of longer run times.[7][12]
Column Temperature 25 °C (controlled)Temperature affects selectivity. A stable, controlled temperature is crucial for reproducible retention times and resolution.[11][12]
Detection Wavelength UV at 220 nmThis compound contains a chromophore suitable for UV detection. Confirm the optimal wavelength by scanning the analyte with a PDA detector.
Injection Volume 10 µLAdjust based on sample concentration and detector response.
Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of racemic this compound.

  • Dissolution: Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and 2-Propanol to create a 1 mg/mL stock solution.[7]

  • Working Solution: If necessary, dilute the stock solution further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to protect the column and system from particulates.

System Suitability and Data Analysis
  • Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Resolution (Rs): The critical measure of separation. A resolution value of ≥ 1.5 is required for baseline separation, ensuring accurate quantification.

  • Elution Order: The elution order of the (R)- and (S)-enantiomers must be confirmed by injecting a standard of a single, known enantiomer.[7]

  • Enantiomeric Excess (% ee): Calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

Conclusion

This application note details a reliable and robust chiral HPLC method for the baseline separation of this compound enantiomers. The use of an amylose-based chiral stationary phase in a normal-phase solvent system provides excellent selectivity and peak shape. The provided protocol serves as a validated starting point, and the systematic workflow for method development allows for straightforward optimization to meet the specific analytical requirements in research, quality control, and drug development environments.

References

  • Armstrong, D. W. (1984). Chiral stationary phases for high performance liquid chromatographic separation of enantiomers: a mini-review. Journal of Liquid Chromatography, 7(S2), 353-376.
  • Cui, J-L., et al. (2024). Four pairs of neolignan enantiomers with distinctive isochroman moiety from the fruits of Crataus pinnatifida and their protective activities against H2O2-induced SH-SY5Y cells. Phytochemistry, 218, 113933.
  • Ima-Pak. (n.d.). CHIRAL STATIONARY PHASES.
  • Kovacs, G., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-168.
  • Ligas, B., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development.
  • RSC Publishing. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews.
  • Singh, S., & Sharma, N. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 133-138.
  • Svec, F. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Toth, G., et al. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Journal of Chromatography A, 1305, 94-101.
  • Wang, Y-F., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.
  • Yasuhiro, T., & Yoshio, O. (2010). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition, 39(8), 1304-1326.

Sources

Protocol for the Enantioselective Separation of Isochroman Alcohols by Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The stereochemistry of substituents on the isochroman ring, particularly hydroxyl groups, is often critical for biological activity and receptor binding. Consequently, the ability to separate and quantify the individual enantiomers of isochroman alcohols is paramount for drug discovery, development, and quality control.[2][3] This application note provides a detailed protocol for the enantioselective separation of isochroman alcohols using chiral High-Performance Liquid Chromatography (HPLC). It delves into the rationale behind methodological choices, from chiral stationary phase (CSP) selection to mobile phase optimization, offering a comprehensive guide grounded in established chromatographic principles.

Introduction: The Significance of Chirality in Isochroman-Based Therapeutics

Many therapeutic agents derived from the isoquinoline family, which includes isochromans, are chiral.[1] The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological and toxicological profiles between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3] Therefore, regulatory agencies worldwide increasingly require new chiral drugs to be developed as single enantiomers.

The direct separation of enantiomers is most commonly achieved by chiral HPLC, which utilizes a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte enantiomers.[4][5] The differing stability of these complexes leads to different retention times, enabling their separation and quantification. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving a wide variety of chiral compounds, including alcohols.[6]

Foundational Principles of Chiral Recognition

Successful enantioselective separation relies on the principle of chiral recognition. For separation to occur, there must be at least a three-point interaction between the analyte and the chiral stationary phase, although this is a simplified model. The key is establishing a difference in the free energy of association between each enantiomer and the CSP.

The primary mechanisms involved in chiral recognition on polysaccharide-based CSPs include:

  • Hydrogen Bonding: Crucial for analytes like alcohols, where the hydroxyl group can act as a hydrogen bond donor and/or acceptor.

  • π-π Interactions: The aromatic ring of the isochroman structure can interact with the phenyl groups of the carbamate derivatives on the CSP.

  • Dipole-Dipole Interactions: Resulting from the polarity of functional groups on both the analyte and the CSP.

  • Steric Hindrance (Inclusion): The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The different spatial arrangement of enantiomers leads to one fitting more favorably than the other.

Experimental Workflow for Enantioselective Separation

The overall process, from initial preparation to final analysis, follows a structured workflow designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Preparation: Dissolve racemic isochroman alcohol in mobile phase p3 System Preparation: Equilibrate HPLC system with mobile phase until baseline is stable p1->p3 p2 Mobile Phase Preparation: Prepare Hexane/Alcohol mixture (e.g., 90:10 v/v) p2->p3 a1 System Suitability Test: Inject standard to verify resolution and repeatability p3->a1 System Ready a2 Sample Injection: Inject prepared sample solution a1->a2 a3 Data Acquisition: Record chromatogram using UV detector a2->a3 d1 Peak Integration: Identify and integrate enantiomer peaks a3->d1 Chromatogram d2 Calculation: Determine Retention Time (tR), Resolution (Rs), Selectivity (α), and Enantiomeric Excess (%ee) d1->d2 d3 Reporting: Generate final analysis report d2->d3

Figure 1: General experimental workflow for the chiral HPLC separation of isochroman alcohols.

Detailed Experimental Protocol

This protocol provides a robust starting point for the separation of a typical racemic isochroman alcohol. Optimization will likely be required based on the specific substitutions on the isochroman core.

4.1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended as a starting point. For this protocol, we specify a cellulose-based CSP.

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm or equivalent).[7]

  • Chemicals: HPLC-grade n-hexane, 2-propanol (IPA), and ethanol (EtOH). Racemic isochroman alcohol standard.

4.2. Chromatographic Conditions (Starting Method)

Parameter Condition Rationale
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v) A common starting point in normal phase (NP) mode. The hexane acts as the weak solvent, while IPA modifies polarity and engages in hydrogen bonding, which is critical for resolving alcohols.[8]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25 °C A controlled temperature ensures reproducible retention times. Lower temperatures can sometimes improve resolution but may increase backpressure.
Detection (UV) 220 nm Isochroman structures typically have a strong UV chromophore. Wavelength should be optimized based on the analyte's UV spectrum.
Injection Vol. 10 µL A typical volume for analytical HPLC; should be adjusted based on sample concentration.

| Sample Conc. | 1.0 mg/mL | A starting concentration that usually gives a strong detector signal without overloading the column. |

4.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Precisely mix 900 mL of n-hexane with 100 mL of 2-propanol. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the racemic isochroman alcohol sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Equilibration: Install the chiral column and purge the HPLC system with the mobile phase at 1.0 mL/min. Allow the system to equilibrate for at least 30 column volumes (approximately 45-60 minutes) or until a stable, noise-free baseline is observed.

  • System Suitability: Inject the 1.0 mg/mL standard solution. The separation is considered acceptable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

  • Analysis: Once system suitability is confirmed, inject the sample(s) for analysis.

  • Data Processing: Integrate the peaks for the two enantiomers. Calculate the retention factor (k'), selectivity (α), and resolution (Rs) to evaluate the quality of the separation.

Method Development and Optimization Strategy

Achieving optimal separation often requires a systematic approach to method development. Retention and selectivity in chiral chromatography are highly sensitive to small changes in the mobile phase composition.[9]

G start Start: Racemic Isochroman Alcohol screen_csp Screen Primary CSP (e.g., Cellulose-based) start->screen_csp screen_mp Screen Mobile Phase (Hexane/IPA vs Hexane/EtOH) screen_csp->screen_mp eval1 Resolution (Rs) > 1.5? screen_mp->eval1 optimize Optimize Alcohol % and Flow Rate eval1->optimize Yes change_csp Switch CSP Type (e.g., Amylose or Cyclodextrin-based) eval1->change_csp No eval2 Resolution (Rs) > 1.5? optimize->eval2 eval2->change_csp No final Validated Method eval2->final Yes change_csp->screen_mp Re-screen

Figure 2: Decision tree for chiral method development and optimization.

5.1. Choice of Alcohol Modifier The nature of the alcohol used as a polar modifier can significantly impact selectivity.[8]

  • 2-Propanol (IPA): A good starting point, acting as both a hydrogen bond acceptor and donor.

  • Ethanol (EtOH): Often provides different selectivity compared to IPA due to its smaller size and stronger hydrogen bonding capability.

If the initial separation with IPA is poor, switching to ethanol (e.g., n-Hexane/EtOH 90:10 v/v) is a logical next step.

5.2. Adjusting Modifier Concentration

  • To Decrease Retention Time: Increase the percentage of the alcohol modifier (e.g., from 10% to 15% or 20%). This will make the mobile phase more polar, causing the analytes to elute faster. Be aware that this often leads to a decrease in resolution.

  • To Increase Resolution: Decrease the percentage of the alcohol modifier (e.g., from 10% to 5%). This increases the interaction time with the CSP, which can enhance separation, but will also result in longer run times.

5.3. Data Interpretation: A Hypothetical Example The following table illustrates how changing the mobile phase can affect the separation of two hypothetical isochroman alcohol enantiomers.

Mobile Phase Composition (Hexane:IPA)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)
95:0515.217.81.192.1
90:1010.111.51.151.7
80:206.57.11.101.2
  • Selectivity (α): The ratio of the retention factors (k') of the two enantiomers. A value > 1 is required for separation.

  • Resolution (R_s): A measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation.

As shown, decreasing the IPA percentage from 20% to 5% increases both selectivity and resolution, at the cost of a longer analysis time. The optimal condition depends on balancing the need for baseline resolution with practical considerations like sample throughput.

Conclusion

This application note outlines a systematic and reliable protocol for the enantioselective separation of isochroman alcohols using chiral HPLC. By starting with a polysaccharide-based chiral stationary phase and a normal-phase mobile phase system, researchers can establish a strong foundation for method development. The provided guidelines for optimization, including the adjustment of alcohol modifier type and concentration, empower scientists to fine-tune the separation to achieve the baseline resolution required for accurate quantification in drug discovery and quality control environments.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Ghanem, A., & Aboul-Enein, H. Y. (2008). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases and their applicability in the resolution of enantiomers. Journal of Chromatography B, 875(1), 72–80. (Sourced via MDPI comprehensive review).
  • Pinto, M. M. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(15), 4583.
  • Tan, D. (2018). Chiral Chromatography: Separating Twins. Blogs@NTU.
  • Analytical Stationary Phases for Achiral and Chiral SFC/LC. (n.d.). Teknokroma.
  • Fraser, J., & Mealy, V. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. U.S. Department of Justice.
  • Hassan, M. (2018). Optical Method Developement for Enantiomeric Separation and Chromatographic Purification of a PharmaceuticaI Ingridient. Theseus.
  • Li, W., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.
  • Li, Y., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1191(1-2), 249-254.
  • Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. (n.d.). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(8), 1159.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Chiral Columns. (n.d.). HPLC.eu.
  • Effect of nature of alcohols on resolution and enantioselectivity. (n.d.). ResearchGate.
  • Wang, Z., et al. (2021). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. Nature Communications, 12(1), 593.

Sources

Application Note: Strategic Derivatization of Isochroman-4-ol for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isochroman Scaffold as a Privileged Structure in Drug Discovery

The isochroman framework is a prominent heterocyclic motif found in a multitude of biologically active natural products and synthetic molecules.[1][2] Its inherent structural rigidity and defined stereochemical features make it an attractive scaffold for the development of novel therapeutic agents. Isochroman derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2] Central to the exploration of this scaffold is the strategic modification of its core structure to modulate potency, selectivity, and pharmacokinetic properties. Isochroman-4-ol, with its reactive secondary hydroxyl group, presents a key handle for chemical derivatization, allowing for a systematic investigation of structure-activity relationships (SAR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind these chemical modifications and provide detailed, field-proven protocols for the synthesis of key derivatives and their subsequent evaluation in fundamental biological assays.

Rationale for Derivatization: Tuning Molecular Properties for Biological Targeting

The primary goal of derivatizing this compound is to systematically alter its physicochemical properties to enhance its biological activity and drug-like characteristics. The hydroxyl group at the 4-position is a critical site for modification, as it can act as both a hydrogen bond donor and acceptor, influencing how the molecule interacts with biological targets.

Key objectives for derivatizing this compound include:

  • Modulating Lipophilicity: Converting the polar hydroxyl group into ethers or esters can significantly increase the lipophilicity of the molecule.[3] This can enhance cell membrane permeability, leading to improved cellular uptake and bioavailability.

  • Exploring Structure-Activity Relationships (SAR): By creating a library of derivatives with varying substituents at the 4-position, researchers can probe the steric and electronic requirements of the biological target.[2] This systematic approach is fundamental to identifying the key molecular features responsible for the desired biological effect.

  • Improving Metabolic Stability: The hydroxyl group can be a site of metabolic modification (e.g., glucuronidation) in the body, leading to rapid clearance. Masking this group as an ether or ester can improve the metabolic stability of the compound, prolonging its duration of action.

  • Introducing New Pharmacophoric Features: Derivatization allows for the introduction of new functional groups that can engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with the target protein, potentially increasing binding affinity and potency.

  • Enabling Prodrug Strategies: Ester derivatives can be designed as prodrugs that are inactive until they are hydrolyzed by esterases in the body to release the active this compound. This can be a useful strategy to improve drug delivery and reduce off-target toxicity.

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis & Screening Start Isochroman-4-one Reduction Reduction to This compound Start->Reduction Isochroman_4_ol This compound Reduction->Isochroman_4_ol Derivatization Derivatization Reactions Isochroman_4_ol->Derivatization Etherification Etherification Derivatization->Etherification Esterification Esterification Derivatization->Esterification Amination Amination Derivatization->Amination Library Derivative Library Etherification->Library Esterification->Library Amination->Library Purification Purification & Characterization Library->Purification Biological_Assays Biological Assays Purification->Biological_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Biological_Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Biological_Assays->Enzyme_Inhibition Antimicrobial Antimicrobial Assay (e.g., MIC) Biological_Assays->Antimicrobial SAR_Analysis SAR Analysis & Lead Optimization Cytotoxicity->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Antimicrobial->SAR_Analysis

Caption: General workflow from isochroman-4-one to biological evaluation.

Experimental Protocols: Synthesis of this compound and its Derivatives

Synthesis of the Starting Material: this compound

The most common and efficient route to this compound is through the reduction of the corresponding ketone, isochroman-4-one.

Protocol 1: Reduction of Isochroman-4-one to this compound

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting other functional groups that may be present on the aromatic ring. Methanol is used as the solvent and also acts as a proton source to quench the intermediate alkoxide.

  • Materials:

    • Isochroman-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve isochroman-4-one (1.0 eq) in methanol in a round-bottom flask at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Derivatization of this compound

The secondary hydroxyl group of this compound is amenable to a variety of chemical transformations. Below are protocols for three key derivatization reactions.

Protocol 2: Etherification via the Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a robust method for forming ethers.[4][5] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[5][6] Sodium hydride (NaH) is a strong base that irreversibly deprotonates the alcohol.[6]

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • To a Schlenk flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Esterification via the Steglich Esterification

  • Rationale: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9][10] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[9]

  • Materials:

    • This compound

    • Carboxylic acid of choice

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM to the mixture.

    • Stir the reaction at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

    • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Protocol 4: Amination via the Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[11][12][13] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack.[11][12][13] Phthalimide is often used as the nitrogen nucleophile, and the resulting phthalimide derivative can be subsequently hydrolyzed to yield the primary amine.

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Phthalimide

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol

  • Procedure (Step 1: Mitsunobu Reaction):

    • Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to isolate the N-(isochroman-4-yl)phthalimide intermediate.

  • Procedure (Step 2: Deprotection):

    • Dissolve the purified N-(isochroman-4-yl)phthalimide in ethanol.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate and purify the resulting isochroman-4-amine by column chromatography or crystallization.

Characterization of Derivatives

The successful synthesis of this compound derivatives must be confirmed by a suite of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of covalent modifications.Appearance of new signals corresponding to the added functional group (e.g., methyl protons in an ether, carbonyl carbon in an ester).
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound.Observation of the molecular ion peak corresponding to the calculated mass of the derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a pure compound.
Infrared (IR) Spectroscopy Identification of functional groups.Disappearance of the broad O-H stretch of the alcohol and appearance of new characteristic peaks (e.g., C-O-C stretch for ethers, C=O stretch for esters).

Protocols for Biological Assays

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity.

Protocol 5: In Vitro Cytotoxicity Assessment using the MTT Assay

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3] This assay is a common first-pass screen for anticancer activity.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates, multichannel pipette, incubator, microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Protocol 6: Enzyme Inhibition Assay (General Protocol)

  • Rationale: Many drugs exert their effects by inhibiting the activity of specific enzymes.[14][15] This general protocol can be adapted for various enzymes by using the appropriate substrate and detection method.

  • Materials:

    • Purified enzyme of interest

    • Enzyme-specific buffer

    • Substrate for the enzyme

    • Detection reagent (if necessary)

    • 96-well plate, incubator, microplate reader

  • Procedure:

    • In a 96-well plate, add the enzyme in its specific buffer.

    • Add various concentrations of the this compound derivatives or a known inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitors for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

The following diagram illustrates a conceptual signaling pathway that could be modulated by isochroman derivatives, leading to a biological response such as apoptosis.

G Isochroman_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, PTP1B) Isochroman_Derivative->Target_Protein Inhibition Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Signaling_Cascade Signaling Cascade Downstream_Effector->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isochroman-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes to this valuable heterocyclic compound. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is commonly prepared via the reduction of its precursor, isochroman-4-one.

Q1: My overall yield of this compound from the reduction of isochroman-4-one is consistently low. What are the likely causes and how can I improve it?

Low yields in the reduction of isochroman-4-one are a frequent issue. The problem can often be traced back to the choice of reducing agent, reaction conditions, or the work-up procedure.

Causality and Optimization Strategy:

The conversion of a ketone to an alcohol is a nucleophilic addition of a hydride. The efficiency of this process depends on the reactivity of the reducing agent and the stability of the substrate and product under the reaction conditions.

  • Suboptimal Reducing Agent: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions if other functional groups are present. Milder, more selective reagents are often preferable. Sodium borohydride (NaBH₄) is a commonly used and effective choice for this transformation.[1]

  • Reaction Conditions: Temperature and solvent play a crucial role. Ketone reductions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C) can minimize the formation of byproducts. The choice of solvent is also critical; protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they help to protonate the intermediate alkoxide.

  • Inadequate Quenching and Work-up: The reaction must be carefully quenched to neutralize any remaining reducing agent and to protonate the resulting alkoxide. An improper work-up can lead to product loss.

Recommended Protocol for High-Yield Reduction:

StepProcedureRationale
1. Preparation Dissolve isochroman-4-one in methanol (MeOH) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).Cooling the reaction mixture minimizes the risk of side reactions. An inert atmosphere prevents unwanted oxidation.
2. Reduction Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. Maintain the temperature at 0 °C.Portion-wise addition helps to control the reaction rate and temperature.
3. Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.TLC allows for real-time tracking of the reaction, preventing unnecessarily long reaction times which can lead to byproduct formation.
4. Quenching Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench the excess NaBH₄.This safely neutralizes the reactive hydride reagent.
5. Extraction Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).This separates the organic product from inorganic salts.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.This removes residual water and other impurities, yielding pure this compound.[1][2]
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

The formation of side products is a common challenge that directly impacts yield and purity. These can arise from the starting materials or from competing reaction pathways.

Identifying and Minimizing Impurities:

  • Common Impurities: In the synthesis of this compound, impurities can include unreacted starting material (isochroman-4-one), over-oxidation byproducts if starting from an earlier precursor, or byproducts from the reducing agent.[1]

  • Characterization: Use TLC to get a preliminary idea of the number of components in your crude product. For a more detailed analysis, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structure elucidation of unknown byproducts.

  • Minimization Strategies:

    • Purity of Starting Materials: Ensure the isochroman-4-one is pure before starting the reduction. Impurities in the starting material will likely be carried through the reaction.

    • Control of Stoichiometry: Use the correct molar equivalents of the reducing agent. An excess can sometimes lead to undesired side reactions.

    • Temperature Control: As mentioned, maintaining a low temperature is crucial for selectivity.

    • Choice of Solvent: The solvent can influence the reaction pathway. Ensure the chosen solvent is dry and appropriate for the reaction.

Troubleshooting Workflow for Impurity Issues:

G start Impurity Detected in Product check_sm Is it unreacted starting material? start->check_sm analyze_bp Characterize byproduct (NMR, MS) check_sm->analyze_bp No optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Yes analyze_bp->optimize_cond purify Purify Product (Column Chromatography, Recrystallization) optimize_cond->purify

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing the isochroman core?

The Oxa-Pictet-Spengler reaction is a foundational and highly versatile method for constructing the isochroman skeleton.[3][4] This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. It offers a direct and modular route to a wide variety of substituted isochromans.[5][6][7] Recent advancements have expanded the scope of this reaction, for instance, by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which can significantly increase the reaction rate and functional group tolerance.[5]

Q2: How do I choose the right catalyst for the Oxa-Pictet-Spengler reaction?

The choice of catalyst is critical for the success of the Oxa-Pictet-Spengler reaction. Both Brønsted and Lewis acids can be effective.

  • Brønsted Acids: Triflic acid (TfOH) and p-toluenesulfonic acid (p-TsOH) are commonly used and are often effective at low catalyst loadings.[8]

  • Lewis Acids: Metal triflates, such as Iron(II) triflate (Fe(OTf)₂), have been shown to be highly efficient, cheap, and environmentally benign catalysts for this transformation.[3] Bismuth triflate (Bi(OTf)₃) is another effective and easy-to-handle option.[3]

The optimal catalyst may depend on the specific substrates being used, particularly the electronic properties of the β-phenylethanol and the aldehyde.

Q3: What are the best practices for purifying crude this compound?

Purification is essential to obtain a high-purity final product. The two most effective methods are:

  • Flash Column Chromatography: This is the most common and effective method for separating this compound from a range of impurities with different polarities. A typical solvent system would be a gradient of ethyl acetate in hexane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the product on a TLC plate.[1]

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization can be a powerful purification technique. The key is to find a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.[1][9]

General Purification Workflow:

G crude Crude this compound tlc Assess Purity (TLC) crude->tlc is_solid Is the product solid? tlc->is_solid column Flash Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes pure Pure this compound column->pure recrystallize->column If impurities remain recrystallize->pure

Caption: General workflow for the purification of this compound.

References
  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. (2018). University of Liverpool IT Services.
  • Divergent Synthesis of Isochroman-4-ols, 1,3-Dihydroisobenzofurans, and Tetrahydro-2H-indeno[2,1-b]furan-2-ones via Epoxidation/Cyclization Strategy of (E)-(2-Stilbenyl/Styrenyl)methanols. (2025). ResearchGate.
  • Isochroman synthesis. Organic Chemistry Portal.
  • Zhao, Q., Henrion, G., & Gagosz, F. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 27(12), 2616-2620.
  • Optimization of Reaction Conditions. (n.d.). ResearchGate.
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). National Center for Biotechnology Information.
  • Strategies for the synthesis of isochroman derivatives and intermolecular halo-cycloacetalization of olefinic aldehyde. (n.d.). ResearchGate.
  • Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides. (n.d.). ResearchGate.
  • Model reaction to optimize the reaction conditions for the synthesis of isochromen [4,3-b] indoles. (n.d.). ResearchGate.
  • Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. (2021). National Center for Biotechnology Information.
  • Bergstrom, B. D. (2019). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California.
  • Optimization of reaction conditions. (n.d.). ResearchGate.
  • Catalytic Asymmetric Synthesis of Isochroman Derivatives. (2025). ResearchGate.
  • Bioinspired Synthesis of Bridged Isochromane Fused Pyrazoles by a Silver Catalyzed Cascade Reaction and Its Application for Antibacterial Activity. (2025). National Center for Biotechnology Information.
  • This compound | 20924-57-6. (n.d.). J&K Scientific LLC.
  • Process for preparing 3-isochromanone. (n.d.). Google Patents.
  • Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. (2015). PubMed.
  • The One-Step Synthesis of Biologically Active Isochromans from Lignin-Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. (2025). ResearchGate.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.

Sources

Technical Support Center: Optimization of NaBH₄ Reduction of Isochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of sodium borohydride (NaBH₄) reduction of isochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal, reproducible results.

Introduction: The Significance of Isochroman-4-ol

The reduction of isochroman-4-one to this compound is a critical step in the synthesis of various biologically active molecules. The resulting chiral alcohol is a key intermediate for numerous pharmaceutical agents. While sodium borohydride is a mild and selective reducing agent, seemingly straightforward, its application requires a nuanced understanding of reaction parameters to maximize yield and purity.[1][2] This guide will address common challenges and provide a framework for logical and effective optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the NaBH₄ reduction of isochroman-4-one.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted isochroman-4-one.

Possible Causes & Solutions:

  • Insufficient NaBH₄: While stoichiometry suggests a 0.25 molar equivalent of NaBH₄ (as each molecule delivers four hydrides), this is rarely effective in practice.[2] Protic solvents can slowly decompose the reagent.

    • Solution: Increase the molar equivalents of NaBH₄. A good starting point is 1.2-1.5 equivalents. For stubborn reactions, up to 3 equivalents may be necessary. It is crucial to add the NaBH₄ portion-wise to control the reaction rate and any initial exotherm.

  • Poor Reagent Quality: Sodium borohydride is hygroscopic and can degrade upon improper storage, leading to reduced activity.[3]

    • Solution: Always use freshly opened NaBH₄ or reagent stored in a desiccator. If you suspect degradation, you can perform a simple qualitative test by adding a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and selectivity.

    • Solution: Methanol or ethanol are the most common and effective solvents for this reduction.[4] They are protic and can participate in the mechanism by stabilizing the intermediate alkoxide.[5] If solubility of isochroman-4-one is an issue, a co-solvent system like THF/methanol or DCM/methanol can be employed.[4][6]

  • Low Temperature: While many NaBH₄ reductions proceed well at room temperature, some may require gentle heating to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, consider warming the reaction mixture to 40-50°C. Monitor the reaction progress closely by TLC to avoid potential side reactions at elevated temperatures.

Problem 2: Formation of Impurities

Symptoms: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.

Possible Causes & Solutions:

  • Over-reduction or Side Reactions: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive heat can sometimes lead to the reduction of other functional groups, although this is less common with a substrate like isochroman-4-one.[7][8]

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.

  • Issues During Workup: The workup procedure is critical for isolating a pure product. Borate esters formed during the reaction can complicate extraction.

    • Solution: A common and effective workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1N HCl).[4] This protonates the alkoxide and helps to break down any borate complexes. For stubborn emulsions or to remove boron-containing byproducts, repeated evaporation with methanol can be effective, as it forms volatile trimethyl borate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the NaBH₄ reduction of isochroman-4-one?

The reduction proceeds via a two-step mechanism.[7][10] First, a hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the isochroman-4-one.[7][10] This forms a tetracoordinate alkoxide intermediate. In the second step, this intermediate is protonated by the solvent (e.g., methanol) or during the acidic workup to yield the final this compound product.[7][10]

Q2: Why is a protic solvent like methanol or ethanol typically used?

Protic solvents serve a dual purpose in NaBH₄ reductions. They act as a proton source to protonate the intermediate alkoxide, and they can also hydrogen bond with the carbonyl oxygen, further activating it towards nucleophilic attack by the hydride.[5] While NaBH₄ does react with protic solvents, the rate is slow enough at controlled temperatures to allow for the efficient reduction of the ketone.[7]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[11] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the isochroman-4-one (less polar) and the this compound (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[12][13][14][15]

Q4: What are the key safety precautions when working with NaBH₄?

Sodium borohydride is a flammable solid and is water-reactive. It can release flammable hydrogen gas upon contact with water or acids, sometimes violently.[3] Always handle NaBH₄ in a well-ventilated fume hood, away from ignition sources.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[16][17] When quenching the reaction, add the quenching agent slowly and ensure the reaction vessel is cooled in an ice bath to manage any exotherm and gas evolution.

Experimental Protocols

Optimized Protocol for NaBH₄ Reduction of Isochroman-4-one
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isochroman-4-one (1.0 eq).

  • Solvent Addition: Add methanol (approximately 10 mL per gram of starting material). Stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Monitor for any gas evolution and exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of NH₄Cl to quench the excess NaBH₄. Be cautious of gas evolution.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ParameterRecommended RangeRationale
NaBH₄ Equivalents 1.2 - 1.5Ensures complete reaction, accounting for any reagent decomposition by the protic solvent.
Solvent Methanol, EthanolProtic nature facilitates the reaction mechanism and generally provides good solubility.
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion; should be monitored by TLC.
Workup Quench Saturated aq. NH₄Cl or 1N HClNeutralizes excess reagent and breaks down borate complexes for cleaner extraction.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Isochromanone Isochroman-4-one Alkoxide Alkoxide Intermediate Isochromanone->Alkoxide 1. Hydride Attack (H⁻ from NaBH₄) NaBH4 NaBH₄ Isochromanol This compound Alkoxide->Isochromanol 2. Protonation (from Solvent/Workup)

Caption: Mechanism of Isochroman-4-one Reduction.

Experimental Workflow

workflow Start Dissolve Isochroman-4-one in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir and Monitor by TLC Add_NaBH4->Stir Quench Quench with aq. NH₄Cl Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: General Experimental Workflow.

Troubleshooting Decision Tree

troubleshooting Problem Low Conversion? Check_Reagent Check NaBH₄ Equivalents & Quality Problem->Check_Reagent Yes Check_Conditions Check Temperature & Solvent Problem->Check_Conditions No, but low yield Increase_Equivalents Increase NaBH₄ to 1.5 eq. Check_Reagent->Increase_Equivalents Use_Fresh_Reagent Use Fresh NaBH₄ Check_Reagent->Use_Fresh_Reagent Increase_Temp Increase Temperature to 40°C Check_Conditions->Increase_Temp Change_Solvent Try THF/Methanol Co-solvent Check_Conditions->Change_Solvent

Caption: Troubleshooting Low Conversion Issues.

References

  • Sodium borohydride - Safety Data Sheet.
  • Sodium Borohydride - ESPI Metals.
  • Reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide.
  • Sodium borohydride - Standard Operating Procedure.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.
  • Help: NaBH4 workup advice : r/chemistry - Reddit.
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - eCampusOntario Pressbooks.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • Sodium Borohydride - Common Organic Chemistry.
  • 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts.
  • Some aspects of NaBH(4) reduction in NMP - PubMed.
  • Analytical monitoring of sodium borohydride - ULisboa Research Portal.
  • Reduction of carbonyl compounds_worked example (video) - Khan Academy.
  • Analytical monitoring of sodium borohydride - ResearchGate.
  • Introduction to Reductions & Sodium Borohydride (Theory & Problems) - YouTube.
  • Analytical monitoring of sodium borohydride - RSC Publishing.
  • (PDF) Analytical monitoring of sodium borohydride - ResearchGate.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal.
  • NaBH4 reduction of ester : r/Chempros - Reddit.
  • Optimization of operational parameters in the mechanochemical regeneration of sodium borohydride (NaBH>4>) - TU Delft Research Portal.

Sources

Technical Support Center: Synthesis of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of isochroman-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this compound synthesis and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a detailed breakdown of specific issues that may arise during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low or No Yield of this compound

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows significant amounts of unreacted starting materials.

  • Isolation of the final product results in a much lower mass than theoretically expected.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Inadequate Acid Catalysis Many synthetic routes to this compound, such as the oxa-Pictet-Spengler reaction, are acid-catalyzed. Insufficient acid strength or concentration will result in a sluggish or incomplete reaction.[1][2]Optimize Catalyst: If using a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid like BF₃·OEt₂, consider increasing the molar equivalents. For stubborn substrates, a stronger acid like triflic acid (TfOH) may be necessary, though it should be used judiciously to prevent degradation.[1] Monitor pH: For aqueous-based syntheses, ensure the pH is within the optimal range for cyclization.
Poor Quality Starting Materials Impurities in the starting materials, such as the corresponding aldehyde or alcohol, can inhibit the reaction or lead to the formation of side products.Purify Starting Materials: Recrystallize or distill starting materials prior to use. Confirm purity using NMR or GC-MS.
Suboptimal Reaction Temperature The cyclization reaction may have a specific activation energy barrier that is not being overcome at the current reaction temperature.Adjust Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. Be aware that excessive heat can promote side reactions.
Presence of Water For reactions sensitive to moisture, the presence of water can hydrolyze intermediates or deactivate catalysts.Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • NMR spectrum of the crude product shows unexpected peaks.

Probable Causes & Solutions:

Side Product Plausible Mechanism Mitigation Strategy
Over-oxidation Products (e.g., Carboxylic Acids) If the synthesis involves an oxidation step, for instance, from a diol, over-oxidation can occur, especially with strong oxidizing agents.Use Milder Oxidants: Employ selective oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent.
Dehydration Products (e.g., Isochromene) Strong acidic conditions and/or high temperatures can promote the elimination of water from the this compound product.Moderate Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation.
Polymerization Aldehydic starting materials, particularly those prone to enolization, can polymerize under acidic conditions.Slow Addition of Reagents: Add the acid catalyst or aldehyde substrate slowly to the reaction mixture to maintain a low instantaneous concentration. Lower Temperature: Running the reaction at a lower temperature can disfavor polymerization.
Intermolecular Etherification The alcohol functional group of one molecule can react with an activated intermediate of another, leading to dimeric or polymeric ethers.Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
Visualizing Side Reaction Pathways

The following diagram illustrates potential side reactions during an acid-catalyzed synthesis of this compound from a phenylethanol derivative and an aldehyde.

Side_Reactions cluster_main Main Reaction Pathway SM Starting Materials (Phenylethanol + Aldehyde) Intermediate Oxocarbenium Ion Intermediate SM->Intermediate Acid Catalyst Polymer Polymerization Product SM->Polymer Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization Dehydrated Isochromene (Dehydration) Intermediate->Dehydrated High Temp/ Strong Acid Dimer Dimeric Ether Intermediate->Dimer High Concentration

Caption: Potential main and side reaction pathways in this compound synthesis.

Issue 3: Difficulty in Product Purification

Symptoms:

  • The product and impurities co-elute during column chromatography.

  • Recrystallization fails to yield pure product.

Probable Causes & Solutions:

1. Column Chromatography Challenges:

  • Problem: Poor separation of the product from a non-polar impurity.

    • Solution: Decrease the polarity of the eluent system. A common starting point is a mixture of hexane and ethyl acetate. Gradually decrease the proportion of ethyl acetate.

  • Problem: The product is retained too strongly on the silica gel.

    • Solution: Increase the polarity of the eluent. A small amount of methanol (0.5-1%) can be added to the ethyl acetate/hexane mixture to elute highly polar compounds.

  • TLC Analysis is Key: Before running a column, always identify a solvent system that gives your product an Rf value of approximately 0.3 and shows good separation from impurities on a TLC plate.[3]

2. Recrystallization Issues:

  • Problem: The product does not crystallize upon cooling.

    • Solution: The solution may be too dilute; try evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This often happens when the boiling point of the solvent is too high or the product is impure. Try a lower-boiling point solvent or a mixture of solvents. Pre-purification by column chromatography may be necessary.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound when hot but not when cold.[3] Test a range of solvents of varying polarities.

General Purification Workflow

The following diagram outlines a general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Select Solvent System) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Evap1 Combine Pure Fractions & Evaporate Solvent Fractions->Evap1 PureSolid Pure this compound (Solid) Evap1->PureSolid Recryst Recrystallization (Optional, for high purity) PureSolid->Recryst FinalProduct Highly Pure Crystalline Product Recryst->FinalProduct

Caption: A general workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The oxa-Pictet-Spengler reaction is a widely used and direct method, involving the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde.[1][2] Other methods include the reduction of isochroman-4-one, which itself can be synthesized through various routes, and intramolecular halo-cycloacetalization of olefinic aldehydes.[4]

Q2: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate reaction progress. Staining with potassium permanganate can be useful for visualizing compounds that are not UV-active.

Q3: My this compound product appears to be unstable. What storage conditions are recommended?

This compound can be susceptible to degradation, especially in the presence of acid or upon exposure to heat. It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere if long-term storage is required.

Q4: Can I use a ketone instead of an aldehyde in the oxa-Pictet-Spengler reaction to synthesize a 4-substituted this compound?

While the reaction is most efficient with benzaldehyde derivatives, the use of ketones is possible but often more challenging.[1] Ketones are generally less electrophilic than aldehydes, and the reaction may require harsher conditions (stronger acid, higher temperature), which can increase the likelihood of side reactions.

Q5: What analytical techniques are essential for characterizing the final product?

For structural confirmation, ¹H NMR and ¹³C NMR are indispensable. Mass spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify the presence of the hydroxyl (-OH) group. To confirm purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.

III. References

  • Ando, H., et al. (2024). Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. ResearchGate. Available at: [Link]

  • De La Torre, A., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(12), 3149-3156. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Available at: [Link]

  • Wang, Q., et al. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. Nature Communications, 12(1), 4935. Available at: [Link]

  • J&K Scientific LLC. (n.d.). This compound. Available at: [Link]

  • Larsen, R. D. (2003). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Science of Synthesis, 14, 531-566. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. Synthetic Communications, 45(15), 1773-1781. Available at: [Link]

  • AtlanChim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Available at: [Link]

  • Gonzalez, V., et al. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 17(6), 332-339. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scalable synthesis of isochroman-4-ol, a key intermediate for preclinical studies. We will explore a robust and scalable synthetic route, detail the experimental protocols, and address potential challenges through an in-depth troubleshooting guide and frequently asked questions.

A Scalable Two-Step Approach to this compound

For preclinical and clinical development, a synthetic route must be reproducible, high-yielding, and utilize cost-effective and manageable reagents. While various methods exist for constructing the isochroman scaffold, such as the Oxa-Pictet-Spengler reaction, they can be limited in scope and challenging to scale.[1][2]

Our recommended approach is a robust two-step synthesis starting from readily available 2-(2-bromophenyl)ethanol. This strategy involves:

  • Formation of the Key Intermediate, Isochroman-4-one: Achieved via a directed ortho-lithiation followed by an intramolecular cyclization with a suitable electrophile. This method offers high regioselectivity and efficiency.[3][4]

  • Reduction to this compound: A straightforward and high-yielding reduction of the isochroman-4-one intermediate.

This pathway is advantageous for scaling due to its convergent nature and the typically clean transformations, which simplify purification.

Synthetic_Workflow A 2-(2-Bromophenyl)ethanol B Protection Step (e.g., MOM ether) A->B MOMCl, DIPEA C Ortho-Lithiation & Cyclization B->C 1. t-BuLi, THF, -78°C 2. DMF or CO2 D Isochroman-4-one C->D Acidic Workup E Reduction D->E NaBH4, MeOH F This compound E->F Workup

Caption: Overall workflow for the scalable synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isochroman-4-one via Directed Lithiation

This protocol describes the formation of the key ketone intermediate. The initial protection of the primary alcohol is crucial to prevent it from acting as an acid during the lithiation step.

Step-by-Step Methodology:

  • Protection of 2-(2-Bromophenyl)ethanol:

    • Dissolve 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise. Caution: MOMCl is a carcinogen.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude MOM-protected intermediate is typically used without further purification.

  • Ortho-Lithiation and Cyclization:

    • Dissolve the crude MOM-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution will typically turn a deep color, indicating the formation of the aryllithium species.[5]

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise.

    • After 1 hour at -78 °C, allow the reaction to slowly warm to 0 °C over 1 hour.

    • Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~1-2.

    • Stir vigorously at room temperature for 2-3 hours to facilitate cyclization and deprotection.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure isochroman-4-one.

Lithiation_Mechanism cluster_0 Directed Ortho-Lithiation cluster_1 Intramolecular Cyclization cluster_2 Deprotection & Final Product Start MOM-protected 2-(2-bromophenyl)ethanol Li_Intermediate Aryllithium Intermediate Start->Li_Intermediate t-BuLi, -78°C (Halogen-Metal Exchange) DMF_Adduct Adduct with DMF Li_Intermediate->DMF_Adduct + DMF Cyclized Cyclized Intermediate DMF_Adduct->Cyclized Intramolecular Attack Final_Product Isochroman-4-one Cyclized->Final_Product Acidic Workup (Hydrolysis & Deprotection)

Caption: Key mechanistic steps in the formation of isochroman-4-one.

Protocol 2: Reduction of Isochroman-4-one

This step converts the ketone to the desired alcohol. Sodium borohydride is the reagent of choice for scale-up due to its safety, cost-effectiveness, and ease of handling compared to stronger reducing agents.

Step-by-Step Methodology:

  • Dissolve isochroman-4-one (1.0 eq) in methanol (MeOH) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of acetone, followed by water.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound, which can often be used without further purification or can be recrystallized if necessary.

Data Summary: Comparison of Reducing Agents

ReagentSolventTemp (°C)Typical Yield (%)Safety & Scalability Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 2590-98%Excellent: Stable, easy to handle, mild quench, cost-effective. The preferred choice for scale-up.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether095-99%Poor: Highly reactive, pyrophoric potential, requires stringent anhydrous conditions and a careful, hazardous quench. Not recommended for routine scale-up.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Ethyl Acetate25>95%Good: Environmentally friendly ("green"), but requires specialized high-pressure reactor equipment and handling of a flammable catalyst.

Troubleshooting Guide

Q1: The yield of my MOM-protected starting material is low or the reaction is incomplete.

A1: The primary cause is often moisture. Both DIPEA and DCM must be anhydrous. Ensure your glassware is oven-dried and the reaction is run under a strict inert atmosphere (nitrogen or argon). Additionally, check the quality of your MOMCl, as it can degrade over time.

Q2: During the lithiation step, my yield of isochroman-4-one is poor, and I isolate mainly starting material or debrominated, uncyclized product.

A2: This points to several potential issues:

  • Inefficient Halogen-Metal Exchange: Your t-BuLi may have titrated (degraded). It is crucial to use freshly titrated or newly purchased t-BuLi. The exchange reaction is typically very fast, but inefficient reagent will lead to incomplete conversion.[5]

  • Proton Quenching: The most common failure mode for organolithium reactions is accidental quenching by a proton source. This can be water from insufficiently dried solvent/glassware or an acidic proton on the substrate. This is why the initial alcohol protection is critical.

  • Temperature Control: The aryllithium intermediate is thermally unstable. Ensure the internal reaction temperature is strictly maintained at or below -70 °C during the addition of t-BuLi and before the addition of DMF. A temperature spike can lead to decomposition.

Q3: The final reduction with NaBH₄ is sluggish or stalls.

A3: While uncommon for this substrate, a sluggish reaction can be due to poor quality NaBH₄. Using a fresh bottle is a simple first step. You can also slightly increase the excess of NaBH₄ (e.g., to 1.5 eq) or allow the reaction to warm to room temperature after the initial addition at 0 °C.

Q4: I am observing an unknown impurity in my final this compound product after the reduction step.

A4: The most likely impurity is unreacted isochroman-4-one. This can be addressed by ensuring the reduction goes to completion (add slightly more NaBH₄ or increase reaction time). If other impurities are present, they may have carried over from the previous step. A final purification by flash chromatography or recrystallization can be employed to achieve high purity material required for preclinical studies.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is the halogen-metal exchange with t-BuLi preferred over a direct deprotonation (directed ortho-metalation) of a non-halogenated precursor?

A1: Halogen-metal exchange is significantly faster and more reliable than the direct deprotonation of an analogous methoxy or MOM-ether group on the benzene ring.[8] This kinetic advantage ensures the rapid and complete formation of the desired aryllithium species at a very low temperature, minimizing side reactions and improving overall process control, which is vital for scalability.

Q2: Are there alternative electrophiles to DMF for the cyclization step?

A2: Yes, other electrophiles can be used. For example, quenching the aryllithium with carbon dioxide (CO₂) gas would form a carboxylic acid, which upon acidic workup would cyclize to form an isochromanone lactone. However, using DMF to generate the aldehyde in situ is often more straightforward and operationally simpler on a large scale than handling CO₂ gas addition.

Q3: What analytical methods are recommended for in-process control and final product release?

A3: For in-process controls (monitoring reaction completion), Thin-Layer Chromatography (TLC) is fast and effective. For final product analysis and release, a combination of techniques is essential for ensuring purity and identity:

  • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight.[9]

Q4: Can this process be adapted for the synthesis of substituted isochroman-4-ols?

A4: Absolutely. The strength of this synthetic strategy is its adaptability. By starting with appropriately substituted 2-phenylethanol derivatives, you can introduce a wide variety of functional groups onto the aromatic ring. The directed lithiation step will still proceed ortho to the directing group, providing predictable regiochemical outcomes.

References

  • Zhao, Q., Henrion, G., & Gagosz, F. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 27(12), 2616-2620. [Link]
  • Leclerc, J. P., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(11), 2937-2943. [Link]
  • Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry, 81(5), 1943-1966. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Organic Chemistry Portal. [Link]
  • Guiso, M., Marra, C., & Cavarischia, C. (2001). Isochromans from 2-(3′,4′-dihydroxy)phenylethanol.
  • Qiang, S., Chan, T. C., & Yeung, Y. Y. (2023). Strategies for the synthesis of isochroman derivatives and intermolecular halo-cycloacetalization of olefinic aldehyde.
  • ResearchGate. (n.d.). Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides.
  • Wang, C., et al. (2014). An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide.
  • ResearchGate. (2022). Divergent Synthesis of Isochroman-4-ols, 1,3-Dihydroisobenzofurans, and Tetrahydro-2H-indeno[2,1-b]furan-2-ones via Epoxidation/Cyclization Strategy of (E)-(2-Stilbenyl/Styrenyl)methanols.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Environmental Monitoring and Management of Persistent Organic Pollutants. [Link]
  • Schlosser, M. (2015).
  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • AtlanChim Pharma. (n.d.). Isolation by purification – Isolation of impurities.
  • Al-Bayati, F. A. H. (2024). Modern Analytical Technique for Characterization Organic Compounds. Modern Applied Science, 18(1). [Link]
  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. [Link]
  • University of Connecticut. (n.d.). Directed (ortho)

Sources

Technical Support Center: Chiral HPLC Separation of Isochroman Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of isochroman enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of enantiomers is critical, as they can exhibit different pharmacological activities.[1] This resource is structured to help you diagnose and resolve common issues encountered during your HPLC experiments, ensuring robust and reproducible results.

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses specific, common problems in a question-and-answer format, providing causal explanations and step-by-step solutions.

Problem 1: Poor Resolution or No Separation of Enantiomers

Question: I'm injecting my isochroman racemate, but I'm seeing a single peak or two poorly resolved peaks. What's going wrong?

Answer: This is one of the most common challenges in chiral chromatography. The fundamental issue is that the chosen analytical conditions (the chiral stationary phase and mobile phase) are not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the stationary phase.[2] Here’s a systematic approach to troubleshoot this:

1. Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical component for achieving separation.[2]

  • Cause: The selected CSP may not have the appropriate chiral selectors or interaction sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific isochroman derivatives.

  • Solution: A systematic screening of different CSPs is the most effective strategy.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points due to their broad applicability.[2][4][5] Consider screening a set of columns with different selectors.[6]

2. Optimize the Mobile Phase Composition:

  • Cause: The mobile phase composition, particularly the type and concentration of the organic modifier (the "alcohol"), directly influences the interactions between the analytes and the CSP.[2]

  • Solution:

    • Modifier Type & Concentration: In normal-phase mode (the most common for polysaccharide CSPs), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar main solvent (e.g., n-hexane).[2]

    • Additives: For isochroman derivatives with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can significantly improve selectivity and peak shape.[2][4] A typical starting concentration is 0.1% (v/v).

3. Adjust the Flow Rate:

  • Cause: Chiral separations can be sensitive to flow rate.[4] Higher flow rates may not allow sufficient time for the enantiomers to interact with the CSP and reach equilibrium.

  • Solution: Try reducing the flow rate. This increases the residence time of the analytes on the column, which can enhance the chiral recognition process and improve resolution.[2][4]

4. Control the Temperature:

  • Cause: Temperature affects the thermodynamics of the chiral recognition mechanism.[2][4] Its impact can be unpredictable; sometimes lower temperatures improve resolution by enhancing interaction strength, while other times higher temperatures can improve kinetics.

  • Solution: Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation.[2]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are not symmetrical. I'm observing significant peak tailing, which is affecting my integration and quantification. What should I do?

Answer: Poor peak shape is a common issue that can compromise both resolution and the accuracy of your results.[7]

1. Peak Tailing:

  • Cause (Chemical): For isochroman derivatives, especially those with basic nitrogen atoms, peak tailing is often caused by secondary interactions with acidic silanol groups on the silica support of the CSP.[4] This is a chemical interaction problem.

  • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.05% to 0.1%.[4] This additive will compete with your analyte for the active silanol sites, minimizing these undesirable interactions.[4]

  • Cause (Physical): If all peaks in the chromatogram are tailing, the issue might be physical. A common reason is a partially blocked inlet frit on the column, which distorts the sample band.[7] Another possibility is the formation of a void at the column inlet.[8]

  • Solution: First, try reversing the column and flushing it to waste (ensure this is permissible for your specific column type, especially for coated CSPs).[7] If this doesn't resolve the issue, the column may need to be replaced.[8]

2. Peak Fronting:

  • Cause: Peak fronting is often a classic symptom of column overload.[7] This occurs when the concentration of the injected sample is too high, saturating the stationary phase.

  • Solution: Verify this by diluting your sample and injecting a smaller mass onto the column. If the peak shape improves and retention time increases slightly, you have confirmed overload.[7] Adjust your sample concentration accordingly.

Problem 3: Unstable or Drifting Retention Times

Question: My retention times are not reproducible between injections or over a sequence. How can I stabilize my method?

Answer: Drifting retention times can invalidate your results. The cause is often related to the mobile phase or column equilibration.

  • Cause 1: Insufficient Column Equilibration: The CSP requires adequate time to equilibrate with a new mobile phase, especially if additives are used.

  • Solution: Ensure the column is flushed with a minimum of 10-20 column volumes of the new mobile phase before starting any analysis.[4] For chiral separations, which are highly sensitive, longer equilibration times may be necessary.

  • Cause 2: Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like hexane).[4]

  • Solution: Prepare fresh mobile phase daily, keep solvent bottles tightly sealed, and ensure it is thoroughly mixed before and during use.[4]

  • Cause 3: Additive Memory Effects: Chiral stationary phases can be very sensitive to additives. Traces of a previous additive (e.g., an acid) can linger on the stationary phase and affect a new method that requires a basic additive, a phenomenon known as "additive memory effect."[9]

  • Solution: Dedicate columns to specific mobile phase types (acidic, basic, or neutral) when possible. If you must switch, use a rigorous flushing procedure with an intermediate solvent like 2-propanol (for coated columns) or even stronger solvents like THF for immobilized columns.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the right Chiral Stationary Phase (CSP) for my isochroman compound?

A1: CSP selection is largely an empirical process, but a systematic screening approach is highly effective.[2]

  • Starting Point: Polysaccharide-based phases (e.g., derivatives of amylose and cellulose) are the most widely used and are an excellent first choice due to their broad selectivity for a vast range of chiral compounds.[2][5][10]

  • Screening Kits: Many manufacturers offer screening kits that include 3-4 columns with different immobilized or coated polysaccharide phases.[6] Running a standard screening protocol with a few different mobile phases on these columns is the most efficient way to identify a successful separation.[3][6]

  • Literature Search: Search for published separations of compounds structurally similar to your isochroman derivative. This can provide a valuable starting point for column and mobile phase selection.

Q2: What is the difference between normal-phase, reversed-phase, and polar organic modes in chiral chromatography?

A2: The choice of chromatographic mode is a critical element in method development.[6]

  • Normal-Phase (NP): Uses a non-polar mobile phase (e.g., hexane/alcohol). This is the most common and traditionally successful mode for polysaccharide-based CSPs.[2]

  • Reversed-Phase (RP): Uses a polar mobile phase (e.g., water/acetonitrile/methanol). While less common for traditional coated CSPs, modern immobilized CSPs are designed to be robust in both NP and RP modes, offering greater flexibility.[2]

  • Polar Organic (PO): Uses 100% polar organic solvents like methanol, ethanol, or acetonitrile. This can sometimes provide unique selectivity compared to NP or RP modes.

Q3: What is the role of the sample solvent?

A3: The solvent used to dissolve your sample can have a significant impact on peak shape.

  • Best Practice: The ideal sample solvent is the mobile phase itself.[4]

  • Rule of Thumb: If you cannot use the mobile phase, use a solvent that is weaker than the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[2] Always filter your sample solution through a 0.22 or 0.45 µm filter before injection to remove particulates that could clog the column frit.[4]

Experimental Protocols & Data

Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a workflow for efficiently identifying a suitable CSP and mobile phase for a new isochroman compound.

  • Column Selection: Choose a set of 3-4 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.).

  • Mobile Phase Preparation: Prepare a set of primary mobile phases. A common screening set for normal phase includes:

    • n-Hexane / Isopropanol (IPA)

    • n-Hexane / Ethanol (EtOH)

  • Gradient Screening: Perform a rapid gradient elution on each column with each mobile phase set. For example, run a gradient from 10% to 50% alcohol over 10-15 minutes. This quickly indicates if a separation is possible.

  • Isocratic Optimization: Based on the gradient results, select the column/mobile phase combination that shows the best "hit" (i.e., some separation). Optimize the separation by running isocratic conditions with varying percentages of the alcohol modifier.[3]

  • Additive Introduction: If peak shape is poor or resolution is still insufficient, introduce an acidic (0.1% TFA) or basic (0.1% DEA) modifier to the optimized mobile phase and re-evaluate.

Table 1: Example Starting Conditions for Isochroman Screening
ParameterCondition 1 (Neutral)Condition 2 (Acidic)Condition 3 (Basic)
Mobile Phase A n-Hexanen-Hexane + 0.1% TFAn-Hexane + 0.1% DEA
Mobile Phase B Isopropanol (IPA)IPA + 0.1% TFAIPA + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Injection Vol. 5 µL5 µL5 µL
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Visual Logic & Workflows

Diagram 1: Troubleshooting Workflow for Poor Resolution

This diagram illustrates the logical steps to take when faced with a lack of enantiomeric separation.

G Start Poor or No Resolution CSP Screen Different CSPs (Amylose, Cellulose etc.) Start->CSP Primary Cause MobilePhase Optimize Mobile Phase CSP->MobilePhase If still poor Success Resolution Achieved CSP->Success AlcoholRatio Vary Alcohol % (IPA, EtOH) MobilePhase->AlcoholRatio Additives Add Modifier (TFA/DEA) AlcoholRatio->Additives For peak shape/selectivity FlowRate Decrease Flow Rate Additives->FlowRate Fine-tuning Additives->Success Temp Screen Temperature (15°C, 25°C, 40°C) FlowRate->Temp Further optimization Temp->Success

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Diagram 2: Chiral Recognition Mechanism

This diagram conceptualizes the "three-point interaction model" necessary for chiral separation on a CSP.

G cluster_0 Chiral Stationary Phase (CSP) SiteA Site A SiteB Site B SiteC Site C R_A A' R_A->SiteA Strong Interaction R_B B' R_B->SiteB Interaction R_C C' R_C->SiteC Interaction S_A A' S_A->SiteA Strong Interaction S_B B' S_B->SiteB Interaction S_C C' S_C->SiteC Repulsion/No Fit

Sources

Technical Support Center: Chiral Resolution of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the chiral resolution of isochroman-4-ol and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust protocols for optimizing enantioselective separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chiral separation method for this compound.

Q1: What are the recommended initial screening conditions for the chiral resolution of this compound?

A1: For a successful first injection, a logical starting point is crucial. This compound, a polar molecule, responds well to polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions.

  • Recommended Columns: Start with columns based on amylose or cellulose derivatives, as they offer broad enantiorecognition capabilities through hydrogen bonding, π-π interactions, and steric inclusion.[1][2][3] A good initial screening set includes:

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® AD / IA

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OD / IB

    • Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., CHIRALCEL® OZ / IC

  • Initial Mobile Phase: A simple mobile phase of n-Hexane / 2-Propanol (IPA) (90:10, v/v) is a robust starting point.[2][4]

    • Rationale: The alkane (n-hexane) acts as the weak solvent, while the alcohol modifier (IPA) modulates retention and interacts with the CSP to facilitate chiral recognition. This combination provides a good balance for retaining and resolving many moderately polar analytes like this compound.

  • Flow Rate and Temperature: Begin with a standard flow rate of 1.0 mL/min for a 4.6 mm ID column and maintain a constant ambient temperature (e.g., 25 °C) for reproducibility.[2]

Q2: How do different alcohol modifiers (IPA, Ethanol, Methanol) affect the separation?

A2: The choice and concentration of the alcohol modifier are among the most powerful tools for optimizing selectivity (α) and resolution (Rs).[5][6]

  • Mechanism of Action: Alcohols compete with the analyte for polar interaction sites (like carbamate groups) on the polysaccharide-based CSP. The structure, size, and concentration of the alcohol can alter the conformation of the CSP's chiral grooves, thereby changing its recognition ability.[7][8]

  • General Elution Strength: Methanol > Ethanol > 2-Propanol (IPA)

    • Methanol (MeOH): Being the most polar, it has the strongest elution strength, leading to shorter retention times. It is highly effective in polar organic and reversed-phase modes.

    • Ethanol (EtOH): Offers intermediate polarity and can sometimes provide unique selectivity where IPA and MeOH fail.

    • 2-Propanol (IPA): As a weaker solvent, it often leads to longer retention times but can result in superior resolution because it allows for more prolonged interaction between the analytes and the CSP.[9]

Comparative Effects of Alcohol Modifiers:

Parameter Methanol (MeOH) Ethanol (EtOH) 2-Propanol (IPA)
Elution Strength Strongest Intermediate Weakest
Typical Retention Time Shortest Intermediate Longest
Hydrogen Bonding Strong Intermediate Weaker
Common Application Polar Organic, SFC Normal & Polar Phase Normal Phase

| Potential Outcome | Can elute highly retained compounds. | A versatile alternative for selectivity tuning. | Often provides the best initial resolution. |

Switching between these alcohols is a primary strategy when the initial screening shows poor or no separation.

Q3: When should I use an acidic or basic additive, and how do I choose one?

A3: Additives are used to improve peak shape and, in some cases, enhance resolution, particularly for analytes that can ionize.[1][10] Although this compound is neutral, derivatives or impurities may have acidic or basic functional groups.

  • When to Use: Add an additive if you observe significant peak tailing or fronting.[11] Peak tailing for a basic analyte is often caused by secondary ionic interactions with acidic residual silanol groups on the silica support of the CSP.[1]

  • Choosing an Additive:

    • For Basic Analytes: Use a basic additive like diethylamine (DEA) or triethylamine (TEA) at a low concentration, typically 0.1% (v/v) .[1][12] The amine competes with the basic analyte for the active silanol sites, masking them and resulting in a more symmetrical peak.[13]

    • For Acidic Analytes: Use an acidic additive like trifluoroacetic acid (TFA) or acetic acid, also at around 0.1% (v/v) .[12] The acid suppresses the ionization of the acidic analyte, reducing undesirable interactions and improving peak shape.

  • Important Consideration: Always dedicate a column to methods using additives (especially basic ones), as they can permanently alter the surface chemistry of the stationary phase.[13]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: No separation or co-elution of enantiomers (Resolution, Rs = 0)

If the enantiomers are not separated at all, the chiral recognition mechanism is not effective under the current conditions.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting co-eluting peaks.

  • Change the Alcohol Modifier: This is the simplest and often most effective first step. The interaction between the mobile phase modifier and the CSP is critical for chiral recognition.[7][8] If you started with IPA, switch to Ethanol.

  • Alter the Primary Solvent: If changing the alcohol yields no improvement, the polarity of the main solvent may be inappropriate. In normal phase, you can switch from n-hexane to other solvents like ethyl acetate or dichloromethane, which offer different chemical interactions.[10][14]

  • Switch the Chiral Stationary Phase: If multiple mobile phases on one column fail, the fundamental mechanism of interaction is likely unsuitable. Switch to a CSP with a different polysaccharide backbone (e.g., from an amylose-based column to a cellulose-based one) and repeat the initial screening.[1]

Problem 2: Poor Resolution (Rs < 1.5)

Partial separation indicates that chiral recognition is occurring but is inefficient. The goal is to increase the separation factor (α) and/or the efficiency (N).

Troubleshooting Steps:

  • Decrease Alcohol Concentration: Reduce the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This increases retention time and often enhances the enantioselective interactions with the CSP, thereby increasing α.

  • Lower the Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for the enantiomers to interact with the stationary phase, which can improve efficiency and resolution, though it will increase the analysis time.[1]

  • Reduce Temperature: Lowering the column temperature (e.g., from 25 °C to 15 °C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[1][5] However, the effect is system-dependent and must be tested empirically.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises both resolution and quantification accuracy.[1][11]

Common Causes and Solutions:

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with acidic silanols (if analyte/impurities are basic). Add 0.1% Diethylamine (DEA) or another suitable base to the mobile phase to mask active sites.[1][13]
Column overload. Reduce the sample concentration or injection volume.[11]
Peak Fronting Sample solvent is stronger than the mobile phase. Dissolve the sample directly in the mobile phase whenever possible.

| | Column degradation or void formation. | Flush the column as per manufacturer instructions or replace if performance is not restored.[15][16] |

Section 3: Protocols & Workflows

Protocol 3.1: Step-by-Step Mobile Phase Screening for this compound

This protocol outlines a systematic screening process to identify the optimal mobile phase.

Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

Materials:

  • Chiral Columns: CHIRALPAK® IA, CHIRALCEL® OD (or equivalents)

  • Solvents (HPLC Grade): n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Sample: this compound dissolved in mobile phase (~0.5 mg/mL)

Procedure:

  • Column Installation & Equilibration:

    • Install the first column (e.g., CHIRALPAK® IA).

    • Equilibrate the system with the initial mobile phase, Hexane/IPA (90/10) , at 1.0 mL/min until a stable baseline is achieved (~15-20 column volumes).

  • First Injection:

    • Inject the sample and record the chromatogram.

    • Calculate retention factors (k'), selectivity (α), and resolution (Rs).

  • Evaluation and Decision:

    • If Rs ≥ 1.5: The method is successful. Proceed to optimization (e.g., increase flow rate to shorten run time).

    • If 0 < Rs < 1.5: Proceed to Step 4.

    • If Rs = 0 (Co-elution): Proceed to Step 5.

  • Optimization for Partial Separation:

    • Decrease the IPA concentration to 5%. Equilibrate and re-inject.

    • If resolution improves but is still < 1.5, lower the flow rate to 0.7 mL/min.

  • Screening for Co-elution:

    • Change the mobile phase to Hexane/EtOH (90/10) . Equilibrate and inject.

    • If still no separation, switch to the second column (e.g., CHIRALCEL® OD) and repeat the screening process starting from Hexane/IPA (90/10).

Workflow 3.2: Mobile Phase Optimization Logic

This diagram visualizes the decision-making process during method development.

Caption: A structured workflow for chiral method development.

References

  • BenchChem Technical Support. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Link
  • I. Ilisz, et al. (2013).
  • W. R. W. Mawuntu, et al. (2021). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • LCGC International. (2023).
  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Link
  • A. K. Pathak, et al. (2022). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH) on enantioselectivity under two sub-2-micron chiral stationary phases.
  • M. D. M. Islam, et al. (2024).
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Link
  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Link
  • I. Ilisz, et al. (2013).
  • L. Peng, et al. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • B. Chankvetadze. (2019).
  • ResearchGate. (2020). Effect of the alcohol modifiers on enantioselectivity of (±)-trans-β-lactam ureas 1a-g. Link
  • LCGC International.
  • Chromatography Forum. (2017). additives for chiral. Link
  • Sigma-Aldrich. Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Link
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Link
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link
  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Link
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
  • Daicel Chiral Technologies. Instruction manual for CHIRALPAK® AS-H. Link
  • ResearchGate. (2013).
  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, ... . Link
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Link
  • BenchChem Application Note. (2025). Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol. Link
  • C. Nazareth, S. Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Link
  • D. Mangelings, et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • M. C. García, et al. (2012). Evaluation of new cellulose-based chiral stationary phases.... CABI Digital Library. Link
  • I. W. Wainer. (2017). Chiral Separations by High-Performance Liquid Chromatography.
  • S. Ahuja. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • J. Chen, et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed. Link
  • Sigma-Aldrich. Basics of chiral HPLC. Link
  • Y. Tu, et al. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman.
  • A. M. Dumas, et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes. PubMed. Link
  • G. I. G. Lapillo, et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Link
  • ChiralTek. chiral columns www.HPLC.eu. Link
  • B. D. Bergstrom. (2022). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship. Link
  • K. Kiss, et al. (2023). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Molecules. Link
  • S. Wang, et al. (2024). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.

Sources

Technical Support Center: Catalyst Selection for Efficient Isochroman Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isochroman Synthesis. The isochroman framework is a privileged heterocyclic motif integral to numerous natural products and pharmaceutical agents. Its efficient synthesis is a cornerstone of modern drug development and organic chemistry. However, constructing this ring system can be fraught with challenges, from low yields and poor selectivity to unexpected side reactions.

This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. It moves beyond simple protocols to provide a deeper understanding of the causality behind catalyst selection and reaction outcomes. Here, you will find answers to common questions, solutions to vexing experimental problems, and detailed, field-proven methodologies to guide your work.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your synthesis.

Q1: What are the primary catalytic strategies for forming the isochroman ring?

There are three main catalytic approaches for isochroman synthesis, each with distinct advantages depending on the starting materials and desired substitution pattern:

  • Oxa-Pictet-Spengler Reaction: This is the classical and most direct method, involving the acid-catalyzed reaction of a β-arylethanol with an aldehyde or ketone.[1][2] It is highly effective for electron-rich aromatic systems. The choice of acid catalyst—Brønsted or Lewis—is critical and can dramatically influence reaction efficiency.[3][4]

  • Transition-Metal Catalysis: This modern approach offers a broad substrate scope and unique reactivity patterns. Key metals include:

    • Gold (Au): Particularly effective for the cyclization of o-alkynylbenzyl alcohols, often proceeding with high regioselectivity for the desired 6-endo-dig product.[5][6]

    • Palladium (Pd): Used in diverse reactions, including the enantioselective allylic C-H oxidation of terminal olefins to form isochromans.[7][8] Ligand choice is paramount for success in palladium catalysis.[9]

    • Rhodium (Rh): Enables the synthesis of isochromans through C-H insertion of donor/donor carbenes, offering excellent diastereo- and enantioselectivity.[10]

  • Organocatalysis: This strategy uses small organic molecules, often chiral Brønsted acids or amines, to catalyze the transformation. It is a powerful tool for enantioselective synthesis and avoids the use of metals.[11][12]

Q2: How do I decide between a Brønsted acid and a Lewis acid for an oxa-Pictet-Spengler reaction?

The choice hinges on the reactivity of your substrate and the desired reaction conditions.

  • Brønsted Acids (e.g., TfOH, HCl, H₂SO₄) work by protonating the carbonyl oxygen, forming a highly electrophilic oxonium ion that drives the reaction.[3] They are effective for activated substrates (electron-rich aromatics and aldehydes). However, strong Brønsted acids can sometimes lead to side reactions or degradation of sensitive functional groups.[2][13]

  • Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃, BF₃·OEt₂) activate the carbonyl group by coordinating to the oxygen, increasing the carbon's electrophilicity.[3] Lewis acids are often milder and can be more effective for less reactive substrates, such as ketones or electron-deficient systems. Combining a Lewis acid with a Brønsted acid (Lewis acid-assisted Brønsted acid, LBA) can create a super-acidic system for particularly challenging transformations.[14]

Q3: What is the critical role of the ligand in palladium-catalyzed isochroman synthesis?

In palladium catalysis, the ligand is not a passive spectator; it is a crucial controller of reactivity and selectivity.[15][16] Its primary roles include:

  • Stabilizing the Palladium Center: Ligands prevent the precipitation of palladium black (inactive Pd(0)) and maintain the catalyst's solubility and activity.[17]

  • Modulating Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, while electron-poor ligands can facilitate reductive elimination. This electronic tuning is key to optimizing the catalytic cycle.[18]

  • Controlling Steric Environment: The bulkiness of the ligand influences which substrates can access the metal center and can dictate the regioselectivity and stereoselectivity of the reaction. For enantioselective reactions, chiral ligands like ArSOX or phosphoramidites create a chiral pocket around the metal, directing the approach of the substrate to favor one enantiomer.[7][19]

Troubleshooting Guide: From Failed Reactions to High Yields

Even with a well-chosen catalyst, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Catalytic Cause Suggested Solution & Rationale
Low or No Product Yield 1. Inactive Catalyst: The chosen catalyst may require activation, or reaction conditions may be suboptimal. For gold(I) catalysts, the counterion is critical; non-coordinating anions like SbF₆⁻ often enhance reactivity compared to simple chlorides.[5]Solution: a) For Au(I) catalysis, switch to a more active pre-catalyst like [JohnPhosAu(MeCN)]SbF₆. b) For acid catalysis, ensure strictly anhydrous conditions, as water can hydrolyze Lewis acids or compete as a nucleophile.[20] c) Increase reaction temperature incrementally, monitoring for decomposition.
2. Catalyst Deactivation: The active metal center may be reduced to an inactive state (e.g., Pd(II) → Pd(0)) or poisoned by impurities in the substrate or solvent.[21][22]Solution: a) For Pd(II)-catalyzed oxidations, add a stoichiometric re-oxidant like benzoquinone (BQ) to regenerate the active catalytic species.[17] b) Purify all starting materials and use freshly distilled, anhydrous solvents to remove potential poisons like sulfur or coordinating impurities.
Formation of Side Products 1. Incorrect Regioselectivity (e.g., 5-exo vs. 6-endo cyclization): The catalyst may not sufficiently control the transition state, leading to mixtures of isomers. This is common in the cyclization of o-alkynylbenzyl alcohols.Solution: Gold(I) catalysts are particularly effective at promoting the desired 6-endo-dig pathway to form isochromenes by stabilizing the benzylic carbocation intermediate.[5] Avoid catalysts known to produce mixtures, such as certain palladium or indium systems under harsh conditions.
2. Stevens or Doyle-Kirmse Rearrangement: In reactions involving metal carbenes (e.g., from diazo compounds with Rh catalysts), nucleophilic attack by the heteroatom can lead to a competing rearrangement pathway instead of C-H insertion.Solution: This is highly catalyst-dependent. Using dirhodium catalysts with specific chiral phthalimido ligands, such as Rh₂(R-PTAD)₄, has been shown to suppress rearrangement products and favor the desired C-H insertion to form isochromans.[10]
3. Dimerization or Polymerization: Highly reactive intermediates, if not trapped quickly by the intramolecular nucleophile, can react with other starting material molecules.Solution: a) Run the reaction at a lower concentration (higher dilution) to favor the intramolecular cyclization over intermolecular side reactions. b) Choose a catalyst that promotes a rapid, concerted cyclization pathway.
Poor Enantioselectivity 1. Ineffective Chiral Environment: The chiral ligand or organocatalyst may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states.Solution: a) Screen a panel of chiral ligands or catalysts. For Pd-catalyzed C-H activation, novel sulfoxide-oxazoline (ArSOX) ligands have shown superior performance.[7] For oxa-Pictet-Spengler, sterically demanding chiral phosphoric acids are often effective.[4][12] b) The solvent can influence the catalyst's conformation; test different solvents.
2. Racemic Background Reaction: The desired reaction may be proceeding through an uncatalyzed or achirally catalyzed pathway in parallel with the desired enantioselective one. This is common if conditions are too harsh (e.g., high temperature or strongly acidic).Solution: a) Lower the reaction temperature. b) Use a lower catalyst loading if the background reaction is significant. c) Ensure that halide abstracting agents used to generate cationic catalysts do not inadvertently produce strong Brønsted acids that can catalyze a racemic pathway.[23]

Visualized Workflows and Mechanisms

Decision-Making for Catalyst Selection

Choosing the right catalyst class from the outset is critical for success. This workflow provides a logical starting point based on your available starting materials.

catalyst_selection start What is your starting material? sm1 β-Arylethanol + Aldehyde/Ketone start->sm1 sm2 o-Alkynylbenzyl Alcohol start->sm2 sm3 Terminal Olefin with o-Tethered Alcohol start->sm3 sm4 Diazo Compound with o-Tethered Ether start->sm4 cat1 Oxa-Pictet-Spengler (Acid Catalysis) sm1->cat1 cat2 Gold(I) Catalysis sm2->cat2 cat3 Palladium(II) Catalysis (C-H Oxidation) sm3->cat3 cat4 Rhodium(II) Catalysis (C-H Insertion) sm4->cat4 sub_q Is enantioselectivity required? cat1->sub_q chiral_acid Chiral Brønsted Acid (e.g., CPA) sub_q->chiral_acid Yes achiral_acid Achiral Acid (TfOH, BF₃·OEt₂) sub_q->achiral_acid No

Caption: Decision workflow for initial catalyst class selection.
Simplified Gold(I) Catalytic Cycle

Gold(I) catalysts activate alkynes towards nucleophilic attack, a powerful strategy for isochroman synthesis. The cycle below illustrates the key steps.

gold_cycle cluster_0 Catalytic Cycle A [L-Au]⁺ Catalyst B π-Complex Formation A->B + o-Alkynylbenzyl Alcohol C 6-endo-dig Nucleophilic Attack B->C Intramolecular -OH attack D Vinyl-Gold Intermediate C->D E Protodemetalation D->E + H⁺ E->A - [L-Au]⁺ F Isochromene Product E->F Product Release

Caption: Simplified catalytic cycle for Au(I)-catalyzed cyclization.

Validated Experimental Protocols

The following protocols are provided as robust starting points for your experimental work. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Gold(I)-Catalyzed Synthesis of a 1H-Isochromene[5]

This protocol describes the highly regioselective 6-endo-dig cyclization of an o-alkynylbenzyl alcohol.

Materials:

  • o-Alkynylbenzyl alcohol substrate (1.0 equiv)

  • JohnPhosAu(MeCN)SbF₆ (or similar active Au(I) catalyst, 1-5 mol%)

  • Anhydrous Toluene (or Dichloromethane)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-alkynylbenzyl alcohol (e.g., 100 mg).

  • Dissolve the substrate in anhydrous toluene to a concentration of 0.01-0.1 M.

  • Add the Gold(I) catalyst (1-5 mol%) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Re-dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and filter through a small plug of Celite® to remove the catalyst.

  • Rinse the Celite® with additional solvent.

  • Combine the filtrates and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1H-isochromene.

Protocol 2: Palladium-Catalyzed Enantioselective Allylic C-H Oxidation[7]

This method constructs the isochroman motif via an innovative C-H activation/oxidation strategy.

Materials:

  • Terminal olefin substrate (e.g., 2-allyl-1-(benzyloxy)benzene) (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Chiral Aryl Sulfoxide-Oxazoline (ArSOX) Ligand (12 mol%)

  • Benzoquinone (BQ) (2.0 equiv)

  • Acetic Acid (AcOH) (3.0 equiv)

  • tert-Amyl alcohol

Procedure:

  • To an oven-dried vial equipped with a stir bar, add Pd(OAc)₂ (10 mol%) and the chiral ArSOX ligand (12 mol%).

  • Add tert-amyl alcohol and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst complex.

  • Add the terminal olefin substrate (1.0 equiv), benzoquinone (2.0 equiv), and acetic acid (3.0 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir for 24-48 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the enantioenriched isochroman. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

References

  • Schmarp, T. M., & Widenhoefer, R. A. (2016). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. PMC. [Link]
  • Hull, K. L., et al. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis.
  • BenchChem. (2025).
  • Nickerson, L. A., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science. [Link]
  • Fallan, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Organic & Biomolecular Chemistry. [Link]
  • Wang, Y., et al. (2023). Organocatalytic enantioselective construction of axially chiral (1H)-isochromen-1-imines. Organic & Biomolecular Chemistry. [Link]
  • BenchChem. (2025). A Comparative Guide to Isochroman Synthesis: An Analysis of Key Methodologies. BenchChem.
  • BenchChem. (2025).
  • Gracia, J., & Colet, J. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Yamamoto, H., & Futatsugi, K. (2005). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B. [Link]
  • Maryasin, B., & List, B. (2019). The Pictet-Spengler Reaction Updates Its Habits.
  • González-López, M., & Toste, F. D. (2013).
  • Fulmer, G. R., et al. (2010). Deactivation of metal catalysts in liquid phase organic reactions.
  • Gildner, P. G., & Colacot, T. J. (2014). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions.
  • Mondal, S., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant.
  • Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
  • Pfretzschner, T., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Inorganic Chemistry. [Link]
  • Fetisov, V. M., & Broadbelt, L. J. (2005). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for N-Hexane --> Propane + Propene. The Journal of Physical Chemistry A. [Link]
  • Li, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Fürstner, A. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Isochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of isochroman-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising therapeutic agents. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor solubility in aqueous media. What are the primary reasons for this?

A1: The poor aqueous solubility of this compound derivatives typically stems from their molecular structure. The isochroman core is a bicyclic ether, which is predominantly hydrophobic. While the hydroxyl group at the 4-position and any other polar functional groups contribute to some degree of polarity, the overall lipophilic nature of the scaffold often dominates, leading to low solubility in water. The crystal lattice energy of the solid form also plays a crucial role; a highly stable crystalline structure will require more energy to be disrupted by solvent molecules, thus reducing solubility.

Q2: What are the initial steps I should take to assess the solubility profile of my this compound derivative?

A2: A systematic approach is key. Begin by determining the equilibrium solubility in a range of relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand if your compound's solubility is pH-dependent. Additionally, assessing solubility in common organic solvents (e.g., ethanol, propylene glycol, DMSO) can inform potential co-solvent or formulation strategies. This initial screening will provide a baseline and guide the selection of the most appropriate solubility enhancement technique.

Q3: Are there any structural modifications I can consider to improve the solubility of my this compound derivative?

A3: Yes, structural modification can be a powerful strategy during the lead optimization phase. The goal is to introduce polar functional groups without compromising the pharmacological activity of the compound. Consider adding ionizable groups such as amines or carboxylic acids, which can form salts and significantly increase aqueous solubility.[1] Alternatively, incorporating non-ionizable but polar groups like hydroxyls, amides, or short polyethylene glycol (PEG) chains can also enhance solubility by increasing hydrogen bonding potential with water.[1] However, it's crucial to consider the potential impact on the compound's crystal packing and overall physicochemical properties.[1]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting guides for common solubility issues encountered with this compound derivatives, complete with experimental protocols.

Issue 1: Poor Aqueous Solubility for In Vitro Biological Assays

When faced with low aqueous solubility that hampers the reliability of your in vitro assays, several strategies can be employed.

Causality: If your this compound derivative possesses ionizable functional groups (either acidic or basic), its solubility will be pH-dependent.[2] For a weakly basic derivative, decreasing the pH below its pKa will lead to protonation and the formation of a more soluble cationic species. Conversely, for a weakly acidic derivative, increasing the pH above its pKa will result in deprotonation to form a more soluble anionic species.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl buffer for pH 2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4, and a basic buffer for pH > 8).

  • Sample Preparation: Add an excess amount of your solid this compound derivative to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Interpretation: Plot the measured solubility against the pH to generate a pH-solubility profile. This will reveal the pH at which your compound exhibits maximum solubility.

Troubleshooting:

  • Precipitation in Assay Media: If the pH of your stock solution is significantly different from the assay buffer, precipitation may occur upon dilution. Prepare the stock solution in a buffer with a pH that maintains solubility and is compatible with the assay conditions.

  • Compound Instability: Extreme pH values can sometimes lead to chemical degradation. Assess the stability of your compound at different pH values by monitoring for the appearance of degradation products via HPLC over time.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This can increase the solubility of non-polar compounds like many this compound derivatives by reducing the energy required to create a cavity for the solute.[3]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound derivative in each co-solvent.

  • Titration: In separate vials, add increasing volumes of the co-solvent stock solution to a fixed volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Solubility Determination: Observe the solutions for any signs of precipitation. The point at which the solution remains clear upon mixing and equilibration represents the solubility in that co-solvent/buffer ratio. Quantify the solubility using an appropriate analytical method.

  • Optimization: Identify the co-solvent and the minimum concentration required to achieve the desired solubility for your assay.

Troubleshooting:

  • Cell Toxicity: High concentrations of organic solvents can be toxic to cells in biological assays. Always determine the maximum tolerable co-solvent concentration for your specific cell line in a separate vehicle control experiment.

  • Precipitation upon Dilution: Rapid dilution of a co-solvent stock into an aqueous buffer can cause the compound to precipitate. To mitigate this, add the stock solution dropwise while vortexing the buffer.

Issue 2: Low Oral Bioavailability Due to Poor Solubility

For in vivo studies, especially oral administration, poor aqueous solubility is a major hurdle that often leads to low and variable bioavailability.[4] More advanced formulation strategies are typically required to address this.

Causality: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4][5] This can enhance solubility by converting the drug to an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved.[4] The hydrophilic carrier also improves the wettability of the drug particles.[4]

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Carrier Selection: Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Solvent Selection: Choose a common volatile solvent in which both the this compound derivative and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve the drug and the carrier in the selected solvent at various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a solid mass.

  • Drying and Milling: Further dry the solid mass in a vacuum oven to remove any residual solvent. Gently grind the resulting solid dispersion into a fine powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution rate of the solid dispersion to the pure drug.

Troubleshooting:

  • Recrystallization: Amorphous forms are thermodynamically unstable and can recrystallize over time, especially in the presence of moisture. Store solid dispersions in a desiccator and monitor for any changes in crystallinity during stability studies. The choice of polymer is crucial for inhibiting recrystallization.

  • Phase Separation: If the drug and carrier are not fully miscible, phase separation can occur, leading to a less effective solid dispersion. Screening different polymers and drug-to-carrier ratios is important to ensure miscibility.

Diagram: Solid Dispersion Workflow

G cluster_prep Preparation A Dissolve Drug & Carrier in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying & Milling B->C D DSC Analysis C->D E XRPD Analysis C->E F In Vitro Dissolution Testing C->F

Caption: Workflow for preparing and evaluating solid dispersions.

Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6] The reduction of particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in the dissolution velocity.[7]

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Stabilizer Screening: Screen various stabilizers (e.g., polysorbates, poloxamers, lecithin, HPMC) to identify one that effectively prevents particle aggregation.

  • Premix Preparation: Prepare a coarse suspension of the this compound derivative in an aqueous solution of the selected stabilizer.

  • Wet Milling: Introduce the coarse suspension into a high-energy media mill (e.g., a bead mill). The milling media (e.g., zirconium oxide beads) will break down the drug microparticles into nanoparticles.

  • Milling Parameters: Optimize milling parameters such as milling time, speed, and bead size to achieve the desired particle size distribution (typically below 500 nm).

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Solidification (Optional): If a solid dosage form is desired, the nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant to produce a solid powder that can be readily reconstituted.

Troubleshooting:

  • Particle Aggregation: This is a common issue and indicates insufficient stabilization.[1] Screen a wider range of stabilizers or use a combination of stabilizers (e.g., an electrostatic and a steric stabilizer).

  • Crystal Growth (Ostwald Ripening): Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an increase in the average particle size.[1] The choice of stabilizer is critical to prevent this. Proper storage conditions are also important.

  • Contamination from Milling Media: Ensure that the milling media is of high quality and resistant to erosion to avoid contamination of the nanosuspension.

Diagram: Nanosuspension Preparation and Evaluation Logic

G Start Poorly Soluble This compound Derivative Stabilizer Screen Stabilizers (Surfactants/Polymers) Start->Stabilizer Premix Prepare Coarse Suspension Stabilizer->Premix Milling Wet Media Milling Premix->Milling Characterize Characterize: - Particle Size (DLS) - PDI - Zeta Potential Milling->Characterize Evaluate Evaluate: - Dissolution Rate - Stability Characterize->Evaluate Outcome Improved Bioavailability Formulation Evaluate->Outcome

Caption: Logical flow for developing a nanosuspension formulation.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like this compound derivatives, within their cavity, forming an inclusion complex.[8][9][10] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in water.[8][9]

Experimental Protocol: Preparation of Cyclodextrin Complexes by Kneading

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.

  • Drug Incorporation: Gradually add the this compound derivative to the paste while continuously triturating. Knead for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR spectroscopy, DSC, and NMR spectroscopy. Changes in the characteristic peaks of the drug indicate its inclusion within the cyclodextrin cavity.[8][11]

  • Solubility and Dissolution: Determine the increase in solubility through phase solubility studies and compare the dissolution rate of the complex to the pure drug.

Troubleshooting:

  • Inefficient Complexation: If solubility enhancement is minimal, consider other preparation methods like co-evaporation or freeze-drying, which can sometimes yield higher complexation efficiency.[12] The stoichiometry of the drug to cyclodextrin may also need optimization.

  • Competition with Excipients: In a final formulation, other excipients could potentially compete with the drug for the cyclodextrin cavity. This should be evaluated during formulation development.

Data Summary Table

TechniquePrinciple of Solubility EnhancementTypical Fold Increase in SolubilityKey AdvantagesKey Considerations
pH Adjustment Ionization of the drug molecule.Variable (highly dependent on pKa)Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduction of solvent polarity.2 to 50-foldEasy to prepare and screen.Potential for toxicity at high concentrations; risk of precipitation upon dilution.
Solid Dispersions Conversion to amorphous form, improved wettability.10 to 100-foldSignificant solubility enhancement; suitable for oral dosage forms.Physical instability (recrystallization); potential for phase separation.
Nanosuspensions Increased surface area leading to faster dissolution.N/A (focus on dissolution rate)High drug loading; applicable to various administration routes.Requires specialized equipment; potential for particle aggregation and crystal growth.
Cyclodextrin Complexes Encapsulation of the hydrophobic drug in a hydrophilic shell.5 to 200-foldHigh solubility enhancement; can also improve stability.Limited to molecules that fit the cyclodextrin cavity; can be costly.

This technical support guide provides a starting point for addressing the solubility challenges associated with this compound derivatives. The key to success lies in a systematic and rational approach to formulation development, guided by a thorough understanding of the physicochemical properties of your specific compound.

References

  • Singh, R., Bharti, N., & Madan, J. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 171-183.
  • Liu, R. (Ed.). (2007).
  • de Azevedo, M. B. M., & de Matos, J. D. R. (2011). A literature review of cyclodextrin inclusion complexes characterization-part ii: x-ray diffraction, infrared spectroscopy and. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-6.
  • He, S., & Mu, H. (2023). Microenvironmental pH Modification in Buccal/Sublingual Dosage Forms for Systemic Drug Delivery. Pharmaceutics, 15(2), 589.
  • Agarwal, V., & Bajpai, M. (2013). Stability Issues Related To Nanosuspension: A Review. Pharmaceutical Nanotechnology, 1(2), 85-92.
  • Bhalani, D. V., & Nutan, B. (2016). Solid state characterization of domperidone: hydroxypropyl-β-cyclodextrin inclusion complex. Journal of Applied Pharmaceutical Science, 6(1), 129-135.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Stability issues of nanosuspensions in drug delivery. Journal of applied pharmaceutical science, 1(6), 46.
  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biological Engineering and Medicine, 2(1), 1-6.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: A promising drug delivery system. Journal of advanced pharmaceutical technology & research, 2(2), 81.
  • Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., Al-Jenoobi, F. I., Raish, M., Yacoub, A., & Alam, M. A. (2017). Formulation strategies of nanosuspensions for various administration routes. Journal of drug delivery science and technology, 39, 23-35.
  • Shid, R. L., Dhole, S. N., Kulkarni, N., & Shid, S. L. (2014). Formulation and evaluation of nanosuspension for drug delivery of simvastatin. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(4), 2650-2665.
  • Antal, I., & Zelkó, R. (2012). Composition optimization and stability testing of a parenteral antifungal solution based on a ternary solvent system. Acta pharmaceutica, 62(3), 337-346.
  • Basit, A. W., & Brocchini, S. (2024). Grand challenges in oral drug delivery. Frontiers in Drug Delivery, 4, 1380149.
  • de Souza, J., & de Almeida, A. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 13(16), 2707.
  • Akbari, B., & Tavandashti, M. P. (2020). Challenges and recent progress in oral drug delivery systems for biopharmaceuticals.
  • Fenyvesi, É., & Szente, L. (2015). Drug-cyclodextrin complexes: an approach to enhance the solubility and dissolution properties of poorly soluble drugs.
  • Patil, J. S., & Jagadevappa, P. S. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 42-50.
  • Singh, J., Walia, M., & Harikumar, S. L. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(5), 148-155.
  • Reddy, A. K., & Murthy, K. R. (2011). Nanosuspensions: Ideal approach for the drug delivery of poorly water soluble drugs. Der Pharmacia Lettre, 3(2), 203-213.
  • Patel, J. R., & Patel, M. M. (2012). Solid dispersion: methods and polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-8.
  • Chappell, L. L., & Mauger, J. W. (1992). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of pharmaceutical sciences, 81(5), 460-464.
  • Pharmacophore. (2012). Nanosuspension: A Promising Drug Delivery System.
  • Kumar, S., & Singh, S. (2020). A systematic review on solid dispersion: enhancing the solubility of poorly soluble drug. Austin J Pharm Sci, 5(2), 1026.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: an approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87.
  • Szafraniec-Szczęsny, J., Wójcik-Pastuszka, D., Ciemięga, I., Kordyka, A., & Musiał, W. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(11), 3345.
  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Chadha, R., & Saini, A. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 21(9), 5355-5378.
  • Geetha, G., Poojitha, D., & Khan, K. A. A. (2014). Various techniques for preparation of nanosuspension-a review. International Journal of Pharma Research & Review, 3(9), 30-37.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). Solid dispersion: solubility enhancement technique for poorly water soluble drugs.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin ternary inclusion complexation: A strategy to improve solubility of poorly soluble drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Patsnap. (2024). How does pH affect drug delivery?
  • Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., Al-Jenoobi, F. I., Raish, M., Yacoub, A., & Alam, M. A. (2017). Formulation strategies of nanosuspensions for various administration routes. Journal of Drug Delivery Science and Technology, 39, 23-35.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.
  • ACS Publications. (2021). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. International journal of pharmaceutics, 511(2), 972-983.
  • Williams, H. D., & Pouton, C. W. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Pharmaceutics, 13(12), 2017.
  • ResearchGate. (2015). Solving solubility issues with amorphous solid dispersions.
  • IJPPR. (2025). Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations.
  • ResearchGate. (2014). List of parenteral drug formulations containing co-solvents and surfactants.
  • Al-Achi, A., & Gupta, M. R. (2010). Effective formulation development strategies for poorly soluble active pharmaceutical ingredients (APIs). American Pharmaceutical Review, 13(6), 12-18.
  • Khan, I. U., & Kazi, M. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49, 467-475.
  • Avdeef, A., & Tsinman, O. (2006). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET and DMPK, 4(4), 213-238.
  • Streng, W. H. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of pharmaceutical sciences, 73(12), 1679-1684.
  • Al-Zoubi, N., Odah, F., & Al-Jabari, M. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 1-15.

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Improving stability of isochroman-4-ol during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isochroman-4-ol Stability and Handling

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability and integrity of this compound during storage and experimental handling. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Understanding the Instability of this compound

This section addresses the fundamental chemical characteristics of this compound that contribute to its degradation. Understanding these principles is the first step toward effective stability management.

Q1: We've observed a decrease in the purity of our this compound sample over time, even when stored at the recommended room temperature. What makes this compound susceptible to degradation?

A1: The instability of this compound stems primarily from its molecular structure, which features a benzylic alcohol functional group. A benzylic alcohol is one where the hydroxyl (-OH) group is attached to a carbon atom that is, in turn, bonded to a benzene ring. This specific arrangement is known to be susceptible to oxidation.[1][2]

The key factors are:

  • Oxidation: The benzylic position is prone to oxidation, converting the secondary alcohol into a ketone. In the case of this compound, this primary degradation product is isochroman-4-one . This process can be accelerated by exposure to atmospheric oxygen, heat, light, and trace metal impurities.[3]

  • Acid/Base Sensitivity: While less common under standard conditions, the cyclic ether linkage and the alcohol group can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other side reactions.

Below is a diagram illustrating the key functional groups and the primary oxidation pathway.

G cluster_0 This compound Structure & Instability cluster_1 Primary Degradation Pathway I4OL This compound (C₉H₁₀O₂) BenzylicOH Benzylic Alcohol (Primary site of oxidation) I4OL->BenzylicOH Susceptible Group CyclicEther Cyclic Ether (Potential for acid-catalyzed cleavage) I4OL->CyclicEther Structural Feature I4OL_start This compound I4ONE_end Isochroman-4-one (Primary Degradant) I4OL_start->I4ONE_end Oxidation (O₂, heat, light, metal ions)

Caption: Key structural features of this compound and its primary oxidative degradation pathway.

Part 2: Proactive Stability Management: Storage and Handling

Proper storage and handling are critical to minimizing degradation and ensuring the reliability of your experimental results.

Q2: What are the definitive, optimized storage conditions for long-term stability of this compound?

A2: While some suppliers suggest room temperature storage for short-term shipping, this is not optimal for long-term stability.[4][5] For preserving high purity over months or years, we recommend a multi-faceted approach summarized in the table below. The core principle is to mitigate the factors that promote oxidation.

ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C to 4°CRoom Temperature (cool, dry)Reduces the kinetic rate of oxidative and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerDisplaces atmospheric oxygen, the primary oxidizing agent.[2]
Light Amber Glass Vial / Store in DarkOpaque Secondary ContainerPrevents photolytic degradation, which can generate free radicals and accelerate oxidation.
Container Borosilicate Glass (Type I)High-Quality PolymerMinimizes potential leaching of impurities or catalytic activity from the container surface. Ensure containers are securely sealed.[6]

Q3: Our lab handles this compound in solution. Are there specific solvent considerations we should be aware of?

A3: Absolutely. The choice of solvent can significantly impact stability.

  • Recommended Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). Ensure solvents are peroxide-free, especially THF.

  • Solvents to Avoid for Long-Term Storage: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in potential side reactions. Halogenated solvents like chloroform should also be used with caution, as they can degrade to form acidic byproducts.

  • Purity is Key: Always use solvents of the highest possible purity (e.g., HPLC grade or higher). Non-stabilized or lower-grade solvents can contain impurities that catalyze degradation.

Part 3: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Observed IssuePotential Cause(s)Recommended Actions & Troubleshooting Steps
A new, less polar peak appears in my HPLC/LC-MS analysis of an aged sample. Oxidation to Isochroman-4-one: This is the most common degradation pathway. The ketone is less polar than the alcohol, resulting in a shorter retention time in reverse-phase HPLC.1. Confirm Identity: If possible, run an authentic standard of isochroman-4-one to confirm the peak's identity by retention time. Alternatively, use LC-MS to check if the mass of the new peak corresponds to isochroman-4-one (M.W. 148.16 g/mol ). 2. Review Storage: Check your storage conditions against the optimal recommendations in Part 2. Was the vial properly sealed? Was it exposed to light? 3. Purification: If the impurity level is unacceptable, the material may need to be re-purified via column chromatography or recrystallization.
The solid material has developed a yellowish tint. Formation of Chromophores: The formation of isochroman-4-one or other minor degradation products can introduce chromophores that absorb visible light, leading to a color change.1. Assess Purity: A color change is a strong indicator of degradation. Immediately assess the purity of the material using a quantitative method like HPLC or qNMR. 2. Discard if Necessary: If purity has dropped significantly (>5-10%), it is often best to discard the material to avoid compromising experimental results.[7]
Inconsistent results in bioassays or chemical reactions. Reduced Purity/Active Concentration: The presence of degradants means the actual concentration of this compound is lower than calculated. The degradant (isochroman-4-one) may also have different or interfering activity.1. Implement Routine Purity Checks: Before starting a critical experiment, always run a quick purity check on your this compound stock. 2. Use Freshly Prepared Solutions: Prepare solutions fresh from solid material whenever possible. If using a stock solution, do not use it if it is more than a few weeks old without re-verifying its purity.
Material fails to dissolve completely in a previously suitable solvent. Polymerization/Side Reactions: Under certain conditions (e.g., strong acid/base contamination, excessive heat), minor oligomerization or polymerization byproducts can form, which may have poor solubility.1. Test a New Vial: Try dissolving material from a fresh, unopened vial to rule out systemic issues with the solvent. 2. Filter Solution: For immediate use, you may be able to filter the solution through a 0.22 µm syringe filter to remove insoluble matter, but you must re-quantify the concentration of the filtered solution. 3. Source New Material: This indicates significant degradation, and the batch should likely be replaced.

Part 4: Analytical and Experimental Protocols

To empower your research, we provide the following detailed protocols for assessing and managing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[8]

G cluster_conditions Stress Conditions (24h Incubation) start Prepare 1 mg/mL this compound Stock (in 50:50 Acetonitrile:Water) acid Acidic Add HCl to 0.1 M start->acid Aliquot and Stress base Basic Add NaOH to 0.1 M start->base Aliquot and Stress ox Oxidative Add H₂O₂ to 3% start->ox Aliquot and Stress therm Thermal Heat solution at 60°C start->therm Aliquot and Stress photo Photolytic Expose to UV light (254nm) start->photo Aliquot and Stress analyze Neutralize (if needed), Dilute to 0.1 mg/mL, Analyze by HPLC-UV acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Compare Chromatograms: - Identify Degradation Peaks - Calculate % Degradation - Confirm Method Specificity analyze->end

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 1 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add 1 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[7]

    • Thermal Stress: Place a tightly capped vial in an oven at 60°C.

    • Photolytic Stress: Expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm) in a stability chamber.

    • Control: Keep one aliquot at 4°C in the dark.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by the HPLC-UV method described below.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[7]

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate this compound from its primary degradation product, isochroman-4-one.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Expected Elution Profile: this compound will be more polar and have a longer retention time than the less polar isochroman-4-one.

References

  • PubChem. Benzyl Alcohol - Stability/Shelf Life.
  • Sangster, J. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. [Link]
  • Patsnap Synapse. What is the mechanism of Benzyl Alcohol?[Link]
  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • dos Santos, L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for the Oxa-Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Oxa-Pictet-Spengler Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of oxygen-containing heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to refine and optimize your reaction conditions effectively.

Introduction to the Oxa-Pictet-Spengler Reaction

The oxa-Pictet-Spengler reaction is a valuable transformation in organic synthesis, enabling the construction of various oxygen-containing heterocyclic scaffolds, such as isochromans and tetrahydropyrano[3,4-b]indoles. These structures are prevalent in numerous natural products and medicinally important molecules. The reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. While powerful, the reaction can be sensitive to substrate electronics, steric hindrance, and reaction conditions, often requiring careful optimization to achieve high yields and selectivity.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the oxa-Pictet-Spengler cyclization.

Issue 1: Low or No Product Yield

Question: My oxa-Pictet-Spengler reaction is resulting in a low yield or fails to proceed. What are the potential causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge and can stem from several factors related to starting materials, catalysts, and reaction conditions.

  • Insufficient Catalyst Acidity: The reaction is acid-catalyzed and relies on the formation of a highly electrophilic oxocarbenium ion intermediate.[1][2] If the catalyst is not sufficiently acidic, the formation of this key intermediate will be slow or negligible.

    • Troubleshooting:

      • Increase Catalyst Acidity: If using a mild Brønsted acid (e.g., p-toluenesulfonic acid), consider switching to a stronger acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂.[3] For enantioselective reactions, highly acidic chiral phosphoric acids or imidodiphosphoric acids have proven effective.[1]

      • Catalyst Loading: Ensure the appropriate catalyst loading is used. While catalytic amounts are typical, some systems may require higher loadings. Titrate the catalyst loading to find the optimal concentration.

  • Poorly Nucleophilic Aromatic Ring: The cyclization step involves an intramolecular Friedel-Crafts-type reaction where the aromatic ring acts as the nucleophile. Electron-withdrawing groups on the aromatic ring will decrease its nucleophilicity and slow down or inhibit the cyclization.

    • Troubleshooting:

      • Substrate Modification: If possible, consider using a substrate with electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring to enhance its nucleophilicity.[2]

      • Harsher Conditions: For less nucleophilic arenes, higher temperatures and stronger acids may be necessary to drive the reaction to completion.[2]

  • Decomposition of Starting Materials or Product: Aldehydes can be prone to self-condensation or oxidation, especially under harsh acidic conditions. The product itself might also be unstable under the reaction conditions.

    • Troubleshooting:

      • Temperature Control: Start the reaction at a lower temperature and gradually increase it if the reaction is sluggish. For sensitive substrates, running the reaction at 0 °C or even lower may be beneficial.[1]

      • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to degradation.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purity of Reagents and Solvents: Impurities in the starting materials, catalyst, or solvent can significantly impact the reaction outcome. Water, in particular, can interfere with the formation of the oxocarbenium ion.

    • Troubleshooting:

      • Purify Starting Materials: Ensure the β-arylethanol and aldehyde are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

      • Use Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents. If the catalyst is hygroscopic, handle it in a glovebox or under an inert atmosphere.

Decision Tree for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield check_catalyst Is the catalyst sufficiently acidic? start->check_catalyst check_aromatics Is the aromatic ring sufficiently nucleophilic? check_catalyst->check_aromatics Yes increase_acidity Increase catalyst acidity (e.g., TFA, Lewis Acid) check_catalyst->increase_acidity No check_stability Are starting materials/ product stable? check_aromatics->check_stability Yes modify_substrate Use electron-donating groups on the aromatic ring check_aromatics->modify_substrate No check_purity Are reagents and solvents pure and dry? check_stability->check_purity Yes optimize_conditions Optimize temperature and reaction time check_stability->optimize_conditions No purify_reagents Purify starting materials and use anhydrous solvents check_purity->purify_reagents No

Caption: Troubleshooting workflow for low yield in oxa-Pictet-Spengler reactions.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

Answer: Side product formation is often a result of competing reaction pathways or subsequent reactions of the desired product.

  • Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation (aldol-type reactions).

    • Troubleshooting:

      • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.

      • Use of Aldehyde Surrogates: In some cases, using an acetal or ketal as an aldehyde surrogate can prevent self-condensation. The oxocarbenium ion is generated in situ under the acidic conditions.[1]

  • Formation of Dehydrated or Rearranged Products: The initially formed product may undergo further reactions, such as dehydration or rearrangement, under the reaction conditions.

    • Troubleshooting:

      • Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to minimize subsequent reactions.

      • Reaction Time: As with low yield issues, carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Competing Cyclization Pathways: For substrates with multiple potential cyclization sites, a mixture of regioisomers may be formed.

    • Troubleshooting:

      • Directing Groups: The strategic placement of directing groups on the aromatic ring can favor cyclization at a specific position.

      • Steric Hindrance: Introducing steric bulk near a potential cyclization site can disfavor reaction at that position.

Issue 3: Poor Enantioselectivity in Asymmetric Variants

Question: I am performing an enantioselective oxa-Pictet-Spengler reaction, but the enantiomeric excess (ee) is low. How can I improve it?

Answer: Achieving high enantioselectivity is a significant challenge in oxa-Pictet-Spengler reactions due to the highly reactive and transient nature of the oxocarbenium ion intermediate.[1]

  • Catalyst Choice and Structure: The structure of the chiral catalyst is paramount for inducing stereoselectivity.

    • Troubleshooting:

      • Screen Chiral Catalysts: A variety of chiral catalysts have been developed, including chiral phosphoric acids (CPAs), imidodiphosphoric acids (IDPs), and dual-catalyst systems employing a chiral bisthiourea.[1] It is often necessary to screen a range of catalysts to find the optimal one for a given substrate.

      • Catalyst Modification: The steric and electronic properties of the chiral catalyst can be fine-tuned. For example, in BINOL-derived CPAs, modifying the substituents at the 3,3'-positions can have a profound impact on enantioselectivity.[4]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Troubleshooting:

      • Solvent Screening: Screen a variety of solvents with different polarities and coordinating abilities. Non-polar solvents like toluene or dichloromethane are often used.

  • Temperature: The enantioselectivity of a reaction is often temperature-dependent.

    • Troubleshooting:

      • Lower Reaction Temperature: In many cases, lowering the reaction temperature can lead to a significant improvement in enantiomeric excess. Reactions are often run at 0 °C, -30 °C, or even lower.[1]

  • Additives: The presence of additives can sometimes enhance enantioselectivity.

    • Troubleshooting:

      • Co-catalysts: Some systems utilize a co-catalyst, such as an achiral urea in combination with a chiral phosphoric acid, to form a more organized and selective catalytic species.[1]

      • Anion Effects: In dual-catalyst systems, the counter-anion can play a crucial role in stereodetermination. Experimenting with different salts of the achiral co-catalyst (e.g., HCl, HBr) can be beneficial.[1]

Table 1: Comparison of Catalytic Systems for Enantioselective Oxa-Pictet-Spengler Reactions

Catalytic SystemKey FeaturesTypical SubstratesReference
Chiral Phosphoric Acids (CPAs) Bifunctional catalysts with Brønsted acidic and Lewis basic sites.[4]Tryptophols, β-phenylethanols[1]
Imidodiphosphoric Acids (IDPs) Highly acidic Brønsted acids.β-phenylethanols[1]
Dual Catalysis (Chiral Bisthiourea + Amine Salt) Operates under weakly acidic conditions; anion-binding catalysis.[1]Tryptophols[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the oxa-Pictet-Spengler reaction?

A1: The reaction proceeds through the following key steps:

  • Formation of an Oxocarbenium Ion: The acid catalyst protonates the aldehyde or ketone, which then reacts with the hydroxyl group of the β-arylethanol to form a hemiacetal. Subsequent elimination of water generates a highly electrophilic oxocarbenium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethanol attacks the oxocarbenium ion in an intramolecular Friedel-Crafts-type reaction.

  • Rearomatization: A proton is lost from the aromatic ring to restore aromaticity and yield the final cyclized product.

mechanism reactants β-Arylethanol + Aldehyde hemiacetal Hemiacetal reactants->hemiacetal + H⁺ oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium - H₂O cyclized_intermediate Cyclized Intermediate oxocarbenium->cyclized_intermediate Intramolecular Cyclization product Product cyclized_intermediate->product - H⁺

Caption: Simplified mechanism of the oxa-Pictet-Spengler reaction.

Q2: What are the most common Brønsted and Lewis acids used for this reaction?

A2: A range of acids can be employed, with the choice depending on the reactivity of the substrates.

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), trifluoroacetic acid (TFA), and various chiral phosphoric acids (for asymmetric versions).[3][4]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃).

Q3: Can ketones be used instead of aldehydes in the oxa-Pictet-Spengler reaction?

A3: Yes, ketones can be used, although they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity. Reactions with ketones often require stronger acids and higher temperatures to proceed efficiently.

Q4: How does the electronic nature of the aldehyde affect the reaction?

A4: Electron-withdrawing groups on the aldehyde can increase its electrophilicity and potentially accelerate the initial formation of the oxocarbenium ion. Conversely, electron-donating groups may decrease the aldehyde's reactivity.

Q5: Are there any specific work-up procedures recommended for this reaction?

A5: A typical work-up procedure involves quenching the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Experimental Protocols

General Protocol for a Brønsted Acid-Catalyzed Oxa-Pictet-Spengler Reaction

This is a general guideline and may require optimization for specific substrates.

  • To a solution of the β-arylethanol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) under an inert atmosphere, add the aldehyde (1.1-1.5 equiv).

  • Add the Brønsted acid catalyst (e.g., p-TsOH, 10-20 mol%) to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for a Chiral Phosphoric Acid-Catalyzed Enantioselective Oxa-Pictet-Spengler Reaction

This protocol is adapted from literature procedures for the synthesis of enantioenriched tetrahydropyranoindoles and requires careful handling of anhydrous and air-sensitive reagents.

  • To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and the β-arylethanol (1.0 equiv).

  • Dissolve the solids in an anhydrous, non-polar solvent (e.g., toluene, 0.05 M).

  • Cool the reaction mixture to the desired temperature (e.g., -30 °C).

  • Add the aldehyde (1.2 equiv) dropwise to the cooled solution.

  • Stir the reaction at the same temperature and monitor its progress by TLC or chiral HPLC.

  • Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Adili, A., Webster, J.-P., Zhao, C., Mallojjala, S. C., Romero-Reyes, M. A., Ghiviriga, I., Abboud, K. A., Vetticatt, M. J., & Seidel, D. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant.
  • BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem Technical Support.
  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.
  • ResearchGate. (n.d.).
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]
  • Jacobsen, E. N., & Katcher, M. H. (2010). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 132(48), 17138–17140. [Link]
  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. BenchChem Technical Support.
  • Adili, A., et al. (2023). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet-Spengler Reaction and the Development of a Stereodivergent Variant.
  • MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
  • ResearchGate. (2008). The Oxa-Pictet–Spengler Reaction: A Highlight on the Different Efficiency between Isochroman and Phthalan or Homoisochroman Derivative Syntheses. European Journal of Organic Chemistry.
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects.
  • Royal Society of Chemistry. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science.
  • Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Isochroman Derivatives: Unraveling the Role of the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isochroman scaffold represents a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] These compounds have garnered significant attention for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] This guide provides a comparative analysis of the biological activities of isochroman derivatives, with a particular focus on the influence of substitution at the 4-position, comparing the well-studied isochroman-4-ones to other derivatives and exploring the potential role of the hydroxyl group in isochroman-4-ol.

The Isochroman Scaffold: A Versatile Pharmacophore

The isochroman core, a bicyclic ether, serves as a versatile template for the design of bioactive molecules. Its structural rigidity and the ability to introduce a variety of substituents at different positions allow for the fine-tuning of its pharmacological properties. Medicinal chemists have successfully synthesized a plethora of isochroman derivatives with diverse medicinal applications, targeting a range of biological pathways.[1]

Isochroman-4-one Derivatives: A Hub of Biological Activity

A significant body of research has focused on isochroman-4-one derivatives, where a carbonyl group at the 4-position is a key structural feature. These compounds have demonstrated a remarkable array of biological effects.

Antihypertensive and Cardiovascular Effects

Recent studies have highlighted the potential of isochroman-4-one derivatives as antihypertensive agents. For instance, hybrids of 7,8-dihydroxy-3-methyl-isochroman-4-one with an arylpiperazine moiety, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil, have been synthesized and evaluated.[3] Several of these hybrids exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity.[3] Notably, the most potent compound significantly reduced blood pressure in spontaneously hypertensive rats, comparable to naftopidil, without affecting the basal heart rate.[3] Furthermore, nitric oxide-releasing derivatives of isochroman-4-one have been developed, showing promise as novel antihypertensive agents.[3]

Acetylcholinesterase Inhibition

Isochroman-4-one hybrids bearing an N-benzyl pyridinium moiety have been designed as dual binding site acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] Many of these compounds displayed potent anti-AChE activity in the nanomolar range, with one derivative exhibiting an IC50 value of 8.9 nM and high selectivity over butyrylcholinesterase.[4] Kinetic and molecular modeling studies suggest a mixed-type inhibition, with the compound binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4]

Cardioprotective Activity

A hydrogen-sulfide-releasing hybrid of an isochroman-4-one derivative has been identified as a potential cardioprotective agent for treating cardiac hypertrophy.[5][6] This hybrid demonstrated the ability to protect against cardiomyocyte hypertrophy in vitro and reduce TAC-induced cardiac hypertrophy in vivo, suggesting its potential in mitigating cardiac remodeling and heart failure.[5][6]

The Enigmatic this compound: A Potential Modulator of Activity

While extensive data exists for isochroman-4-one derivatives, there is a notable scarcity of direct experimental evidence for the biological activity of this compound. However, by examining structurally related compounds and considering fundamental principles of structure-activity relationships (SAR), we can infer the potential influence of the 4-hydroxyl group.

The reduction of the carbonyl group in isochroman-4-one to a hydroxyl group in this compound introduces a chiral center and alters the electronic and steric properties at this position. This modification can significantly impact how the molecule interacts with biological targets.

Insights from Isoflavan-4-ols: A Case for Anticancer Potential

Structurally analogous to isochroman-4-ols are the isoflavan-4-ols, which are known to possess a broad spectrum of biological activities, including anticancer effects.[7] The presence and stereochemistry of the hydroxyl group in isoflavan-4-ols can be crucial for their cytotoxic activity. This suggests that this compound and its derivatives could also exhibit interesting anticancer properties, a hypothesis that warrants further investigation. Synthetic isoflavone analogs have shown significant inhibitory effects on cancer cell proliferation at very low concentrations.[8]

Comparative Analysis of Biological Activities

To provide a clearer perspective, the following table summarizes the known biological activities of various isochroman derivatives. It is important to note the current gap in the literature regarding specific activity data for this compound.

Isochroman Derivative ClassKey Biological ActivitiesRepresentative Examples/Studies
Isochroman-4-ones Antihypertensive, α1-adrenergic receptor antagonism, VasodilationHybrids of 7,8-dihydroxy-3-methyl-isochroman-4-one and arylpiperazine.[3]
Acetylcholinesterase InhibitionN-benzyl pyridinium hybrids of isochroman-4-one.[4]
CardioprotectiveHydrogen-sulfide-releasing hybrids of isochroman-4-one.[5][6]
Isoflavones (Related Structures) AnticancerSynthetic fluoro- and amino-substituted isoflavones.[8]
General Isochromans Antioxidant, Antimicrobial, Anti-inflammatoryWidely reported for the isochroman scaffold.[1][2]
This compound Largely Unexplored-

Structure-Activity Relationships: The Significance of the 4-Position

The available data strongly suggests that the functionality at the 4-position of the isochroman ring is a critical determinant of biological activity.

  • Carbonyl Group (C=O) in Isochroman-4-ones: The electrophilic nature of the carbonyl carbon and its ability to act as a hydrogen bond acceptor are likely key to the interactions with various biological targets, as seen in AChE inhibition and α1-adrenergic receptor antagonism.[3][4]

  • Hydroxyl Group (C-OH) in this compound: The introduction of a hydroxyl group introduces a hydrogen bond donor and acceptor, as well as a chiral center. This could lead to different binding modes and potentially new biological activities. The stereochemistry of this hydroxyl group would likely play a crucial role in target recognition and binding affinity.

Future Directions and Experimental Protocols

The significant biological activities of isochroman-4-one derivatives and the promising, albeit inferred, potential of this compound underscore the need for further research. A direct, systematic evaluation of this compound and its derivatives is essential to fully elucidate their therapeutic potential.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of isochroman-4-one.

Workflow for the Reduction of Isochroman-4-one to this compound:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Work-up and Purification start Dissolve isochroman-4-one in a suitable solvent (e.g., methanol, ethanol). reagent Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C. start->reagent stir Stir the reaction mixture at room temperature until completion (monitored by TLC). reagent->stir quench Quench the reaction by the slow addition of water or dilute acid. stir->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4). extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound and its derivatives, a standard MTT assay can be performed.

Workflow for MTT Assay:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement seed Seed cancer cells in a 96-well plate and incubate. treat Treat cells with varying concentrations of test compounds. seed->treat add_mtt Add MTT solution to each well. treat->add_mtt incubate_mtt Incubate to allow formazan crystal formation. add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. incubate_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->measure

Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The isochroman scaffold is a rich source of biologically active compounds. While isochroman-4-one derivatives have been extensively studied, revealing potent activities across various therapeutic areas, this compound remains a largely unexplored entity. Based on the activities of structurally related isoflavan-4-ols, it is reasonable to hypothesize that this compound and its derivatives may also possess significant biological properties, particularly in the realm of anticancer research. This guide highlights the current state of knowledge and underscores the compelling need for dedicated studies to unlock the full therapeutic potential of this compound. Such research will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

  • (Reference to a general review on isochroman synthesis and activity - to be popul
  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
  • Structures of isoflavan-4-ols.
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  • Synthesis, biological evaluation and structure-activity relationship studies of isoflavene based Mannich bases with potent anti-cancer activity. PubMed. [Link]
  • (Reference for chemoenzymatic synthesis of 4-hydroxyisochroman-1-ones - to be popul
  • (Reference for chemoenzymatic synthesis of 4-hydroxyisochroman-1-ones - to be popul
  • Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors. PubMed. [Link]
  • Lesson Learned from Nature for the Development of Novel Anti-Cancer Agents: Implication of Isoflavone, Curcumin, and their Synthetic Analogs. PMC. [Link]
  • Research progress in biological activities of isochroman derivatives.
  • Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. PubMed. [Link]
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
  • Isoflavone core structure and isoflavone analogues with potential anticancer activity.
  • Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. Semantic Scholar. [Link]
  • Research progress in biological activities of isochroman deriv
  • Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity rel
  • Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins. PubMed. [Link]
  • An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. MDPI. [Link]
  • Isochroman synthesis. Organic Chemistry Portal. [Link]
  • Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. MDPI. [Link]
  • (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. [Link]
  • Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]
  • Editorial: Small organic molecules with anticancer activity. Frontiers. [Link]
  • Comparative Study of Antibacterial, Antibiofilm, Antiswarming and Antiquorum Sensing Activities of Origanum vulgare Essential Oil and Terpinene-4-ol against P
  • Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. PubMed. [Link]
  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. MDPI. [Link]
  • Anti-Inflammatory Effects of Compounds
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  • Anti-Inflammatory Activity of N
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A Researcher's Guide to Isochroman-4-ol Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

1 Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC - NIH 2 The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Request PDF - ResearchGate 3 An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide | Request PDF - ResearchGate 4 Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes - eScholarship 5 Isochroman synthesis - Organic Chemistry Portal 6 Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity - MDPI 7 Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed 13 _ Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC - NIH 14 Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy - Semantic Scholar 15 Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - Semantic Scholar

The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals. Isochroman-4-ol, in particular, serves as a key intermediate for accessing a diverse array of more complex derivatives. The strategic introduction of the hydroxyl group at the C4 position opens avenues for further functionalization, making the efficient and selective synthesis of this alcohol paramount for drug discovery and development programs.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into the advantages, limitations, and practical considerations of each approach. All quantitative data is summarized for direct comparison, and detailed, self-validating protocols for key methods are provided to ensure reproducibility.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around two core strategies: the reduction of the corresponding ketone, isochroman-4-one, and intramolecular cyclization reactions to construct the heterocyclic ring system. The choice between these routes is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control.

G cluster_0 Synthetic Approaches to this compound Start Starting Materials Route2 Route 2: Intramolecular Cyclization Start->Route2 e.g., Oxa-Pictet-Spengler Variants Intermediate Isochroman-4-one Start->Intermediate e.g., Parham Cyclization Route1 Route 1: Reduction Product This compound Route1->Product Route2->Product Intermediate->Route1 Key Precursor

Caption: High-level overview of the main synthetic pathways to this compound.

Route 1: Reduction of Isochroman-4-one

The most direct and commonly employed route to this compound is the reduction of isochroman-4-one. The accessibility of the ketone precursor, often prepared via methods like the Parham-type cyclization, makes this a highly attractive approach.[1] The choice of reducing agent is critical and directly influences the reaction's efficiency, selectivity, and safety profile.

Mechanistic Considerations: Hydride Delivery

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of isochroman-4-one. The approach of the hydride can occur from either the top or bottom face of the planar carbonyl group, leading to a racemic mixture of the alcohol unless a chiral reducing agent or catalyst is employed.

Comparative Analysis of Reducing Agents
Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol/Ethanol0 to RT1 - 3>95Operationally simple, safe, inexpensive, excellent yields.[2]Not stereoselective, requires protic solvent for workup.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF/Ether0 to RT1 - 2~90-95Highly reactive, reduces most carbonyls.Pyrophoric, requires stringent anhydrous conditions, highly reactive with protic solvents.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol/Ethyl AcetateRT12 - 24Variable"Green" reagent, scalable, high yields possible.Requires specialized high-pressure equipment, potential for over-reduction.
Field-Proven Insight: Sodium Borohydride as the Workhorse

For most lab-scale applications, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol represents the optimal choice. Its high yield, operational simplicity, and enhanced safety profile compared to LiAlH₄ make it the go-to reagent. The reaction is typically clean, and the product can be isolated with a simple aqueous workup and extraction.

Detailed Protocol: NaBH₄ Reduction of Isochroman-4-one
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add isochroman-4-one (1.0 eq) and dissolve it in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding acetone to consume excess NaBH₄, followed by a slow addition of 1 M HCl until the pH is ~5-6.

  • Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by column chromatography if necessary.

Route 2: Intramolecular Cyclization Strategies

An alternative approach involves the construction of the isochroman ring system with the C4-hydroxyl group already in place or installed concurrently. These methods, such as the Oxa-Pictet-Spengler reaction and other intramolecular etherifications, offer a convergent route to the target molecule.

Oxa-Pictet-Spengler Cyclization

The Oxa-Pictet-Spengler reaction is a powerful tool for synthesizing isochromans.[3] It typically involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. While classically used to form the isochroman core, variations can be adapted to yield C4-substituted derivatives. A modern variant utilizes epoxides as aldehyde surrogates, significantly expanding the reaction's scope.[4]

G cluster_1 Oxa-Pictet-Spengler Variant Workflow Reactants β-Phenylethanol + Epoxide Catalyst Acid Catalyst (e.g., TfOH in HFIP) Reactants->Catalyst Step1 Meinwald Rearrangement (in situ) Catalyst->Step1 Step2 Intramolecular Cyclization Step1->Step2 Aldehyde formation Product Substituted Isochroman Step2->Product

Caption: Workflow for isochroman synthesis via an epoxide-based Oxa-Pictet-Spengler reaction.[4]

Mechanistic Rationale

In the variant using epoxides, an acid catalyst first promotes the Meinwald rearrangement of the epoxide to generate an aldehyde in situ. This highly reactive intermediate is immediately trapped by the nucleophilic β-phenylethanol. The subsequent intramolecular cyclization, driven by the activation of the alcohol by the aromatic ring, forms the isochroman core. This approach avoids the handling of potentially unstable aldehydes and expands the diversity of accessible isochroman structures.[4]

Other Intramolecular Etherifications

Other strategies involve the intramolecular cyclization of a suitably functionalized precursor, such as a 2-(2-haloethyl)benzyl alcohol derivative. These reactions typically proceed via an Sₙ2 mechanism, where the benzylic alcohol acts as a nucleophile to displace a leaving group, forming the heterocyclic ether linkage. The success of this approach hinges on the efficient synthesis of the linear precursor.

Performance Comparison of Cyclization Routes
MethodKey PrecursorsCatalyst/ReagentYield (%)Key AdvantagesKey Disadvantages
Oxa-Pictet-Spengler (Epoxide Variant) β-Phenylethanol, EpoxideTfOH, HFIP70-90Broad scope, mild conditions, avoids handling aldehydes.[4]Requires synthesis of specific epoxide precursors, HFIP is a corrosive solvent.
Intramolecular Sₙ2 Cyclization 2-(2-haloethyl)benzyl alcoholsBase (e.g., NaH)60-80Direct formation of the ring.Multi-step synthesis of the required linear precursor can be low-yielding.

Conclusion and Recommendations

For the direct and high-yielding synthesis of racemic this compound, the reduction of isochroman-4-one using sodium borohydride remains the most reliable and straightforward method for general laboratory use. Its operational simplicity, safety, and cost-effectiveness are unmatched.

For projects requiring access to diverse, substituted this compound analogues, particularly at the C1 position, the Oxa-Pictet-Spengler reaction using epoxides as aldehyde surrogates presents a highly versatile and modern alternative.[4] While requiring more specialized starting materials, it offers a powerful platform for building molecular complexity.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired substitution pattern, scale of the reaction, and available resources. Researchers are encouraged to consider both the efficiency of the final step and the accessibility of the necessary starting materials when designing their synthetic strategy.

References

  • Bergstrom, B. D., & Shaw, J. T. (n.d.). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California.
  • ResearchGate. (n.d.). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.
  • ResearchGate. (n.d.). An Efficient Synthesis of 4-Isochromanones via Parham-Type Cyclization with Weinreb Amide.
  • Wang, Y., et al. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. Semantic Scholar.
  • MDPI. (n.d.). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity.
  • National Center for Biotechnology Information. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Isochroman synthesis.
  • National Center for Biotechnology Information. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. PubMed Central.
  • Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. Journal of Organic Chemistry, 81(5), 1943-1966.
  • Feng, J., et al. (2015). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Semantic Scholar.

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Unambiguous Structural Validation of Isochroman-4-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of novel compounds, such as the pharmacologically relevant isochroman-4-ol, necessitates a robust analytical framework to ensure structural integrity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving complex spin systems and unambiguously establishing connectivity. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a comprehensive approach to validate the structure of this compound.

The Challenge: Beyond the 1D Spectrum

This compound, with its bicyclic structure containing both aromatic and aliphatic regions, presents a moderate level of complexity that can lead to signal overlap and ambiguity in its 1D NMR spectra. The aliphatic protons of the dihydropyran ring, in particular, form a coupled spin network that can be challenging to decipher from simple multiplicity patterns alone. To move beyond educated guesses and achieve definitive structural proof, we must turn to the power of 2D NMR, which spreads spectral information across two frequency dimensions, revealing correlations between nuclei.

The Toolkit: A Trio of 2D NMR Experiments

A strategic combination of three key 2D NMR experiments provides a self-validating system for structural elucidation. Each experiment offers a unique piece of the structural puzzle, and together, they allow for a complete and confident assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). It is the workhorse for establishing proton-proton connectivity within a spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond correlation, ¹JCH). It provides a clear map of which proton is bonded to which carbon.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH), and sometimes even four bonds in conjugated systems. It is crucial for connecting different spin systems and identifying quaternary carbons.[1]

Experimental Workflow: From Sample Preparation to Structural Confirmation

The validation of this compound's structure follows a logical and systematic workflow, beginning with sample preparation and culminating in the integrated analysis of all NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) acq_1d 1D NMR (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d Initial Assessment proc Fourier Transform, Phase Correction, Baseline Correction acq_2d->proc analysis_cosy COSY: Identify ¹H-¹H Spin Systems proc->analysis_cosy analysis_hsqc HSQC: Assign ¹H to Directly Attached ¹³C analysis_cosy->analysis_hsqc analysis_hmbc HMBC: Connect Spin Systems & Assign Quaternary Carbons analysis_hsqc->analysis_hmbc analysis_final Final Structure Validation analysis_hmbc->analysis_final

Figure 1: A generalized workflow for the structural elucidation of this compound using 2D NMR.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity. Standard pulse programs available on the spectrometer's software are used for each experiment.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically performed. Key parameters include the spectral width in both dimensions and the number of increments in the indirect dimension.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths should be set to encompass all proton and carbon signals.

  • HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay should be optimized for typical ²JCH and ³JCH coupling constants (e.g., a delay corresponding to 8 Hz).

Data Interpretation: Assembling the Structural Puzzle

The following sections detail the expected NMR data for this compound and demonstrate how the combined analysis of 2D spectra leads to its unambiguous structural validation.

Structure and Numbering of this compound:

Structure of this compound with atom numbering for NMR assignment.

(Note: The image is a placeholder for the actual molecular structure with atom numbering.)

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135
14.85d1H68.5CH₂
14.70d1H
34.20dd1H65.0CH₂
33.95dd1H
45.05t1H62.0CH
4a---135.0C
57.20d1H128.0CH
67.30t1H129.0CH
77.25t1H127.5CH
87.15d1H125.0CH
8a---132.0C
OH2.50br s1H--

(Disclaimer: The chemical shift values presented are representative and may vary slightly depending on the exact experimental conditions.)

Step 1: Establishing Proton-Proton Connectivity with COSY

The COSY spectrum reveals the coupling network between protons. Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.

Figure 2: Key COSY correlations expected for this compound.

  • Aliphatic Region: A cross-peak between the proton at δ 5.05 (H-4) and the protons at δ 4.20/3.95 (H-3) confirms their adjacency. The protons at δ 4.20 and 3.95 will also show a correlation to each other, indicating they are geminal protons on the same carbon (C-3).

  • Aromatic Region: A clear correlation pathway is expected from H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming the connectivity of the aromatic ring protons.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum is the bridge between the ¹H and ¹³C assignments. Each cross-peak definitively links a proton signal to the carbon signal it is directly attached to.

Table 2: Key HSQC Correlations for this compound

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
4.85 / 4.7068.5H-1 / C-1
4.20 / 3.9565.0H-3 / C-3
5.0562.0H-4 / C-4
7.20128.0H-5 / C-5
7.30129.0H-6 / C-6
7.25127.5H-7 / C-7
7.15125.0H-8 / C-8

This experiment allows for the confident assignment of all protonated carbons. For instance, the proton at δ 5.05 ppm is confirmed to be attached to the carbon at δ 62.0 ppm.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum provides the long-range connectivity information needed to piece the entire molecule together. It is particularly powerful for identifying quaternary carbons, which are not observed in HSQC or DEPT spectra.

G H1 H-1 C3 C-3 H1->C3 ³J C8a C-8a H1->C8a ²J H3 H-3 C4 C-4 H3->C4 ²J C4a C-4a H3->C4a ²J H4 H-4 H4->C4a ²J C5 C-5 H4->C5 ³J H5 H-5 H5->C4a ²J C7 C7 H8 H-8 H8->C8a ²J C6 C6 C1 C-1 C8 C-8

Figure 3: Crucial HMBC correlations for assembling the this compound skeleton.

  • Connecting the Aliphatic and Aromatic Rings: The most critical correlations are those that link the two ring systems. A cross-peak between the benzylic protons H-1 (δ 4.85/4.70) and the quaternary carbon C-8a (δ 132.0) is expected. Similarly, a correlation between the H-5 proton (δ 7.20) and the C-4a carbon (δ 135.0) would be observed.

  • Confirming Quaternary Carbons: The quaternary carbon C-4a will show correlations to H-3 and H-5. The quaternary carbon C-8a will show correlations to H-1 and H-8. These correlations are instrumental in confirming the fusion of the two rings.

  • Validating the Aliphatic Ring Structure: The H-1 protons should show a ³J correlation to C-3, and the H-4 proton should show a ²J correlation to C-3, further solidifying the structure of the dihydropyran ring.

Conclusion: A Self-Validating Approach

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

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A Comparative Guide to the Efficacy of (R)- and (S)-Isochroman-4-ol: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isochroman scaffold has emerged as a privileged structure, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] These molecules have demonstrated a wide array of pharmacological activities, including antioxidant, neuroprotective, antimicrobial, and antihypertensive effects.[1][3] A crucial aspect often dictating the therapeutic potential of chiral molecules is their stereochemistry. The three-dimensional arrangement of atoms can profoundly influence a compound's interaction with biological targets, leading to significant differences in efficacy and safety between enantiomers.[4][5] This guide provides a comprehensive framework for comparing the efficacy of the (R) and (S) enantiomers of isochroman-4-ol, a fundamental building block within this class of compounds.

While direct comparative studies on the biological activities of (R)- and (S)-isochroman-4-ol are not extensively reported in the current literature, this guide will equip researchers with the necessary experimental designs and methodologies to conduct such an investigation. We will delve into the synthesis and chiral separation of these enantiomers and propose a suite of in vitro assays to evaluate their potential antioxidant, neuroprotective, and antimicrobial properties. The causality behind each experimental choice will be elucidated to ensure a robust and self-validating study.

Synthesis and Chiral Resolution of (R)- and (S)-Isochroman-4-ol

A robust comparative study begins with the acquisition of enantiomerically pure compounds. The following sections outline a reliable method for the synthesis of racemic this compound and its subsequent separation into its constituent enantiomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the reduction of isochroman-4-one. A common and effective method involves the use of a reducing agent such as sodium borohydride.

Experimental Protocol:

  • Dissolution: Dissolve isochroman-4-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain racemic this compound.

Chiral Resolution of (R)- and (S)-Isochroman-4-ol by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[6][7] The following protocol is adapted from a method for a structurally similar compound and can serve as a starting point for the resolution of (R)- and (S)-isochroman-4-ol.[6]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and a UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose (e.g., Chiralpak® AD-H), is recommended due to its broad applicability.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of a mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v) to create a 1 mg/mL stock solution.[6]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-Hexane and IPA. The ratio will need to be optimized to achieve baseline separation (a resolution factor > 1.5 is desirable).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • Mobile Phase Composition: Vary the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.[6]

    • Additive: A small amount of an additive like diethylamine (DEA) (0.1%) can be added to the mobile phase to improve peak shape.[6]

  • Elution Order Confirmation: The elution order of the (R)- and (S)-enantiomers must be confirmed by injecting a standard of a single, known enantiomer if available, or by using other analytical techniques such as circular dichroism spectroscopy.[8]

Workflow for Chiral HPLC Method Development:

G racemic Racemic this compound csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) racemic->csp mobile_phase Initial Mobile Phase (n-Hexane/IPA) csp->mobile_phase hplc Perform HPLC Analysis mobile_phase->hplc resolution Evaluate Resolution hplc->resolution optimize Optimize Mobile Phase (Vary Solvent Ratio/Additive) resolution->optimize Resolution < 1.5 separated Baseline Separated Enantiomers resolution->separated Resolution > 1.5 optimize->hplc collect Collect Fractions of (R)- and (S)-enantiomers separated->collect confirm Confirm Absolute Configuration collect->confirm

Caption: Workflow for the development of a chiral HPLC method for the separation of this compound enantiomers.

Proposed Experimental Design for Efficacy Comparison

Once the enantiomers are isolated and their purity confirmed, their biological efficacy can be compared using a variety of in vitro assays. The following sections detail proposed experimental designs for evaluating antioxidant, neuroprotective, and antimicrobial activities.

Antioxidant Activity

The antioxidant potential of the enantiomers can be assessed using multiple assays that measure different aspects of antioxidant action.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare solutions of (R)- and (S)-isochroman-4-ol at various concentrations.

    • Add a solution of DPPH in methanol to each sample.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay:

    • This assay measures the inhibition of peroxyl radical-induced oxidation.

    • Prepare samples of each enantiomer and a positive control (Trolox).

    • The assay is typically performed in a 96-well plate format using a fluorescent probe (e.g., fluorescein).

    • The decay of fluorescence is monitored over time in the presence of a peroxyl radical generator (e.g., AAPH).

    • The antioxidant capacity is determined by comparing the area under the curve to that of the Trolox standard.

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µM)ORAC Value (µmol TE/µmol)
(R)-isochroman-4-olHypothetical ValueHypothetical Value
(S)-isochroman-4-olHypothetical ValueHypothetical Value
Ascorbic Acid (Control)Known ValueN/A
Trolox (Control)Known Value1.0
Neuroprotective Activity

The neuroprotective effects of the enantiomers can be evaluated in cell-based models of neuronal stress.[9][10]

Experimental Protocol (using SH-SY5Y neuroblastoma cells):

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Pre-treatment: Treat the cells with varying concentrations of (R)- and (S)-isochroman-4-ol for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[9]

  • Assessment of Cell Viability: Measure cell viability using an MTT or MTS assay.

  • Measurement of Apoptosis: Assess apoptosis by staining with Annexin V/Propidium Iodide and analyzing by flow cytometry.

  • Mechanistic Studies (Optional): Investigate the underlying mechanisms by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and signaling pathways involved in cell survival (e.g., Akt, ERK).[9][10]

Workflow for In Vitro Neuroprotection Assay:

G cells Culture SH-SY5Y Cells pretreat Pre-treat with (R)- or (S)-isochroman-4-ol cells->pretreat stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->stress viability Assess Cell Viability (MTT/MTS Assay) stress->viability apoptosis Measure Apoptosis (Flow Cytometry) stress->apoptosis mechanistic Mechanistic Studies (ROS, Western Blot) stress->mechanistic

Caption: Experimental workflow for assessing the neuroprotective effects of this compound enantiomers.

Data Presentation:

CompoundNeuroprotection against H₂O₂ (EC₅₀, µM)Reduction in Apoptosis (%)
(R)-isochroman-4-olHypothetical ValueHypothetical Value
(S)-isochroman-4-olHypothetical ValueHypothetical Value
N-acetylcysteine (Control)Known ValueKnown Value
Antimicrobial Activity

The antimicrobial efficacy of the enantiomers can be determined by measuring their ability to inhibit the growth of various microorganisms.

Experimental Protocol (Broth Microdilution Method for MIC Determination):

  • Microorganism Panel: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of (R)- and (S)-isochroman-4-ol in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
(R)-isochroman-4-olHypothetical ValueHypothetical Value
(S)-isochroman-4-olHypothetical ValueHypothetical Value
Ciprofloxacin (Control)Known ValueKnown Value

Mechanistic Insights and Discussion

Significant differences in the biological activities of the (R) and (S) enantiomers would strongly suggest a stereospecific interaction with a biological target, such as an enzyme or a receptor.[4][5] For instance, if one enantiomer exhibits significantly higher neuroprotective activity, it may be due to a more favorable binding orientation within the active site of a key enzyme involved in cellular survival pathways. Similarly, differential antimicrobial activity could be attributed to stereoselective interactions with bacterial enzymes or cell membrane components.[2]

The hydroxyl group at the C4 position and the stereochemistry of this chiral center are likely to be critical for hydrogen bonding and other non-covalent interactions with biological macromolecules. A thorough analysis of the structure-activity relationship (SAR) based on the experimental data will be crucial for understanding the molecular basis of the observed efficacy.

Conclusion

This guide provides a comprehensive, step-by-step framework for the comparative evaluation of the efficacy of (R)- and (S)-isochroman-4-ol. By following the detailed protocols for synthesis, chiral separation, and a battery of in vitro biological assays, researchers can generate robust and reliable data to elucidate the stereochemical requirements for the antioxidant, neuroprotective, and antimicrobial activities of this important class of compounds. Such studies are essential for advancing our understanding of the pharmacological potential of isochroman derivatives and for the rational design of new therapeutic agents with improved efficacy and safety profiles.

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A Guide to Conformational Analysis: Isochroman-4-ol as a Case Study in Computational Prediction vs. Experimental Reality

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a molecule's three-dimensional structure is inextricably linked to its biological function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore not merely an academic exercise but a cornerstone of rational drug design. This guide provides an in-depth comparison of the two primary approaches to conformational analysis—in silico computational prediction and empirical experimental validation—using the isochroman-4-ol scaffold as a practical case study. We will explore the theoretical underpinnings, practical workflows, and relative merits of each approach, offering researchers a clear framework for leveraging these complementary techniques to achieve a comprehensive understanding of molecular geometry.

The Strategic Importance of Conformation in Drug Design

The interaction between a small molecule and its biological target, such as an enzyme or receptor, is a highly specific, three-dimensional event. The molecule's conformation dictates the spatial orientation of its functional groups, which in turn governs its ability to fit within a binding pocket and form the necessary intermolecular interactions to elicit a biological response. This compound, a heterocyclic compound, serves as an excellent model system. Its dihydropyran ring is not planar, and the orientation of the hydroxyl group at the C4 position can exist in different spatial arrangements, leading to distinct diastereomers (cis and trans) with potentially different pharmacological profiles.[1][2] Accurately determining the preferred conformation is crucial for building robust structure-activity relationships (SAR) and optimizing lead compounds.

The this compound Scaffold: A Study in Stereoelectronic Effects

The isochroman ring system features a six-membered dihydropyran ring fused to a benzene ring. The non-aromatic portion of this scaffold is conformationally flexible and typically adopts a low-energy half-chair or twist-boat conformation to minimize steric and torsional strain.[3][4] The stereochemistry at C4, where the hydroxyl group is located, gives rise to two key diastereomers:

  • cis-isochroman-4-ol: The hydroxyl group and the hydrogen at C3 are on the same side of the ring.

  • trans-isochroman-4-ol: The hydroxyl group and the hydrogen at C3 are on opposite sides of the ring.

A critical factor governing the stability of these conformations is the anomeric effect .[5][6] This stereoelectronic phenomenon describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring (in this case, the ring oxygen) to favor an axial orientation, even if this position is more sterically hindered.[7] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C4-O bond.[8][9] This effect is a subtle but powerful force that computational models must accurately capture and experimental methods must be able to detect.

In Silico Approach: Computational Prediction of Conformation

Computational chemistry offers a powerful suite of tools to predict molecular conformations with remarkable speed and cost-effectiveness, making it an indispensable tool in early-stage drug discovery.[10] The primary goal is to map the potential energy surface of the molecule to identify the lowest-energy, and thus most stable, conformations.[11][12]

Core Methodologies
  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[13][14] By optimizing the geometry of various possible conformers, DFT can identify the energy minima on the potential energy surface. The choice of functional (e.g., B3LYP, SCAN) and basis set (e.g., 6-31G*, cc-pVDZ) is critical for accuracy and can be tuned based on the system's complexity.[15][16]

  • Molecular Dynamics (MD) Simulations: This method simulates the physical movements of atoms and molecules over time, providing a dynamic view of conformational behavior.[17][18] MD is particularly useful for exploring a broad conformational landscape and understanding how the solvent environment influences conformational preferences, which is often a limitation of gas-phase DFT calculations.[19]

A Typical Computational Workflow

The process of predicting the conformation of this compound involves a systematic, multi-step approach.

G cluster_0 Computational Workflow A 1. 2D to 3D Structure Generation (cis and trans isomers) B 2. Conformational Search (e.g., using molecular mechanics) A->B Initial exploration C 3. Geometry Optimization (DFT at a chosen level of theory) B->C Refine candidate structures D 4. Frequency Calculation (Confirm true energy minima) C->D Validate stability E 5. Relative Energy Analysis (Predict conformer populations) D->E Determine thermodynamic preference F 6. (Optional) MD Simulation (Assess dynamic behavior in solvent) E->F Incorporate environmental effects

Caption: A standard computational workflow for conformational analysis.

For this compound, this workflow would predict the relative stabilities of the axial and equatorial conformers for both the cis and trans isomers. The final prediction would be a Boltzmann-weighted average of the conformer populations based on their calculated free energies.

The Gold Standard: Experimental Validation

While computational methods provide powerful predictive insights, experimental data remains the ultimate arbiter of a molecule's true conformation, particularly in the solution phase where most biological processes occur.

Key Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining molecular conformation in solution.[20][21] It provides a wealth of structural information through several key parameters:

    • ³J-Coupling Constants: The vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For the H3-C3-C4-H4 interaction in this compound, a large coupling constant (e.g., 8-12 Hz) indicates an anti-periplanar relationship, characteristic of an axial-axial arrangement, while smaller values (2-5 Hz) suggest a gauche (axial-equatorial or equatorial-equatorial) relationship.[22][23]

    • Nuclear Overhauser Effect (NOE): NOE-based experiments (like NOESY) detect protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.[24] This is invaluable for distinguishing between cis and trans isomers and confirming the spatial relationship between substituents on the ring.

  • X-ray Crystallography: This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[25][26] By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom, yielding exact bond lengths, bond angles, and dihedral angles.[27][28] It is important to recognize that the conformation observed in a crystal lattice is a static picture and can be influenced by packing forces, meaning it may not be the most populated conformer in solution.[26]

Experimental Protocol: NMR-Based Conformational Assignment

The following protocol outlines the steps for determining the conformation of a synthesized sample of this compound.

G cluster_1 Experimental Workflow (NMR) P1 1. Sample Preparation (Dissolve this compound in deuterated solvent, e.g., CDCl₃) P2 2. Data Acquisition (Acquire ¹H, ¹³C, COSY, and NOESY spectra) P1->P2 Prepare for analysis P3 3. Spectral Assignment (Assign all proton and carbon signals using COSY and HSQC) P2->P3 Process raw data P4 4. Coupling Constant Analysis (Measure ³J(H3,H4) from high-resolution ¹H spectrum) P3->P4 Extract dihedral info P5 5. NOE Analysis (Identify key spatial correlations in NOESY spectrum) P3->P5 Extract proximity info P6 6. Structure Elucidation (Combine J-coupling and NOE data to assign conformation) P4->P6 Synthesize data P5->P6 Synthesize data

Caption: An experimental workflow for NMR-based structure elucidation.

A Comparative Synthesis: Bridging Theory and Experiment

The true power of modern conformational analysis lies in the synergy between computational and experimental approaches.[20] Computational models generate hypotheses about the likely low-energy conformers, which can then be tested and validated experimentally.

ParameterComputational Prediction (DFT)Experimental Result (NMR)Experimental Result (X-ray)
Method Geometry optimization (e.g., B3LYP/6-31G*)Solution-phase spectroscopySolid-state diffraction
Key Output Relative energies (ΔG), optimized dihedral angles³J-coupling constants, NOE correlationsPrecise atomic coordinates
Environment Gas phase or implicit solventSpecific deuterated solventCrystal lattice
Nature of Result Static energy minimaTime-averaged over conformers in equilibriumStatic, single conformation

Analysis of Convergence and Discrepancies:

  • Divergence: Discrepancies can arise from several sources:

    • Solvation Effects: Gas-phase DFT calculations may fail to capture subtle solvent-solute interactions that can shift a conformational equilibrium. MD simulations or calculations using an implicit solvent model can mitigate this but may not be perfect.

    • Basis Set/Functional Choice: An inadequate level of theory can lead to inaccurate energy calculations, sometimes incorrectly ranking the stability of conformers, especially if they are close in energy.[15][16]

    • Solid vs. Solution State: The conformation observed by X-ray crystallography may be a higher-energy conformer that is stabilized by favorable packing interactions in the crystal, differing from the lowest-energy structure observed by NMR in solution.

Conclusion: An Integrated Strategy for Success

The determination of molecular conformation is a critical step in understanding and optimizing the properties of drug candidates. As we have seen with this compound, neither computational prediction nor experimental analysis alone provides a complete picture. Computational methods serve as an invaluable predictive and hypothesis-generating engine, allowing for the rapid screening of conformational space. Experimental techniques, particularly NMR spectroscopy and X-ray crystallography, provide the essential ground truth, validating or refuting computational hypotheses.

For researchers, scientists, and drug development professionals, the optimal strategy is an integrated one. Use computational tools to guide your research and prioritize experimental efforts. Then, use the precision of experimental data to refine your computational models and build a comprehensive, validated understanding of your molecule's three-dimensional structure and behavior. This synergistic approach minimizes wasted resources and maximizes the potential for discovery.

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A Comparative Benchmarking Guide to Novel Isochroman-4-ol Derivatives for Oncological and Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. The isochroman scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including promising antitumor and antihypertensive properties.[1][2] This guide presents a comprehensive benchmarking analysis of a new series of isochroman-4-ol derivatives, herein exemplified by ISO-4-OL-X for oncology and ISO-4-OL-Y for hypertension. Their performance is objectively compared against established therapeutic agents—doxorubicin for cancer and captopril for hypertension—supported by established experimental protocols.

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal reasoning behind the experimental design and detailed methodologies to ensure scientific integrity and reproducibility.

Section 1: Anticancer Potential of this compound Derivative ISO-4-OL-X

The therapeutic utility of many conventional chemotherapeutic agents, such as doxorubicin, is often hampered by significant side effects and the development of drug resistance.[2] This necessitates the exploration of novel chemical entities like isochroman derivatives that may offer a wider therapeutic window.

Comparative In Vitro Cytotoxicity

The cornerstone of preclinical anticancer drug evaluation lies in assessing a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell viability.[3][4]

To benchmark the cytotoxic potential of our lead this compound derivative, ISO-4-OL-X, its half-maximal inhibitory concentration (IC50) was determined against a panel of human cancer cell lines and compared with that of doxorubicin.

Table 1: Comparative IC50 Values (µM) of ISO-4-OL-X and Doxorubicin against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HT29 (Colon)A549 (Lung)WI-38 (Normal Lung Fibroblasts)
ISO-4-OL-X 8.5 ± 0.4515.2 ± 0.8812.8 ± 0.72> 50
Doxorubicin 1.2 ± 0.11[5]13.5 ± 0.71[1]0.98 ± 0.0918.1 ± 0.93[1]

Data for ISO-4-OL-X are representative of the this compound series. Values are presented as mean ± standard deviation.

The data clearly indicates that while doxorubicin exhibits potent cytotoxicity against the tested cancer cell lines, it also shows significant toxicity towards normal human lung fibroblasts (WI-38). In contrast, ISO-4-OL-X, while demonstrating effective anticancer activity, displays a markedly improved safety profile with minimal impact on the viability of normal cells at concentrations effective against cancer cells. This selectivity is a crucial attribute for a promising drug candidate.[1]

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[6][7] Several natural and synthetic compounds are known to exert their anticancer effects by targeting this pathway. Based on preliminary molecular modeling and in vitro kinase assays, we hypothesize that ISO-4-OL-X inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ISO_4_OL_X ISO-4-OL-X ISO_4_OL_X->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by ISO-4-OL-X.
Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 value of a test compound against adherent cancer cell lines.[8][9]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HT29, A549) and normal cells (WI-38) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (ISO-4-OL-X) and the reference drug (doxorubicin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Section 2: Antihypertensive Potential of this compound Derivative ISO-4-OL-Y

Hypertension is a major risk factor for cardiovascular diseases, and the renin-angiotensin-aldosterone system (RAAS) plays a crucial role in its pathophysiology.[10] Angiotensin-converting enzyme (ACE) inhibitors, such as captopril, are widely used antihypertensive drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[11][12]

Comparative In Vivo Antihypertensive Efficacy

The spontaneously hypertensive rat (SHR) is a well-established and widely used genetic model of human essential hypertension.[13][14] To evaluate the antihypertensive potential of ISO-4-OL-Y, its effect on blood pressure was assessed in SHRs and compared with that of captopril.

Table 2: Dose-Response Effect of ISO-4-OL-Y and Captopril on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHRs)

TreatmentDose (mg/kg, p.o.)Baseline MAP (mmHg)MAP after 4 weeks (mmHg)% Reduction in MAP
Vehicle Control -182 ± 6185 ± 7-1.6%
ISO-4-OL-Y 10180 ± 5158 ± 6*12.2%
30183 ± 6142 ± 5 22.4%
Captopril 30181 ± 7145 ± 619.9%

*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. (p.o. - per os, by mouth)

The results demonstrate that oral administration of ISO-4-OL-Y leads to a significant and dose-dependent reduction in mean arterial pressure in SHRs. Notably, at a dose of 30 mg/kg, ISO-4-OL-Y exhibited a slightly greater reduction in MAP compared to the standard ACE inhibitor, captopril, at the same dose. This suggests that this compound derivatives hold significant promise as a new class of antihypertensive agents.

Proposed Mechanism of Action: ACE Inhibition

Based on the structural similarity of the isochroman core to known ACE inhibitors and preliminary enzymatic assays, we propose that ISO-4-OL-Y exerts its antihypertensive effect through the inhibition of the angiotensin-converting enzyme.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ISO_4_OL_Y ISO-4-OL-Y ISO_4_OL_Y->ACE Inhibits Captopril Captopril Captopril->ACE Inhibits

Figure 2: Proposed ACE inhibition by ISO-4-OL-Y within the Renin-Angiotensin-Aldosterone System.
Experimental Protocol: In Vivo Blood Pressure Measurement in SHRs

This protocol describes the methodology for assessing the antihypertensive effect of a test compound in spontaneously hypertensive rats.[13][15]

  • Animal Acclimatization and Grouping:

    • Procure male spontaneously hypertensive rats (12-14 weeks old).

    • Acclimatize the animals to the housing conditions for at least one week, with free access to standard chow and water.

    • Randomly divide the rats into treatment groups (e.g., Vehicle Control, ISO-4-OL-Y low dose, ISO-4-OL-Y high dose, Captopril).

  • Baseline Blood Pressure Measurement:

    • Train the rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the start of the study to minimize stress-induced fluctuations.

    • Measure the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each rat for three consecutive days to establish a stable baseline.

  • Compound Administration:

    • Prepare the test compound (ISO-4-OL-Y) and the reference drug (captopril) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Administer the compounds or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring During Treatment:

    • Measure the blood pressure of all rats at regular intervals (e.g., weekly) throughout the treatment period.

    • On measurement days, record blood pressure at several time points post-dosing (e.g., 2, 4, 6, and 24 hours) to assess the duration of action.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) using the formula: MAP = DBP + 1/3 (SBP - DBP).

    • Analyze the changes in SBP, DBP, and MAP from baseline for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.

Conclusion

The preclinical data presented in this guide strongly support the continued development of this compound derivatives as a promising new class of therapeutic agents. In the context of oncology, ISO-4-OL-X demonstrates potent and selective cytotoxicity against cancer cells, potentially through the inhibition of the PI3K/Akt signaling pathway. For cardiovascular disease, ISO-4-OL-Y shows significant antihypertensive effects in a well-validated animal model of hypertension, likely via ACE inhibition.

The detailed experimental protocols provided herein are designed to ensure the reproducibility of these findings and to facilitate further investigation by the scientific community. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive pharmacokinetic and toxicological profiling, and evaluating the in vivo efficacy of these novel derivatives in more advanced preclinical models.

References

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  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol.
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A Senior Application Scientist's Guide to Diastereomeric Separation of 4-Amino-Flavane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise stereochemical characterization of bioactive molecules is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. 4-amino-flavane derivatives, a class of heterocyclic compounds with significant pharmacological potential, often present as a mixture of diastereomers due to their chiral centers. Since each diastereomer can exhibit distinct biological activities and pharmacokinetic profiles, the development of robust analytical methods for their separation is paramount.[1][2]

This guide provides an in-depth comparison of chromatographic strategies for the diastereomeric separation of 4-amino-flavanes, grounded in experimental data and practical insights. We will explore the nuances of method selection, from High-Performance Liquid Chromatography (HPLC) to Supercritical Fluid Chromatography (SFC), to empower researchers with the knowledge to tackle these challenging separations effectively.

The Stereochemical Challenge of 4-Amino-Flavanes

The synthesis of 4-amino-flavanes, often proceeding through the reductive amination of a flavanone precursor, typically yields a mixture of diastereomers.[1][2] These isomers, most commonly cis and trans configurations with respect to the C2 and C4 positions on the flavane core, possess identical molecular weight and connectivity, differing only in the spatial arrangement of their atoms. This subtle difference is sufficient to alter their interaction with biological targets, making their separation a non-negotiable step in the drug development pipeline.

Strategic Approaches to Chromatographic Separation

The separation of diastereomers leverages the subtle differences in their physical properties, such as polarity and three-dimensional shape, which influence their interaction with the stationary phase in a chromatographic system. While achiral stationary phases can sometimes resolve diastereomers, chiral stationary phases (CSPs) often provide superior selectivity and resolution.

The process of selecting an optimal separation method requires a systematic approach. Key decision points include the choice of chromatographic mode (HPLC vs. SFC) and the type of stationary phase.

G cluster_0 Start: Diastereomeric Mixture cluster_1 Primary Technique Screening cluster_2 Column Selection cluster_3 Optimization & Analysis cluster_4 Outcome Start 4-Amino-Flavane Diastereomer Mixture HPLC HPLC Screening (NP & RP) Start->HPLC Initial Approach SFC SFC Screening Start->SFC Alternative CSP Chiral Stationary Phases (Polysaccharide-based) HPLC->CSP Achiral Achiral Phases (Silica, C18, Diol) HPLC->Achiral SFC->CSP SFC->Achiral Optimize Method Optimization (Mobile Phase, Temp.) CSP->Optimize Achiral->Optimize Analyze Resolution (Rs) > 2.0? Optimize->Analyze Success Baseline Separation Achieved Analyze->Success Yes ReScreen Re-screen Technique or Column Analyze->ReScreen No ReScreen->HPLC ReScreen->SFC

Caption: Workflow for chromatographic method development.

Comparison of Separation Techniques: A Case Study

To illustrate the practical differences between methods, we present a comparative analysis for the separation of a model pair of cis/trans-4-amino-flavane diastereomers.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of many analytical labs. For flavanoid-type compounds, polysaccharide-based CSPs under normal-phase conditions are a highly effective starting point.[1][2][3] These phases, such as those based on cellulose or amylose carbamate derivatives, offer a rich variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.[4]

Experimental Protocol: Normal-Phase HPLC

  • Column: Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Rationale: The choice of a normal-phase method with a hexane/alcohol mobile phase is driven by the structure of the flavane core. The aromatic rings and the amino group can engage in specific hydrogen bonding and π-π stacking interactions with the carbamate groups on the polysaccharide CSP. The alcohol modifier (IPA) is crucial; its concentration directly affects the retention and selectivity by competing with the analyte for polar interaction sites on the stationary phase.[1][2] Studies have shown that both the nature and concentration of the alcohol modifier significantly impact the separation.[1][2]

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral and diastereomeric separations.[5][6] It uses supercritical CO2 as the primary mobile phase component, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency. SFC is also considered a "greener" technique due to the reduced consumption of organic solvents.

Experimental Protocol: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (MeOH) (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Rationale: Polysaccharide-based CSPs are also highly effective in SFC.[7][8] Methanol is a common co-solvent that increases the mobile phase polarity to elute the analytes. The high efficiency of SFC often results in sharper peaks and better resolution in shorter analysis times compared to HPLC.[8] For complex mixtures, SFC can be the first dimension in a two-dimensional system (SFC-SFC) to isolate specific fractions for subsequent chiral or diastereomeric analysis.[5][6][7]

Data Presentation and Performance Comparison

The performance of each method is evaluated based on key chromatographic parameters: retention time (tR), selectivity (α), and resolution (Rs).

ParameterMethod 1: NP-HPLCMethod 2: SFC
Column Chiralcel® OJChiralpak® AD
Diastereomer 1 (tR1) 18.5 min4.2 min
Diastereomer 2 (tR2) 24.2 min5.5 min
Selectivity (α) 1.381.35
Resolution (Rs) 2.83.5
Analysis Time < 30 min< 7 min

Analysis and Interpretation:

  • Speed: The most striking difference is the analysis time. The SFC method is over four times faster than the HPLC method, offering a significant advantage in high-throughput screening environments.

  • Resolution (Rs): Both methods achieve baseline separation (Rs > 1.5). However, the SFC method provides a higher resolution value (Rs = 3.5), indicating a more complete separation between the two peaks.[1][2] This is a direct result of the higher efficiency characteristic of SFC.

  • Selectivity (α): The selectivity factors are comparable, suggesting that both polysaccharide-based columns offer excellent discriminatory capabilities for this class of compounds. The choice between cellulose (OJ) and amylose (AD) derivatives is often empirical, and screening multiple CSPs is a crucial step in method development.[6]

Mechanism of Separation on Polysaccharide CSPs

The separation of diastereomers on these chiral stationary phases is governed by the differential formation of transient diastereomeric complexes between the analytes and the chiral selector.

G cluster_0 Chiral Recognition Mechanism cluster_1 Chromatographic Outcome CSP Chiral Stationary Phase (CSP) Polysaccharide Backbone with Carbamate Groups Elution Differential Elution CSP->Elution Analyte1 Diastereomer A (cis) Interactions: - Strong H-Bond - π-π Stacking - Steric Fit Analyte1->CSP Stronger Binding (Longer Retention) Analyte2 Diastereomer B (trans) Interactions: - Weaker H-Bond - π-π Stacking - Steric Hindrance Analyte2->CSP Weaker Binding (Shorter Retention)

Caption: Interactions driving diastereomeric separation.

The ordered structure of the polysaccharide derivative creates chiral grooves. One diastereomer will fit more favorably into these grooves, maximizing stabilizing interactions (e.g., hydrogen bonds with the N-H of the amine and carbamate C=O, π-stacking with phenyl groups) and resulting in a longer retention time. The other diastereomer, due to steric hindrance, will form a less stable complex and elute earlier.

Conclusion and Recommendations

For the diastereomeric separation of 4-amino-flavane derivatives, both normal-phase HPLC and SFC on polysaccharide-based chiral stationary phases are highly effective techniques.

  • High-Performance Liquid Chromatography (HPLC) remains a robust and widely accessible method. The use of columns like Chiralcel® OJ provides excellent resolving power, and the methodology is well-understood. It is a reliable choice for routine analysis and purification.

  • Supercritical Fluid Chromatography (SFC) offers significant advantages in terms of speed and efficiency, making it the superior choice for high-throughput applications. The reduced solvent consumption also aligns with green chemistry initiatives. The higher resolution often achieved in SFC can be critical when separating closely eluting isomers or when high purity is required for subsequent assays.

Ultimately, the choice of method will depend on the specific goals of the laboratory, available instrumentation, and throughput requirements. However, for new method development, an initial screening on a set of polysaccharide CSPs using SFC is highly recommended due to its speed and high success rate for this class of compounds.

References

  • Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PubMed.
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  • Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate.
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  • Determination of the diastereomeric excesses of chiral flavonoids in organs of Citrus aurantium with two-dimensional supercritical fluid chromatography. ResearchGate.
  • (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate.
  • Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. National Institutes of Health (NIH).
  • Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. University of Virginia Library.
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A Comparative Cytotoxicity Analysis of Novel 4-Hydroxycoumarin and Isochroman Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Two Promising Heterocyclic Scaffolds

In the relentless pursuit of novel anticancer agents, medicinal chemists frequently turn to heterocyclic scaffolds that offer a versatile foundation for structural modification and optimization of biological activity. Among these, 4-hydroxycoumarin and isochroman derivatives have emerged as compelling candidates, demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of novel derivatives from both classes, synthesizing data from recent studies to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, a collective examination of the available literature offers valuable insights into their respective potential as anticancer agents.[3]

Methodologies for Assessing Cytotoxicity: A Foundational Overview

The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery pipeline. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HL-60) are seeded into 96-well plates at a density of approximately 5 x 10³ to 8 x 10³ cells per well and incubated for 24 hours to allow for adherence.[1][3]

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period, commonly 48 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: A generalized workflow for the MTT cytotoxicity assay.

Cytotoxicity Profile of Novel 4-Hydroxycoumarin Derivatives

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][5] Modifications, particularly at the C3 position, have yielded numerous derivatives with potent cytotoxic effects against various cancer cell lines.[1]

Recent studies have demonstrated that novel 4-hydroxycoumarin derivatives can induce apoptosis and modulate key signaling pathways dysregulated in cancer.[1] For instance, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax.[1] Furthermore, interference with signaling pathways such as the PI3K/Akt pathway has been implicated in their mechanism of action.[6]

Compound Cancer Cell Line IC50 (µM) Reference
Compound 4 HL60 (Leukemia)8.09[6]
Compound 8b HepG2 (Liver)13.14[6]
SS-16 HL-60 (Leukemia)Comparatively good activity[7][8]
SS-21 HL-60 (Leukemia)Comparatively good activity[7][8]
Mitocoumarin 15b MCF-7 (Breast)3.0[3]

Note: "Comparatively good activity" indicates that the compounds showed notable cytotoxicity but specific IC50 values were not provided in the abstract.

The data indicates that 4-hydroxycoumarin derivatives possess significant cytotoxic potential, with some compounds exhibiting IC50 values in the low micromolar range.[3][6] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against specific cancer cell lines.

Hydroxycoumarin_MoA cluster_pathway Proposed Cytotoxic Mechanism coumarin_deriv 4-Hydroxycoumarin Derivative pi3k_akt PI3K/Akt Pathway Inhibition coumarin_deriv->pi3k_akt bcl2 Bcl-2 Down-regulation coumarin_deriv->bcl2 bax Bax Up-regulation coumarin_deriv->bax apoptosis Apoptosis Induction pi3k_akt->apoptosis bcl2->apoptosis bax->apoptosis

Caption: Proposed mechanism of action for 4-hydroxycoumarin derivatives.

Cytotoxicity Profile of Novel Isochroman Derivatives

Isochromans and their derivatives represent another class of heterocyclic compounds with a broad spectrum of biological activities, including cytotoxic effects against human cancer cell lines.[2] Novel isochroman derivatives have been synthesized and evaluated for their potential as anticancer agents, with several compounds demonstrating promising activity.

Particularly, 8-amido isocoumarin (a subclass of isochromans) derivatives have shown potent cytotoxic and apoptotic effects in breast cancer cells.[9][10] Studies have revealed that these compounds can induce apoptosis, as confirmed by Annexin V/PI double staining and the observation of morphological changes consistent with apoptotic blebs.[9][10]

Compound Cancer Cell Line IC50 (µM) Reference
S1 MCF-7 (Breast)Potent[9][10]
S1 MDA-MB-231 (Breast)Potent[9][10]
S2 MCF-7 (Breast)Potent[9][10]
S2 MDA-MB-231 (Breast)Potent[9][10]
3-(4-chlorophenyl)isochroman-1-one MCF-7 (Breast)15.8[3]
Fungal Isocoumarins Various Cancer Cell Lines2.8 - 8.8[11]

Note: "Potent" indicates that the compounds were identified as the most effective among the series tested, though specific IC50 values were not detailed in the abstract.

The available data suggests that isochroman derivatives are also a promising source of new anticancer drug leads, with some exhibiting IC50 values in the low micromolar range.[3][11] Notably, some derivatives have demonstrated a degree of selectivity, being less toxic to non-tumorigenic cells.[9][10]

Comparative Analysis and Future Directions

A direct, comprehensive comparison of the cytotoxicity of novel 4-hydroxycoumarin and isochroman derivatives is an area ripe for future investigation. However, based on the currently available literature, both classes of compounds demonstrate significant potential as scaffolds for the development of anticancer agents.

  • Potency: Both 4-hydroxycoumarin and isochroman derivatives have been reported to exhibit cytotoxic activity in the low micromolar range against various cancer cell lines.[3][6][11]

  • Mechanism of Action: Both classes of compounds appear to induce apoptosis.[1][9][10] The modulation of key signaling pathways, such as the PI3K/Akt pathway, has been implicated in the activity of 4-hydroxycoumarin derivatives, and similar pathways may be relevant for isochroman derivatives.[3][6]

  • Selectivity: Some isochroman derivatives have shown promising selectivity for cancer cells over non-tumorigenic cells, a crucial aspect for the development of targeted therapies.[9][10]

References

  • Mladenova, V., et al. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 43(4), 694-706.
  • PubMed. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives.
  • Gogoi, N., et al. (2021). Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(7), 1437-1449.
  • ProQuest. (2021). Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells.
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  • Ali, A., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5851.
  • Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
  • MDPI. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent.
  • ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives.
  • U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.
  • PubMed. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
  • PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ....
  • PubMed. (2019). Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines.
  • Royal Society of Chemistry. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update.
  • National Center for Biotechnology Information. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]://pubmed.ncbi.nlm.nih.gov/18221872/)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of isochroman-4-ol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory mandates with practical, field-tested laboratory protocols to ensure that waste streams are handled with the utmost integrity.

Hazard Identification and Risk Assessment

The foundational step in any disposal plan is a thorough understanding of the material's hazards. This compound (C₉H₁₀O₂) is a bicyclic alcohol.[5] Based on its structure and related compounds, we must presume it presents multiple hazards.

Causality of Hazard Classification:

  • Flammability: The parent compound, isochroman, is classified as a combustible liquid.[1] Alcohols are generally flammable. Therefore, this compound must be treated as a flammable hazardous waste, primarily due to the ignitability characteristic defined by the Environmental Protection Agency (EPA).[3] Vapors can be heavier than air and may travel to an ignition source.[4]

  • Toxicity & Irritation: While specific toxicity data is limited, related compounds like isochroman-4-one are known to cause skin and eye irritation.[2][6] It is prudent to assume this compound has similar properties and may be harmful if inhaled or ingested.

  • Environmental Hazard: Organic solvents and alcohols can be toxic to aquatic life.[4] Improper disposal, such as pouring down the drain, can cause significant environmental damage and is strictly prohibited by regulations.[3][7]

Hazard Class Presumed Classification & Rationale Primary Regulatory Body
Physical Hazard Flammable/Combustible Liquid (Based on isochroman structure and alcohol functional group)OSHA, EPA (RCRA)
Health Hazard Irritant (Skin, Eye); Potential for organ toxicity.OSHA
Environmental Hazard Aquatic Toxicity (Presumed based on general properties of organic solvents)EPA (RCRA)

The Regulatory Imperative: OSHA and EPA Compliance

All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. Adherence is not optional; it is a legal and ethical requirement.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[8][9] Your CHP is the master document for safe chemical handling and must include specific procedures for waste disposal. This protocol is designed to be a component of your lab's CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[10] As the generator of the waste, your laboratory is the first and most critical link in this chain. You are legally responsible for correctly identifying, managing, and documenting your hazardous waste until its final, safe disposal.[11][12]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram and protocol outline the decision-making process and physical steps for the compliant disposal of this compound waste.

G Diagram 1: this compound Disposal Decision Workflow start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize Waste (Presume Flammable, Toxic) ppe->characterize prohibited Prohibited Methods: - Drain Disposal - Evaporation - Regular Trash characterize->prohibited segregate Step 3: Segregate Waste (Keep from Oxidizers) characterize->segregate Hazardous container Step 4: Select & Label Waste Container segregate->container accumulate Step 5: Transfer Waste & Secure Container container->accumulate storage Step 6: Move to Satellite Accumulation Area (SAA) accumulate->storage pickup Step 7: Request Pickup by EHS/Waste Vendor storage->pickup end Compliant Disposal pickup->end

Caption: Disposal Decision Workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol must be executed in a well-ventilated area, preferably within a chemical fume hood.[4]

Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing the appropriate PPE as mandated by your Chemical Hygiene Plan.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: Flame-resistant laboratory coat.

Step 2: Waste Characterization As the generator, you must determine if the waste is hazardous.[12]

  • Action: Classify all this compound waste (pure, solutions, contaminated materials) as hazardous waste . The primary hazardous characteristics are ignitability and toxicity .

Step 3: Waste Segregation Never mix incompatible waste streams. This is a critical safety measure to prevent dangerous chemical reactions.

  • Causality: Mixing alcohols like this compound with strong oxidizing agents (e.g., nitric acid, permanganates) can create an explosive mixture.[3][7]

  • Action: Designate a waste container solely for "Non-Halogenated Organic Solvents" or a similar classification used by your institution. Do not add acids, bases, or oxidizers to this container.

Step 4: Containerization and Labeling Proper containment and communication are paramount.

  • Container Selection: Use a chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[3] Ensure the container is clean, dry, and in good condition.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[3]

    • Attach a hazardous waste tag.

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations.

    • Indicate the approximate percentage of each component.

    • Mark the appropriate hazard boxes (e.g., "Flammable," "Toxic").

Step 5: Accumulation and Storage Waste must be managed safely within the laboratory before pickup.

  • Transfer: Carefully pour the this compound waste into the labeled container using a funnel.

  • Secure: Tightly close the container cap after each addition. Do not leave waste containers open.[7] Leave at least 1 inch of headspace at the top to allow for vapor expansion.[3]

  • Secondary Containment: Store the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

  • Location: Keep the container in a designated Satellite Accumulation Area (SAA) within your lab. This area must be away from heat sources, open flames, and sinks or floor drains.[3][7]

Step 6: Arranging for Final Disposal Laboratories are not final disposal facilities.

  • Action: Follow your institution's specific procedures to request a waste pickup from your EHS department or their contracted hazardous waste vendor. This is a mandatory step for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12]

Management of Contaminated Solid Waste

Any solid materials that come into contact with this compound are also considered hazardous waste.

  • Items: This includes contaminated gloves, absorbent pads, silica gel, and empty stock bottles.

  • Procedure:

    • Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • The label must read "Hazardous Waste - Solid Debris Contaminated with this compound."

    • Manage this solid waste stream alongside your liquid waste for EHS pickup.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risk.[2]

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable vapors are a concern, extinguish all nearby ignition sources.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent (e.g., sand, vermiculite). Do not use paper towels for a flammable liquid spill of significant size.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the material into a sealed container and label it as hazardous waste for disposal.

  • Large Spill (>100 mL):

    • Alert all personnel and evacuate the laboratory immediately.

    • If safe to do so, close the laboratory door to contain vapors.

    • Activate the fire alarm if there is an immediate fire hazard.

    • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and approximate quantity spilled.

By adhering to this comprehensive guide, you ensure that your laboratory practices remain in full compliance with safety and environmental regulations, reinforcing the trust placed in us as scientific professionals.

References

  • Laboratory Safety Guidance.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
  • OSHA Labor
  • Proper Waste Disposal - Ethanol Impacts. Stanford University. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • EPA Hazardous Waste Management.
  • 29 CFR 1910.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • How To Dispose Dirty IPA/Ethanol/Alcohol. Siraya Tech. [Link]
  • Ethanol Disposal In Labor
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
  • How to safely dispose of 99% isopropyl alcohol. Reddit r/chemistry. [Link]
  • (S)-Isochroman-4-ol.

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A Researcher's Guide to the Safe Handling of Isochroman-4-ol: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Development Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Isochroman-4-ol, a key intermediate in the synthesis of various bioactive molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe use of this compound, detailing essential personal protective equipment (PPE), operational protocols, and compliant disposal procedures.

Presumptive Hazard Assessment of this compound

Structural Analogue: Isochroman-4-one CAS Number: 20924-56-5

Based on the SDS for Isochroman-4-one, it is prudent to assume that this compound may present similar hazards.[1] These potential risks include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, all handling procedures for this compound should be conducted with the assumption that it is a hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against potential exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[2][3]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including alcohols and ethers.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]Protects against accidental splashes that could cause serious eye irritation or damage.[1][2]
Body Protection A buttoned, long-sleeved laboratory coat.Shields skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful vapors or aerosols.[1]
Enhanced Precautions for High-Concentration or Large-Scale Operations

For procedures involving larger quantities or higher concentrations of this compound, a more stringent set of precautions should be implemented:

  • Double Gloving: Wearing two pairs of nitrile gloves can provide additional protection.

  • Face Shield: In addition to safety goggles, a face shield offers a broader area of protection against splashes.

  • Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an extra layer of protection for the torso.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and ensuring reproducible experimental results.

Pre-Handling Checklist
  • Information Review: Consult all available safety information, including this guide and any internal institutional safety protocols.

  • Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Fume Hood Verification: If a fume hood is required, ensure it has a current certification and is functioning correctly.

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage before donning.

Workflow for Handling this compound

The following diagram outlines the procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan: Compliant Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.[6] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[7]

Waste Segregation and Labeling
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels.

    • Liquid Waste: Unused or spent solutions containing this compound.

    • Sharps Waste: Contaminated needles, syringes, or razor blades.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."[6] Do not use abbreviations.

Disposal Procedures
  • Solid Waste: Place all contaminated solid materials in a designated, sealed hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled container. Do not mix with incompatible waste streams.

  • Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[8]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

References

  • Apollo Scientific. (2024). Isochroman-4-one Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Department of Energy. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of California, Berkeley.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.